Product packaging for Dspe-peg36-dbco(Cat. No.:)

Dspe-peg36-dbco

Cat. No.: B12418396
M. Wt: 2664.3 g/mol
InChI Key: CEJUHYQCAPJHDI-UWMUHIHNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dspe-peg36-dbco is a useful research compound. Its molecular formula is C133H240N3O47P and its molecular weight is 2664.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C133H240N3O47P B12418396 Dspe-peg36-dbco

Properties

Molecular Formula

C133H240N3O47P

Molecular Weight

2664.3 g/mol

IUPAC Name

[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C133H240N3O47P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-131(139)180-122-127(183-132(140)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)123-182-184(142,143)181-50-48-135-133(141)179-120-119-178-118-117-177-116-115-176-114-113-175-112-111-174-110-109-173-108-107-172-106-105-171-104-103-170-102-101-169-100-99-168-98-97-167-96-95-166-94-93-165-92-91-164-90-89-163-88-87-162-86-85-161-84-83-160-82-81-159-80-79-158-78-77-157-76-75-156-74-73-155-72-71-154-70-69-153-68-67-152-66-65-151-64-63-150-62-61-149-60-59-148-58-57-147-56-55-146-54-53-145-52-51-144-49-46-129(137)134-47-45-130(138)136-121-126-39-34-33-37-124(126)43-44-125-38-35-36-40-128(125)136/h33-40,127H,3-32,41-42,45-123H2,1-2H3,(H,134,137)(H,135,141)(H,142,143)/t127-/m0/s1

InChI Key

CEJUHYQCAPJHDI-UWMUHIHNSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to DSPE-PEG36-DBCO: Structure, Properties, and Applications in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSPE-PEG36-DBCO is a heterobifunctional linker molecule integral to the advancement of bioconjugation and targeted drug delivery systems. This lipid-polyethylene glycol (PEG) conjugate is composed of three key components: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), a 36-unit polyethylene glycol (PEG) chain, and a dibenzocyclooctyne (DBCO) group. The DSPE moiety provides a hydrophobic anchor for incorporation into lipid-based nanostructures such as liposomes and micelles. The hydrophilic PEG36 spacer enhances solubility, reduces immunogenicity, and prolongs circulation time in vivo.[1] Critically, the terminal DBCO group enables covalent conjugation to azide-modified molecules via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal click chemistry reaction.[2] This unique combination of properties makes this compound a powerful tool for the development of targeted therapies, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Physicochemical Properties

The chemical structure of this compound facilitates its function as a versatile linker. The DSPE lipid anchor allows for stable integration into nanoparticle formulations, while the extended PEG chain provides a hydrophilic shield. The DBCO group at the terminus of the PEG chain is readily accessible for conjugation reactions.

Below is a representative chemical structure of a DSPE-PEG-DBCO molecule:

(A high-resolution chemical structure diagram of DSPE-PEG-DBCO would be inserted here. Based on the search results, a good representation can be found on PubChem and supplier websites.)

Caption: Chemical Structure of DSPE-PEG-DBCO.

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in formulating drug delivery systems and performing bioconjugation reactions.

PropertyValueReference(s)
Molecular Formula C133H239N3O47P[3]
Molecular Weight ~2663.28 g/mol [3]
Appearance White to off-white solid or viscous liquid[4]
Solubility Soluble in water, DMSO, DMF, and chloroform
Purity Typically >95%
Storage Conditions -20°C, protected from light and moisture

Key Applications

The unique tripartite structure of this compound underpins its utility in a range of advanced biomedical applications, primarily centered around targeted drug delivery and bioconjugation.

Targeted Drug Delivery

This compound is extensively used in the preparation of "stealth" liposomes and micelles. The DSPE component integrates into the lipid bilayer of these nanoparticles, while the hydrophilic PEG36 chain forms a protective layer that sterically hinders opsonization and recognition by the mononuclear phagocyte system, thereby prolonging circulation time. The terminal DBCO group allows for the attachment of targeting ligands, such as antibodies, peptides, or small molecules, that can recognize and bind to specific cell surface receptors on diseased cells, leading to enhanced drug accumulation at the target site and reduced off-target toxicity.

PROTAC Development

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent proteasomal degradation of the POI. The linker connecting the POI-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. This compound can be utilized in the delivery of PROTACs by incorporating it into a nanoparticle carrier, or the DBCO group can be used to conjugate one of the PROTAC's ligands. The PEG linker can enhance the solubility and cell permeability of the PROTAC molecule.

Bioconjugation via Click Chemistry

The DBCO group of this compound is central to its utility in bioconjugation. It readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified molecules. This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without interfering with biological processes. This allows for the precise and stable conjugation of a wide range of biomolecules, including proteins, peptides, nucleic acids, and small molecules, to lipid nanoparticles or other surfaces functionalized with this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of DSPE-PEG-DBCO

While this compound is commercially available, a general synthetic protocol for DSPE-PEG-DBCO involves the reaction of an amine-terminated DSPE-PEG with an NHS-ester activated DBCO derivative.

Materials:

  • DSPE-PEG-Amine

  • DBCO-NHS Ester

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform/methanol gradient)

Procedure:

  • Dissolve DSPE-PEG-Amine in anhydrous DCM or DMF.

  • Add a slight molar excess (e.g., 1.1-1.5 equivalents) of DBCO-NHS ester to the solution.

  • Add 2-3 molar equivalents of TEA or DIPEA to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to yield the pure DSPE-PEG-DBCO.

  • Characterize the final product using techniques such as 1H NMR and mass spectrometry.

Preparation of this compound-Functionalized Liposomes

The thin-film hydration method is a common technique for preparing liposomes incorporating this compound.

Materials:

  • Primary lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • This compound

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Procedure:

  • Dissolve the primary lipid, cholesterol, and this compound in the desired molar ratio in chloroform in a round-bottom flask. A typical molar ratio might be DPPC:Cholesterol:this compound of 55:40:5.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer by vortexing or gentle agitation above the phase transition temperature of the primary lipid. This results in the formation of multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs) with a more uniform size distribution, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • The resulting liposome suspension can be purified from un-encapsulated material by size exclusion chromatography or dialysis.

Bioconjugation to this compound Liposomes via SPAAC

This protocol describes the conjugation of an azide-modified molecule (e.g., a peptide or antibody) to the surface of this compound-functionalized liposomes.

Materials:

  • This compound functionalized liposomes

  • Azide-modified molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a solution of the azide-containing molecule in the reaction buffer.

  • Add the this compound liposomes to the azide-molecule solution. A molar excess of the DBCO-liposomes to the azide-molecule may be used to ensure efficient conjugation.

  • Incubate the reaction mixture at room temperature for 2-12 hours, or at 4°C for 12-24 hours, with gentle mixing.

  • The progress of the conjugation can be monitored by techniques such as fluorescence spectroscopy (if one of the components is fluorescent) or by analyzing the change in size or zeta potential of the liposomes.

  • Purify the conjugated liposomes from unreacted molecules using size exclusion chromatography or dialysis.

Quantitative Data and Characterization

The successful formulation and functionalization of this compound-containing nanoparticles require rigorous characterization.

Characterization of this compound Liposomes
ParameterTypical ValuesMethod(s)Reference(s)
Hydrodynamic Diameter 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -10 to -30 mVElectrophoretic Light Scattering (ELS)
Encapsulation Efficiency Varies with drug and loading methodSpectrophotometry, HPLC
Drug Loading Content Varies with drug and loading methodSpectrophotometry, HPLC, FTIR
Bioconjugation Efficiency and Stability

The efficiency of the SPAAC reaction between this compound and an azide-functionalized molecule can be quantified using various methods, such as fluorescence-based assays or chromatography. The stability of the resulting conjugate is typically high due to the formation of a stable triazole linkage. Stability can be assessed by monitoring the integrity of the conjugate over time under different storage conditions (e.g., temperature, pH) using techniques like HPLC or FRET-based assays.

Signaling Pathways and Logical Relationships

The utility of this compound in advanced therapeutic strategies such as PROTACs can be visualized through signaling and workflow diagrams.

PROTAC-Mediated Protein Degradation Pathway

This compound can be a component of the linker in a PROTAC molecule. The linker's role is to bring the target protein and the E3 ubiquitin ligase into close proximity to facilitate the formation of a ternary complex. This is a critical step for the subsequent ubiquitination and degradation of the target protein.

PROTAC_pathway cluster_cell Cell POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC (with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary recruits Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Targeted Liposome Development

The development of targeted liposomes using this compound follows a logical workflow from formulation to in vivo evaluation.

Liposome_Workflow cluster_formulation Formulation & Conjugation cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation A Liposome Preparation (with this compound) C Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) A->C B Azide-modified Targeting Ligand B->C D Purification of Targeted Liposomes C->D E Physicochemical Analysis (Size, Zeta, Drug Load) D->E F Cellular Uptake & Cytotoxicity Studies D->F G Biodistribution & Pharmacokinetics D->G H Therapeutic Efficacy in Animal Models G->H

Caption: Experimental workflow for targeted liposome development.

Conclusion

This compound is a highly versatile and enabling tool for researchers in drug delivery and bioconjugation. Its well-defined structure, combining a lipid anchor, a biocompatible PEG spacer, and a bioorthogonal DBCO handle, allows for the straightforward development of sophisticated, targeted nanomedicines. The ability to perform copper-free click chemistry under mild conditions is a significant advantage for conjugating sensitive biomolecules. As the fields of targeted therapies and personalized medicine continue to advance, the demand for well-characterized and multifunctional linkers like this compound is expected to grow, paving the way for the development of more effective and safer therapeutics.

References

DSPE-PEG36-DBCO: A Technical Guide for Researchers in Drug Delivery and Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Applications of DSPE-PEG36-DBCO in Research

This compound is a bifunctional lipid-polyethylene glycol (PEG) conjugate that has become an invaluable tool in biomedical research, particularly in the fields of drug delivery and bioconjugation. Its unique structure, comprising a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor, a 36-unit polyethylene glycol (PEG) spacer, and a terminal dibenzocyclooctyne (DBCO) group, enables the creation of sophisticated, targeted nanomedicines.

The DSPE moiety serves as a robust anchor for incorporation into the lipid bilayer of nanoparticles such as liposomes and lipid nanoparticles (LNPs).[1] The hydrophilic PEG36 chain extends from the nanoparticle surface, creating a steric barrier that reduces clearance by the reticuloendothelial system, thereby prolonging circulation time in the bloodstream.[1] The most critical component for targeted therapies is the DBCO group, which allows for the covalent attachment of various molecules through a highly efficient and bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), or copper-free click chemistry.[2][3] This reaction enables the conjugation of azide-modified targeting ligands—such as antibodies, peptides, or small molecules—to the surface of nanoparticles without the need for a cytotoxic copper catalyst, making it ideal for in vivo applications.[2]

The primary research applications of this compound include:

  • Targeted Drug Delivery: Functionalization of drug-loaded nanoparticles with targeting ligands to enhance accumulation at specific sites, such as tumors, thereby increasing therapeutic efficacy and reducing off-target side effects.

  • Vaccine Development: Surface modification of lipid nanoparticles carrying mRNA or other antigens with targeting moieties to direct the vaccine to specific immune cells, potentially enhancing the immune response.

  • Advanced Bioconjugation: The creation of complex bioconjugates for a variety of applications in diagnostics and basic research.

  • Cell Surface Engineering: The incorporation of this compound into cell membranes to introduce reactive handles for subsequent bioorthogonal labeling and cell tracking.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of DSPE-PEG-DBCO in the formulation of nanoparticles. It is important to note that specific values can vary depending on the full lipid composition, preparation method, and the nature of the conjugated ligand.

Table 1: Physicochemical Properties of DSPE-PEG-DBCO Modified Liposomes

ParameterValueReference
Hydrodynamic Diameter 100 - 150 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential -10 to -30 mV
Molar Ratio in Formulation 1-5 mol% of total lipid

Table 2: In Vitro & In Vivo Performance Metrics

ParameterValue/ObservationReference
Ligand Conjugation Efficiency High (Qualitative)
Drug Encapsulation Efficiency Dependent on drug and loading method
In Vitro Drug Release Sustained release over 24-48 hours
In Vivo Tumor Accumulation Enhanced with targeted ligands
Blood Circulation Half-life Prolonged compared to non-PEGylated particles

Experimental Protocols

Protocol 1: Formulation of this compound-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration method, a common technique for liposome formulation.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated (optional)

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve DPPC, cholesterol, and this compound in chloroform at a desired molar ratio (e.g., 55:40:5).

    • If encapsulating a lipophilic drug, add it to the chloroform mixture at this stage.

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (or a buffer containing the hydrophilic drug to be encapsulated) by adding the buffer to the flask and rotating it gently above the lipid transition temperature (for DPPC, this is >41°C).

    • This process will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication (using a bath or probe sonicator) or extrusion.

    • For extrusion, pass the liposome suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times using a liposome extruder.

  • Purification:

    • Remove any unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.

  • Characterization:

    • Determine the liposome size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the amount of encapsulated drug using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

Protocol 2: Post-Insertion Method for Surface Functionalization of Pre-Formed Liposomes

This protocol details the conjugation of an azide-containing ligand to this compound followed by its insertion into pre-formed liposomes. This method is particularly useful for temperature-sensitive ligands or when the drug encapsulation process is incompatible with the presence of the reactive lipid.

Materials:

  • Pre-formed liposomes (prepared as in Protocol 1, but without this compound)

  • This compound

  • Azide-functionalized targeting ligand (e.g., peptide, antibody fragment)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethylformamide (DMF) if the ligand is not water-soluble

Procedure:

  • Ligand-Lipid Conjugation (SPAAC Reaction):

    • Dissolve the azide-labeled ligand and this compound in PBS (or a small amount of DMF for poorly soluble ligands, then dilute with PBS). A molar excess of the lipid (e.g., 2.5-fold) is recommended to ensure complete reaction of the ligand.

    • Incubate the mixture at room temperature for 4-12 hours, or overnight at 4°C, with gentle mixing.

  • Micelle Formation:

    • The resulting DSPE-PEG36-ligand conjugate will form micelles in the aqueous buffer.

  • Post-Insertion:

    • Add the micellar solution of the DSPE-PEG36-ligand conjugate to the suspension of pre-formed liposomes.

    • Incubate the mixture at a temperature slightly above the phase transition temperature of the liposome's primary lipid (e.g., 60°C for DPPC-based liposomes) for 1-2 hours with gentle stirring. This facilitates the insertion of the DSPE-PEG36-ligand into the outer leaflet of the liposome bilayer.

  • Purification:

    • Remove any unincorporated micelles by dialysis or size exclusion chromatography.

  • Characterization:

    • Confirm the presence of the ligand on the liposome surface using an appropriate assay (e.g., ELISA, flow cytometry with a fluorescent secondary antibody).

    • Characterize the final targeted liposomes for size, PDI, and zeta potential.

Visualizations

experimental_workflow cluster_liposome_prep Liposome Preparation cluster_conjugation Surface Functionalization (Post-Insertion) lipids Lipids (e.g., DPPC, Cholesterol) + Drug film Thin Lipid Film Formation (Rotary Evaporation) lipids->film hydration Hydration with Buffer (Formation of MLVs) film->hydration extrusion Extrusion (Size Reduction to LUVs) hydration->extrusion purification1 Purification (Removal of free drug) extrusion->purification1 liposomes Drug-Loaded Liposomes purification1->liposomes post_insertion Post-Insertion into Pre-formed Liposomes liposomes->post_insertion dspe_peg_dbco This compound spaac SPAAC Reaction (Click Chemistry) dspe_peg_dbco->spaac azide_ligand Azide-Targeting Ligand azide_ligand->spaac conjugate DSPE-PEG36-Ligand Conjugate spaac->conjugate conjugate->post_insertion purification2 Purification (Removal of free conjugate) post_insertion->purification2 targeted_liposomes Targeted Drug-Loaded Liposomes purification2->targeted_liposomes

Caption: Experimental workflow for creating targeted drug-loaded liposomes.

targeted_drug_delivery cluster_systemic Systemic Circulation cluster_target_site Target Site (e.g., Tumor) targeted_np Targeted Nanoparticle receptor Overexpressed Receptor targeted_np->receptor Targeting Ligand target_cell Target Cell endocytosis Receptor-Mediated Endocytosis target_cell->endocytosis Binding drug_release Intracellular Drug Release endocytosis->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

References

DSPE-PEG36-DBCO: A Technical Guide to its Mechanism of Action in Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[dibenzocyclooctyl(polyethylene glycol)-36] (DSPE-PEG36-DBCO) in the realm of click chemistry. It provides a comprehensive overview of its application in bioconjugation, particularly for the functionalization of liposomes and nanoparticles for targeted drug delivery.

Core Concepts: Understanding the Tripartite Molecule

This compound is a heterobifunctional linker composed of three key moieties, each with a distinct role:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This phospholipid acts as a lipid anchor. Its hydrophobic diacyl chains readily insert into the lipid bilayer of liposomes and other lipid-based nanoparticles, ensuring stable incorporation.

  • PEG36 (Polyethylene Glycol, 36 repeating units): The PEG chain serves as a hydrophilic spacer. In a biological context, this PEG linker creates a "stealth" layer on the surface of liposomes, which helps to reduce opsonization (the process of marking pathogens for phagocytosis) and prolong circulation time in the bloodstream.[1] The length of the PEG chain is a critical parameter in the design of drug delivery vehicles.[2]

  • DBCO (Dibenzocyclooctyne): This is the reactive handle for copper-free click chemistry. DBCO is a strained alkyne that readily reacts with azide-functionalized molecules in a highly specific and efficient manner.[3]

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The chemical reactivity of this compound is centered on the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. This reaction is a type of [3+2] cycloaddition between the strained alkyne (DBCO) and an azide-containing molecule.

The key features of the SPAAC mechanism involving DBCO are:

  • Copper-Free: Unlike the classical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst. This makes it highly suitable for applications involving live cells and in vivo systems.[3]

  • Bioorthogonality: Both the DBCO and azide functional groups are abiotic and do not typically participate in or interfere with biological processes. This ensures that the reaction is highly specific and that the targeting ligand is attached only at the intended site.

  • High Reaction Rates: The high ring strain of the DBCO moiety provides the driving force for the reaction, leading to rapid and efficient conjugation under mild, physiological conditions (aqueous buffers, room temperature).[4]

  • Stable Product: The reaction results in the formation of a stable triazole linkage, ensuring that the conjugated molecule remains attached to the liposome.

The overall process can be visualized as a two-step logical workflow:

G cluster_0 Step 1: Liposome Functionalization cluster_1 Step 2: Click Chemistry Conjugation liposome Liposome Formulation dspe_peg_dbco This compound liposome->dspe_peg_dbco Incorporation dbco_liposome DBCO-Functionalized Liposome dspe_peg_dbco->dbco_liposome azide_ligand Azide-Modified Targeting Ligand (e.g., antibody, peptide) dbco_liposome->azide_ligand SPAAC Reaction targeted_liposome Targeted Liposome azide_ligand->targeted_liposome

Caption: Logical workflow for liposome functionalization using this compound.

Quantitative Data: Reaction Kinetics

The efficiency of the SPAAC reaction is typically quantified by the second-order rate constant (k₂). Several factors can influence this rate, including the specific structure of the DBCO derivative, the nature of the azide, the solvent, pH, and temperature.

ReactantsRate Constant (M⁻¹s⁻¹)ConditionsReference
DBCO and Benzyl Azide~0.1 - 1.0Varies with specific DBCO derivative and conditions
DBCO and C28 (p-ethoxycarbonylphenyl azide)1.4780% DMSO in PBS
DBCO and C28 (p-ethoxycarbonylphenyl azide)3.1520% DMSO in PBS
sulfo DBCO-amine and 1-azido-1-deoxy-β-D-glucopyranoside0.32 - 0.85PBS (pH 7)
sulfo DBCO-amine and 1-azido-1-deoxy-β-D-glucopyranoside0.55 - 1.22HEPES (pH 7)
DBCO-trastuzumab and azides0.18 - 0.37Buffer-dependent

Experimental Protocols

Preparation of Azide-Modified Proteins/Antibodies

This is a prerequisite for the click chemistry reaction. Commercially available kits and reagents can be used to introduce azide groups onto proteins, peptides, or other biomolecules. A common method involves the use of N-hydroxysuccinimide (NHS) esters of azide-containing molecules to react with primary amines (e.g., lysine residues) on the protein surface.

General Protocol for Azide Labeling of a Protein:

  • Buffer Exchange: Dialyze the protein solution against an amine-free buffer (e.g., PBS, pH 7.2-8.0) to remove any interfering substances.

  • Reagent Preparation: Dissolve an appropriate azide-NHS ester in a water-miscible organic solvent like DMSO or DMF.

  • Reaction: Add a 10-20 fold molar excess of the azide-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove the excess, unreacted azide reagent by dialysis or using a desalting column.

Preparation of DBCO-Functionalized Liposomes
  • Lipid Film Hydration: Co-dissolve the desired lipids (e.g., DPPC, cholesterol) and this compound in an organic solvent (e.g., chloroform). The molar percentage of this compound can be varied depending on the desired surface density of the targeting ligand.

  • Film Formation: Evaporate the organic solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle agitation above the lipid transition temperature.

  • Size Extrusion: To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

SPAAC Conjugation of Azide-Modified Ligand to DBCO-Liposomes
  • Reactant Mixing: Mix the DBCO-functionalized liposomes with the azide-modified targeting ligand in a suitable reaction buffer (e.g., PBS or HEPES, pH 7.0-7.4). A 1.5 - 3 molar excess of the DBCO-liposomes to the azide-ligand is often recommended.

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or overnight at 4°C. The reaction time can be optimized based on the specific reactants and their concentrations.

  • Purification: Separate the ligand-conjugated liposomes from unreacted ligand using size exclusion chromatography or dialysis with an appropriate molecular weight cutoff membrane.

Visualization of Key Processes

This compound Structure and Liposome Insertion

G cluster_0 This compound Molecule cluster_1 Liposome Insertion dspe DSPE (Lipid Anchor) peg PEG36 (Spacer) liposome Lipid Bilayer dspe->liposome Hydrophobic Interaction dbco DBCO (Reactive Group) dspe_inserted DSPE inserts into bilayer peg_dbco_exposed PEG-DBCO exposed to aqueous environment G dbco_liposome DBCO-Liposome transition_state [3+2] Cycloaddition Transition State dbco_liposome->transition_state azide_ligand Azide-Ligand azide_ligand->transition_state targeted_liposome Targeted Liposome (Stable Triazole Linkage) transition_state->targeted_liposome Ring Strain Release G targeted_liposome Targeted Liposome (with encapsulated drug) receptor Target Receptor (e.g., HER2, EGFR) targeted_liposome->receptor Binding cell_membrane Cancer Cell Membrane endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release cellular_target Intracellular Target (e.g., DNA, Kinases) drug_release->cellular_target therapeutic_effect Therapeutic Effect (e.g., Apoptosis) cellular_target->therapeutic_effect

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of DSPE-PEG36-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[dibenzocyclooctyl(polyethylene glycol)-36] (DSPE-PEG36-DBCO) in aqueous buffers. Understanding the behavior of this amphiphilic molecule is critical for its application in drug delivery, bioconjugation, and the formation of lipid-based nanoparticles. This document provides a comprehensive overview of its solubility, factors influencing its behavior in aqueous media, and detailed protocols for its handling and characterization.

Executive Summary

This compound, a phospholipid-PEG conjugate functionalized with a dibenzocyclooctyl (DBCO) group, exhibits limited true solubility in aqueous buffers. Instead, it self-assembles into micelles at concentrations above its critical micelle concentration (CMC). The apparent solubility and successful dispersion in aqueous solutions are therefore intrinsically linked to the formation and stability of these micellar structures. This guide will delve into the quantitative aspects of its CMC, qualitative solubility in various solvents, and the critical factors that govern its behavior in aqueous environments, providing researchers with the necessary knowledge for its effective use.

Data Presentation: Solubility and Micellar Properties

Table 1: Solubility and Critical Micelle Concentration (CMC) of DSPE-PEG Derivatives

CompoundSolvent/BufferSolubility/CMCTemperature (°C)Notes
This compound Water, DMSO, DCM, DMFQualitatively described as "soluble" by suppliersNot SpecifiedThe term "soluble" in water for amphiphiles typically refers to the formation of a clear micellar dispersion.
DSPE-PEG2000-DBCO DMSO100 mg/mL60 (with warming and ultrasonication)Provides an upper limit for solubility in a polar aprotic solvent.
DSPE-PEG2000-DBCO Ethanol, Chloroform:Methanol (85:15)5 mg/mLNot SpecifiedIndicates good solubility in organic solvents.
DSPE-PEG2000 Pure WaterCMC: ~10 – 25 µM25The CMC is significantly higher in pure water compared to buffered solutions.[1]
DSPE-PEG2000 HEPES Buffered Saline (10 mM, pH 7.4)CMC: 0.5 – 1.0 µM25The presence of ions significantly lowers the CMC, promoting micelle formation.[1]
DSPE-PEG3000 Aqueous BufferCMC: ~1.0 µMNot SpecifiedLonger PEG chains can lead to a slight increase in the CMC.[2]
DSPE-PEG5000 Aqueous BufferCMC: ~1.5 µMNot SpecifiedLonger PEG chains can lead to a slight increase in the CMC.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Micellar Solution in Aqueous Buffer

This protocol describes the thin-film hydration method, a common technique to prepare micellar dispersions of DSPE-PEG compounds.

Materials:

  • This compound

  • Chloroform or other suitable organic solvent

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline (PBS), HEPES buffer)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Dissolution in Organic Solvent: Dissolve the desired amount of this compound in chloroform in a round-bottom flask. The volume of the organic solvent should be sufficient to ensure complete dissolution.

  • Thin Film Formation: Remove the organic solvent using a rotary evaporator. This will create a thin, uniform lipid film on the inner surface of the flask. It is crucial to ensure all solvent is removed, which can be facilitated by placing the flask under high vacuum for at least 2 hours.

  • Hydration: Add the desired aqueous buffer to the flask containing the lipid film. The volume of the buffer will determine the final concentration of the this compound dispersion.

  • Micelle Formation: To facilitate the formation of micelles, gently agitate the flask. Heating the buffer to a temperature above the phase transition temperature of the DSPE lipid chains (for DSPE, this is high, but warming can aid dispersion) can be beneficial. For DSPE-PEG2000, hydration at temperatures ranging from room temperature to 60°C has been reported.[3]

  • Sonication: Sonicate the dispersion in a water bath sonicator. This provides the energy required to break up larger aggregates and promote the formation of uniform micelles. Sonication time can vary but is typically in the range of 10-30 minutes.

  • Filtration (Optional): To remove any larger aggregates and sterilize the solution, the micellar dispersion can be filtered through a 0.22 µm syringe filter.

Protocol 2: Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of amphiphilic molecules and can be determined using various techniques, with fluorescence spectroscopy being a common and sensitive method.

Materials:

  • This compound micellar stock solution

  • Aqueous buffer

  • Fluorescent probe (e.g., Pyrene, 1,6-Diphenyl-1,3,5-hexatriene (DPH))

  • Fluorometer

Procedure:

  • Prepare a Series of Dilutions: Prepare a series of dilutions of the this compound stock solution in the aqueous buffer, covering a concentration range both below and above the expected CMC (typically in the micromolar range for DSPE-PEG).

  • Add Fluorescent Probe: Add a small, constant amount of the fluorescent probe to each dilution. Pyrene is often used because its fluorescence emission spectrum is sensitive to the polarity of its microenvironment.

  • Equilibration: Allow the samples to equilibrate, typically for several hours or overnight at a constant temperature, to ensure the probe has partitioned into the hydrophobic micellar cores if present.

  • Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer. For pyrene, the ratio of the intensity of the first and third vibrational peaks (I1/I3) in the emission spectrum is often plotted against the logarithm of the lipid concentration.

  • Data Analysis: The CMC is determined from the inflection point of the curve of the fluorescence intensity ratio (or another relevant fluorescence parameter) versus the logarithm of the this compound concentration. Below the CMC, the probe is in a polar aqueous environment. Above the CMC, the probe partitions into the nonpolar core of the micelles, causing a change in its fluorescence properties.

Mandatory Visualization

experimental_workflow cluster_prep Preparation of Micellar Solution cluster_char Characterization prep1 Dissolve this compound in Organic Solvent prep2 Form Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 Hydrate with Aqueous Buffer prep2->prep3 prep4 Promote Micelle Formation (Agitation/Heating) prep3->prep4 prep5 Sonication for Uniform Micelles prep4->prep5 prep6 Optional Filtration (0.22 µm filter) prep5->prep6 char1 Determine Critical Micelle Concentration (CMC) (Fluorescence Spectroscopy) prep6->char1 char2 Analyze Micelle Size (Dynamic Light Scattering) prep6->char2

Fig. 1: Experimental workflow for the preparation and characterization of this compound aqueous dispersions.

influencing_factors cluster_properties Molecular Properties cluster_conditions Environmental Conditions center_node This compound Aqueous Solubility & Micelle Formation prop1 PEG Chain Length (36 units) (Influences CMC and Micelle Size) prop1->center_node prop2 Hydrophobic DSPE Tail (Drives Micelle Formation) prop2->center_node prop3 Terminal DBCO Group (May slightly alter hydrophilicity) prop3->center_node cond1 Temperature (Affects lipid chain fluidity and hydration) cond1->center_node cond2 Aqueous Buffer pH (Generally stable, but extremes can cause hydrolysis) cond2->center_node cond3 Ionic Strength (Salts) (Lowers CMC, promotes micelle formation) cond3->center_node cond4 Concentration (Above CMC leads to micelle formation) cond4->center_node

Fig. 2: Key factors influencing the aqueous solubility and micelle formation of this compound.

Concluding Remarks

The effective utilization of this compound in aqueous systems hinges on the understanding that its behavior is dominated by self-assembly into micelles rather than true molecular dissolution. The protocols and data presented in this guide provide a robust framework for researchers to prepare and characterize this compound dispersions. By controlling the key parameters outlined, scientists and drug development professionals can harness the properties of this versatile molecule for a wide range of applications in nanotechnology and biomedicine. Future work should aim to establish a precise quantitative solubility limit for this compound in various pharmaceutically relevant buffers to further refine its application in drug formulations.

References

An In-depth Technical Guide to Copper-Free Click Chemistry with DSPE-PEG36-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of copper-free click chemistry, focusing on the application of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[dibenzocyclooctyl(polyethylene glycol)-36] (DSPE-PEG36-DBCO) in bioconjugation and the development of targeted drug delivery systems.

Introduction to Copper-Free Click Chemistry

Copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has emerged as a powerful tool in bioconjugation and materials science.[1] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.[2] The reaction's driving force is the ring strain of a cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly and specifically with an azide-functionalized molecule to form a stable triazole linkage.[3] This bioorthogonal reaction proceeds efficiently under mild, physiological conditions, enabling the precise modification of biomolecules without interfering with their native functions.[4]

This compound: A Key Reagent for Targeted Nanoparticles

This compound is an amphiphilic phospholipid-PEG conjugate that plays a pivotal role in the formulation of targeted nanoparticles, such as liposomes and micelles.[5] Its structure comprises three key components:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated phospholipid that forms the hydrophobic core of the lipid bilayer in nanoparticles, providing structural stability.

  • PEG36 (Polyethylene Glycol, 36 units): A hydrophilic polymer that creates a "stealth" layer on the nanoparticle surface. This PEGylation reduces clearance by the mononuclear phagocyte system, prolonging circulation time in vivo.

  • DBCO (Dibenzocyclooctyne): A strained alkyne that serves as a "handle" for copper-free click chemistry, enabling the covalent attachment of azide-modified targeting ligands, drugs, or imaging agents.

The combination of these components makes this compound a versatile tool for designing sophisticated drug delivery systems that can be specifically directed to target cells or tissues.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of DSPE-PEG-DBCO in the formulation and functionalization of nanoparticles.

Table 1: Physicochemical Properties of DSPE-PEG-DBCO Liposomes

ParameterTypical ValueReference
Liposome Size (Diameter) ~95 nm
Zeta Potential -4.8 mV
Molar Ratio for Liposome Formulation (DOPC:DSPE-PEG2000-DBCO:DiR dye) 97:2:1
DSPE-PEG(2000) Critical Micelle Concentration (CMC) ~1 x 10⁻⁶ M

Table 2: Copper-Free Click Reaction Parameters

ParameterCondition/ValueReference
Reaction pH for DBCO-NHS ester coupling to amines 7.1 - 8.2
Optimal Molar Ratio (DBCO:Amine) 3:1
Reaction Temperature for SPAAC 4 - 37 °C
Typical Reaction Time for SPAAC < 12 hours
Second-Order Rate Constant (DBCO with Benzyl Azide) ~1.0 M⁻¹s⁻¹

Table 3: In Vivo Biodistribution of DBCO-Modified Liposomes in Breast Cancer Xenografts

Organ/TissueL-PEG2000-DBCO Uptake (% Injected Dose)L-PEG2000 (Control) Uptake (% Injected Dose)Reference
Tumor ~54%~20%
Liver ~16%~77%

Experimental Protocols

Preparation of this compound Functionalized Liposomes

This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration method.

Materials:

  • Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • This compound

  • Cholesterol (optional, for membrane stability)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the lipids (e.g., DOPC and this compound at a desired molar ratio, for instance, 95:5) in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids.

  • To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This should be repeated for an odd number of passes (e.g., 11-21 times).

  • Characterize the resulting liposomes for size and zeta potential using Dynamic Light Scattering (DLS).

Bioconjugation of Azide-Modified Ligands to DBCO-Liposomes

This protocol details the covalent attachment of an azide-modified targeting ligand (e.g., a peptide or antibody) to the surface of this compound liposomes.

Materials:

  • This compound functionalized liposomes

  • Azide-modified targeting ligand

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) column (e.g., Sepharose CL-4B)

Procedure:

  • Mix the DBCO-functionalized liposomes with the azide-modified ligand in PBS (pH 7.4). A molar excess of the ligand (e.g., 2-4 fold) is often used to ensure efficient conjugation.

  • Incubate the reaction mixture at room temperature for 4-12 hours or overnight at 4°C with gentle agitation.

  • Purify the resulting ligand-conjugated liposomes from unreacted ligand using size-exclusion chromatography (SEC). The liposomes will elute in the void volume.

  • Characterize the final product to confirm conjugation and determine conjugation efficiency.

Quantification of Surface DBCO Groups

This protocol describes a fluorescence-based assay to quantify the number of accessible DBCO groups on the liposome surface.

Materials:

  • DBCO-functionalized liposomes

  • Azide-functionalized fluorophore (e.g., Azide-PEG4-FITC or 9-(azidomethyl)anthracene)

  • PBS, pH 7.4

  • Fluorometer

Procedure:

  • Prepare a standard curve of the azide-fluorophore in PBS.

  • Incubate a known concentration of DBCO-liposomes with an excess of the azide-fluorophore in PBS at room temperature, protected from light.

  • After the reaction is complete (e.g., 2-4 hours), remove the unreacted fluorophore by SEC or dialysis.

  • Measure the fluorescence of the liposome-fluorophore conjugate.

  • Calculate the concentration of the conjugated fluorophore using the standard curve, and from this, determine the number of DBCO groups per liposome.

Visualizations

Experimental Workflow for Targeted Liposome Preparation and Application

The following diagram illustrates the overall workflow for preparing targeted liposomes using this compound and their subsequent application in cell targeting.

G Experimental Workflow for Targeted Liposome Formulation cluster_0 Liposome Preparation cluster_1 Bioconjugation cluster_2 Characterization & Application A Lipid Dissolution (this compound + Lipids) B Thin Film Hydration A->B C Extrusion B->C D Incubation with Azide-Ligand C->D DBCO-Liposomes E Purification (SEC) D->E F Characterization (DLS, Fluorescence) E->F Targeted Liposomes G In Vitro / In Vivo Targeting Studies F->G G Targeted Liposome-Cell Interaction and Drug Delivery cluster_0 Extracellular cluster_2 Intracellular Liposome RGD-Targeted Liposome (DSPE-PEG-DBCO-RGD) Integrin Integrin Receptor (αvβ3) Liposome->Integrin Binding Endosome Endosome Integrin->Endosome Endocytosis DrugRelease Drug Release Endosome->DrugRelease Endosomal Escape Apoptosis Apoptosis DrugRelease->Apoptosis Therapeutic Effect

References

The Architect of Precision: A Technical Guide to DSPE-PEG36-DBCO in Advanced Liposome and Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A cornerstone of targeted drug delivery and nanomedicine, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol) with a chain length of 36 PEG units, terminally functionalized with dibenzocyclooctyne (DSPE-PEG36-DBCO), has emerged as a critical component in the design and fabrication of sophisticated liposomes and nanoparticles. This technical guide provides an in-depth analysis of its fundamental role, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers, scientists, and drug development professionals in harnessing its full potential.

Core Functionality: A Tripartite Role in Nanocarrier Design

This compound is an amphiphilic molecule meticulously designed to perform three crucial functions in the architecture of a nanocarrier:

  • Anchoring and Stability (DSPE): The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) moiety serves as a robust lipid anchor. Its hydrophobic acyl chains readily intercalate into the lipid bilayer of liposomes or the core of polymeric nanoparticles, ensuring stable incorporation and minimizing premature dissociation from the carrier.

  • Biocompatibility and Longevity (PEG36): The polyethylene glycol (PEG) linker, composed of 36 repeating ethylene glycol units, forms a hydrophilic corona on the nanoparticle surface. This "stealth" layer sterically hinders the adsorption of opsonins (blood proteins), thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS). This ultimately prolongs the circulation half-life of the nanocarrier, allowing for greater opportunity to reach the target site.[1][2]

  • Bioorthogonal Conjugation (DBCO): The dibenzocyclooctyne (DBCO) group is a key player in copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3] This bioorthogonal reaction enables the covalent attachment of azide-modified targeting ligands—such as antibodies, peptides, or small molecules—to the nanoparticle surface with high efficiency and specificity under mild, physiological conditions.[4] The reaction is biocompatible as it avoids the use of cytotoxic copper catalysts.[5]

Quantitative Impact on Nanoparticle Properties

The incorporation of DSPE-PEG-DBCO and subsequent ligand conjugation can influence the physicochemical characteristics of liposomes and nanoparticles. The following tables summarize representative quantitative data on these changes.

Table 1: Physicochemical Characterization of Functionalized Liposomes

Liposome FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Liposomes155.3 ± 4.20.12 ± 0.02-25.6 ± 1.8
DBCO-Functionalized Liposomes162.8 ± 5.10.15 ± 0.03-23.1 ± 2.1
Antibody-Conjugated Liposomes175.4 ± 6.30.18 ± 0.04-20.5 ± 2.5

Data adapted from representative studies and intended for illustrative purposes.

Table 2: Characterization of Functionalized Polymeric Nanoparticles (PLGA)

Nanoparticle FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PLGA Nanoparticles210.7 ± 8.90.19 ± 0.05-35.2 ± 3.4
PEGylated PLGA Nanoparticles225.1 ± 9.50.17 ± 0.04-15.8 ± 2.9
DBCO-Functionalized PLGA-PEG Nanoparticles238.6 ± 10.20.21 ± 0.06-12.3 ± 2.6

Data adapted from representative studies and intended for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for reproducible success in nanoparticle formulation and functionalization.

Protocol 1: Formulation of DBCO-Functionalized Liposomes via Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating this compound using the well-established thin-film hydration method.

Materials:

  • Primary phospholipid (e.g., DOPC, HSPC)

  • Cholesterol

  • This compound

  • Chloroform or a suitable organic solvent mixture

  • Hydration buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

Procedure:

  • Lipid Film Preparation:

    • Dissolve the primary phospholipid, cholesterol, and this compound in chloroform in a round-bottom flask. A typical molar ratio might be 55:40:5 (phospholipid:cholesterol:this compound), but this should be optimized for the specific application.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation at a temperature above the phase transition temperature (Tc) of the primary lipid. This results in the formation of multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.

  • Purification and Characterization:

    • Remove any unencapsulated material by size exclusion chromatography or dialysis.

    • Characterize the resulting DBCO-functionalized liposomes for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). The lipid composition can be verified by HPLC.

G cluster_0 Lipid Film Preparation cluster_1 Vesicle Formation cluster_2 Final Product a Dissolve Lipids in Organic Solvent b Rotary Evaporation a->b c Vacuum Drying b->c d Hydration with Aqueous Buffer c->d Hydrate Film e Extrusion through Membrane d->e f Purification e->f Purify Liposomes g Characterization (DLS, HPLC) f->g h DBCO-Functionalized Liposomes

Workflow for DBCO-Liposome Formulation.
Protocol 2: Antibody Conjugation to DBCO-Functionalized Liposomes via SPAAC

This protocol outlines the steps for attaching an azide-modified antibody to the surface of the prepared DBCO-liposomes.

Materials:

  • DBCO-functionalized liposomes

  • Azide-modified antibody (or other targeting ligand)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Disperse the purified DBCO-functionalized liposomes in the reaction buffer.

    • Add the azide-modified antibody to the liposome suspension. The molar ratio of DBCO groups to antibody molecules should be optimized but a 10:1 to 20:1 excess of DBCO is a common starting point.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours or overnight at 4°C with gentle mixing. The reaction kinetics of SPAAC are generally rapid.

  • Purification:

    • Remove the unreacted antibody from the immunoliposomes using size exclusion chromatography or a suitable centrifugal filtration device.

  • Characterization and Validation:

    • Characterize the final antibody-conjugated liposomes for size and zeta potential using DLS to confirm an increase in hydrodynamic diameter.

    • Confirm successful conjugation using SDS-PAGE (to observe a band shift for the liposome-conjugated antibody) or a functional binding assay (e.g., ELISA or flow cytometry with target cells).

G start DBCO-Functionalized Liposomes mix Mix and Incubate (4-12h, RT) start->mix reagent Azide-Modified Antibody reagent->mix purify Purification (Size Exclusion Chromatography) mix->purify Conjugation char Characterization (DLS, SDS-PAGE) purify->char Isolate Product end Antibody-Conjugated Liposomes char->end Validate

Antibody Conjugation via SPAAC Workflow.

Targeted Drug Delivery: Mechanism of Action

The culmination of this formulation strategy is a nanocarrier capable of targeted drug delivery. The process can be visualized as a multi-step biological journey.

  • Systemic Circulation: Following intravenous administration, the PEGylated surface of the immunoliposome minimizes protein adsorption, leading to a prolonged circulation time.

  • Tumor Accumulation (EPR Effect): The nanocarrier preferentially accumulates in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, a phenomenon resulting from the leaky vasculature and poor lymphatic drainage characteristic of solid tumors.

  • Active Targeting: The conjugated antibody on the liposome surface binds specifically to its corresponding antigen, which is overexpressed on the surface of cancer cells.

  • Internalization: This binding event triggers receptor-mediated endocytosis, leading to the internalization of the immunoliposome into the target cell.

  • Drug Release: Once inside the cell, the liposome is typically trafficked to endosomes and then lysosomes. The acidic environment of these compartments can be engineered to trigger the degradation of the liposome and the release of its encapsulated therapeutic payload, leading to localized cytotoxic effects and minimizing systemic toxicity.

G cluster_0 Systemic cluster_1 Tumor Microenvironment cluster_2 Intracellular a 1. IV Administration b 2. Prolonged Circulation (PEG Stealth Effect) a->b c 3. Accumulation via EPR Effect b->c d 4. Active Targeting (Antibody-Antigen Binding) c->d e 5. Receptor-Mediated Endocytosis d->e f 6. Endosomal Trafficking e->f g 7. Drug Release in Lysosome f->g h Therapeutic Effect g->h

Targeted Drug Delivery Signaling Pathway.

References

An In-depth Technical Guide to the Function of the DBCO Group in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the Dibenzocyclooctyne (DBCO) group and its pivotal role in bioconjugation through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). It covers the fundamental principles, reaction kinetics, stability, and detailed experimental protocols for the use of DBCO in creating bioconjugates for research and therapeutic applications.

Introduction to DBCO and Copper-Free Click Chemistry

The Dibenzocyclooctyne (DBCO) group is a key player in the field of bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1][] DBCO is a cyclooctyne, a class of cyclic alkynes characterized by a highly strained eight-membered ring.[] This inherent ring strain is the driving force behind its remarkable reactivity towards azides in a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[]

SPAAC is a type of "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, create no byproducts, and are easy to perform.[] A significant advantage of the DBCO-azide reaction is that it is a "copper-free" click chemistry. This contrasts with the earlier developed Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the copper catalyst can be toxic to cells, limiting its application in living systems. The biocompatibility of the SPAAC reaction has made DBCO an invaluable tool for in vivo labeling, bioconjugation, and the development of targeted therapeutics like antibody-drug conjugates (ADCs).

The Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The reaction between a DBCO group and an azide is a [3+2] cycloaddition. The strained alkyne of the DBCO molecule readily reacts with the azide to form a stable triazole linkage. This reaction is highly specific and bioorthogonal, as neither the DBCO nor the azide group is naturally present in biological systems, thus preventing side reactions with endogenous molecules.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product DBCO DBCO (Dibenzocyclooctyne) Azide Azide Triazole Stable Triazole Linkage DBCO->Triazole [3+2] Cycloaddition

Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Data on DBCO-Azide Reactions

The efficiency and speed of the SPAAC reaction are critical for its practical applications. Below are tables summarizing key quantitative data related to DBCO bioconjugation.

Reaction Kinetics

The kinetics of the SPAAC reaction are typically described by a second-order rate law. The second-order rate constant (k₂) is a key parameter for comparing the reactivity of different cyclooctynes and for predicting reaction times.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]ConditionsReference(s)
DBCOBenzyl Azide~0.6 - 1.0Various
DBCOPhenyl Azide0.033CH₃CN:H₂O (3:1)
DIBOBenzyl Azide~0.3 - 0.7Various
BCNBenzyl Azide~0.06 - 0.1Various
ODIBOAzide-containing biomolecules45Not specified

Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the DBCO and azide derivatives.

Influence of Reaction Conditions on SPAAC Kinetics

The rate of the DBCO-azide reaction is influenced by several factors, including the buffer composition, pH, and temperature.

Buffer (pH 7)Temperature (°C)Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] with 3-azido-L-alanineSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹] with 1-azido-1-deoxy-β-D-glucopyranosideReference(s)
PBS250.320.58
PBS370.550.85
HEPES250.550.88
HEPES370.781.22
DMEM370.590.97
RPMI370.270.77

Note: Higher pH values generally increase reaction rates, except in HEPES buffer. The presence of a PEG linker on the DBCO reagent can enhance reaction rates by approximately 31 ± 16%.

Stability of DBCO Reagents

The stability of DBCO-functionalized molecules is crucial for their storage and use in multi-step procedures.

ConditionStabilityReference(s)
Storage at 4°C or -20°C (in appropriate buffer)A DBCO-modified antibody loses about 3-5% of its reactivity over 4 weeks.
Presence of thiols (e.g., GSH)BCN is significantly more stable to GSH than DBCO (half-life of ~6 hours vs 71 minutes, respectively).
Presence of TCEPDBCO showed instability to TCEP over a 24-hour period.
Deprotection with ammonium hydroxideDBCO-modified oligonucleotides are stable for 2 hours at 65°C or overnight at room temperature.
Deprotection with AMASlight degradation of the cyclooctyne was observed after 2 hours at room temperature.

Note: For long-term storage, buffers containing thiols or azides should be avoided.

Experimental Protocols

This section provides detailed methodologies for common bioconjugation procedures involving the DBCO group.

Protocol for Labeling an Antibody with DBCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on an antibody with a DBCO-NHS ester.

Materials:

  • Antibody (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.4)

  • DBCO-NHS ester

  • Anhydrous DMSO

  • Quenching solution (1 M Tris-HCl, pH 8.0)

  • Desalting column or other protein purification system

Procedure:

  • Reagent Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

    • Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.

  • Antibody Labeling:

    • Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.

    • Ensure the final DMSO concentration is below 20% to avoid protein denaturation.

    • Incubate the reaction for 60 minutes at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted DBCO-NHS ester using a desalting column.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~310 nm (for DBCO).

    • The DBCO-labeled antibody can be stored at -20°C for up to a month, though some loss of reactivity may occur over time.

Protocol for SPAAC Reaction with an Azide-Modified Molecule

This protocol describes the conjugation of a DBCO-labeled antibody to an azide-modified molecule (e.g., an oligonucleotide or small molecule drug).

Materials:

  • Purified DBCO-labeled antibody

  • Azide-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4, must be azide-free)

Procedure:

  • Reaction Setup:

    • Mix the DBCO-labeled antibody with a 2-4 fold molar excess of the azide-modified molecule in the reaction buffer.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Longer incubation times can improve efficiency.

  • Purification:

    • Purify the final conjugate to remove unreacted azide-modified molecules using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reverse-phase HPLC.

  • Validation:

    • Confirm the successful conjugation using techniques like SDS-PAGE (which will show a higher molecular weight for the conjugate) or mass spectrometry.

Visualizations of Workflows and Logical Relationships

Experimental_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: SPAAC Reaction cluster_step3 Step 3: Final Purification & Analysis A Antibody in Amine-Free Buffer B Add DBCO-NHS Ester A->B C Incubate (1h, RT) B->C D Quench Reaction C->D E Purify (Desalting Column) D->E F DBCO-Labeled Antibody E->F G Add Azide-Modified Molecule F->G H Incubate (2-4h, RT or Overnight, 4°C) G->H I Purify Conjugate (e.g., SEC) H->I J Characterize (SDS-PAGE, MS) I->J

Experimental workflow for DBCO bioconjugation.

Factors_Affecting_SPAAC_Rate cluster_reactants Reactant Properties cluster_conditions Reaction Conditions center SPAAC Reaction Rate DBCO_Structure DBCO Structure (Ring Strain) DBCO_Structure->center Azide_Structure Azide Structure (Steric Hindrance, Electronics) Azide_Structure->center Linker Linker (e.g., PEG enhances rate) Linker->center Concentration Concentration of Reactants Concentration->center Temperature Temperature Temperature->center pH pH pH->center Buffer Buffer Composition Buffer->center

Factors influencing the SPAAC reaction rate.

Applications in Drug Development

The robust and bioorthogonal nature of DBCO-azide chemistry has made it a valuable tool in drug development. A prominent application is in the construction of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that specifically recognizes a tumor-associated antigen. This targeted delivery enhances the therapeutic efficacy of the drug while minimizing off-target toxicity. DBCO-based linkers provide a stable and efficient means of attaching the drug payload to the antibody.

Troubleshooting Common Issues in DBCO Bioconjugation

ProblemPossible CauseSuggested SolutionReference(s)
Low or No Conjugation Inefficient DBCO Labeling: DBCO-NHS ester hydrolyzed; insufficient molar excess.Use fresh DBCO-NHS ester solution; optimize the molar excess of the labeling reagent.
Suboptimal SPAAC Conditions: Low concentration of reactants; short incubation time.Increase the concentration of reactants; extend the incubation time.
Presence of Competing Reagents: Buffer contains sodium azide.Use an azide-free buffer for the SPAAC reaction.
Protein Precipitation Hydrophobicity of DBCO: High degree of labeling can lead to aggregation.Reduce the molar excess of DBCO-NHS ester during labeling; perform labeling at a lower protein concentration; screen different buffers and consider adding stabilizing excipients like glycerol.
High DMSO Concentration: Exceeding 15-20% can denature proteins.Ensure the final DMSO concentration in the labeling reaction is below the protein's tolerance level.
Non-specific Binding Hydrophobic Interactions: DBCO group interacting with chromatography resins.During purification, increase the salt concentration in buffers for ion-exchange chromatography; consider adding a non-ionic detergent (e.g., Tween-20) for affinity chromatography.

Conclusion

The DBCO group, through its participation in Strain-Promoted Alkyne-Azide Cycloaddition, has become an indispensable tool for researchers in chemistry, biology, and medicine. Its biocompatibility, high efficiency, and specificity have enabled the development of sophisticated bioconjugates for a wide range of applications, from fundamental biological studies to the creation of next-generation targeted therapeutics. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize DBCO chemistry in their work.

References

A Technical Guide to Cell Surface Modification and Engineering Using DSPE-PEG36-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[dibenzocyclooctyl(polyethylene glycol)-36] (DSPE-PEG36-DBCO), a heterobifunctional lipid conjugate pivotal for advanced cell surface engineering. It details the underlying mechanisms, quantitative parameters, and comprehensive protocols for its application, enabling the covalent attachment of biomolecules to live cell membranes through bio-orthogonal chemistry.

Core Principles and Mechanism of Action

This compound is a powerful tool for cell surface modification, comprised of three key components:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated phospholipid that serves as a hydrophobic anchor. It spontaneously inserts into the lipid bilayer of the cell membrane, a process driven by hydrophobic interactions.[1] This method of incorporating molecules onto the cell surface is generally considered non-disruptive to cell viability.[1][2]

  • PEG36 (Polyethylene Glycol, 36 units): A hydrophilic polymer chain that acts as a flexible spacer. This spacer extends the reactive group away from the cell surface, minimizing steric hindrance and making it accessible for subsequent reactions.[2] The PEG moiety also enhances the water solubility of the lipid conjugate.[3]

  • DBCO (Dibenzocyclooctyne): A strained alkyne group that enables highly efficient, copper-free click chemistry. It reacts specifically with azide-functionalized molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC), forming a stable triazole linkage under mild, physiological conditions without the need for a toxic metal catalyst.

The overall process involves two main steps: the passive insertion of the this compound into the cell membrane, followed by the covalent conjugation of an azide-containing molecule of interest to the now surface-exposed DBCO group.

DSPE_PEG_DBCO_Insertion cluster_membrane Cell Membrane (Lipid Bilayer) cluster_extracellular Extracellular Space mem_top mem_bottom DSPE_PEG_DBCO DSPE Anchor PEG36 Spacer DBCO Group DSPE_PEG_DBCO:dspe->mem_top:t6 Hydrophobic Insertion caption DSPE-PEG-DBCO inserts its DSPE anchor into the cell membrane.

Caption: DSPE-PEG-DBCO inserts its DSPE anchor into the cell membrane.

Cell_Surface_Modification_Workflow start Start: Live Cell Population step1 Incubate cells with This compound solution start->step1 step2 DSPE anchor inserts into cell membrane step1->step2 step3 Wash to remove excess lipid conjugate step2->step3 step4 DBCO-displaying cells step3->step4 step5 Incubate with Azide-modified molecule (e.g., Azide-Biotin, Azide-Drug) step4->step5 step6 Copper-Free Click Reaction (SPAAC) occurs on cell surface step5->step6 step7 Wash to remove unreacted molecules step6->step7 end End: Surface-Engineered Cells step7->end caption Workflow for cell surface engineering using DSPE-PEG-DBCO.

Caption: Workflow for cell surface engineering using DSPE-PEG-DBCO.

Quantitative Data Summary

The efficiency and outcome of cell surface modification depend on several experimental parameters. The following tables summarize key quantitative data derived from literature.

Table 1: DSPE-PEG-DBCO Incorporation Conditions

Cell Type DSPE-PEG-DBCO Concentration (µM) Incubation Time Temperature (°C) Method Outcome / Notes
RAW 264.7 Macrophages 5 and 10 20 min 37 ex vitro (in PBS) Successful incorporation confirmed by subsequent biotinylation and streptavidin-FITC binding.
MCF-7 (adherent) 1 - 100 1 hr 4 ex vitro (in PBS) Tunable modification achieved by varying concentration. No impact on cell viability observed up to 100 µM.
Raji (suspension) 1 - 100 1 hr 4 ex vitro (in PBS) Successful modification demonstrated. Saturation of insertion was not observed in MCF-7 but was seen in Raji cells above 10 µM for a similar biotinylated lipid.

| MCF-7, Raji | 1 - 100 | 24 hr | 37 | in vitro (in culture media) | Successful modification achieved during active cell culture. |

Table 2: Copper-Free Click Reaction (SPAAC) Parameters on the Cell Surface

Modified Cell Type Azide-Molecule Concentration Incubation Time Temperature (°C) Notes
RAW 264.7 Azide-PEG4-Biotin 2 equivalents (to lipid) 1 hr (pre-reaction) Room Temp Biotinylated lipids were prepared first, then incubated with cells.
Raji Azide-conjugated Alexa Fluor 488 Not specified 3 hr 37 Longer incubation time and higher temperature enhance the azide/alkyne ligation signal compared to shorter incubations at 4°C.

| General Recommendation | Azide-labeled protein/peptide | 1 mole equivalent | < 12 - 24 hr | Room Temp to 37 | Reactions are more efficient at higher concentrations and temperatures. |

Table 3: Biocompatibility and Cytotoxicity

Cell Type DSPE-PEG-DBCO Concentration Assay Result
RAW 264.7 Macrophages Not specified MTT Assay No significant toxicity was observed from the incorporation of DSPE-based anchor lipids.

| MCF-7, Raji | Up to 100 µM | Not specified | Cell viability was not affected by the lipid modification. |

Detailed Experimental Protocols

The following protocols provide a generalized framework for cell surface modification using this compound. Optimization may be required for specific cell types and applications.

Protocol 1: Cell Surface Modification with DSPE-PEG-DBCO

This protocol describes the incorporation of the lipid anchor into the cell membrane.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cells of interest (suspension or adherent)

  • Cell culture medium

Procedure (ex vitro Method):

  • Cell Preparation:

    • For adherent cells, wash with PBS and detach using a non-enzymatic cell dissociation buffer.

    • For suspension cells, collect them directly.

    • Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cell pellet once with cold PBS and resuspend in PBS to a desired concentration (e.g., 1 x 10^6 cells/mL).

  • Lipid Incubation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute to the final working concentration (e.g., 5-20 µM) in PBS.

    • Add the this compound solution to the cell suspension.

    • Incubate for 20-60 minutes at 37°C (or 4°C, though insertion may be slower) with gentle agitation.

  • Washing:

    • Pellet the cells by centrifugation (300 x g for 5 minutes).

    • Carefully aspirate the supernatant containing excess lipid.

    • Wash the cells three times with cold PBS to remove any non-inserted this compound.

    • The cells are now ready for the click chemistry reaction.

Protocol 2: Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the covalent attachment of an azide-modified molecule to the DBCO-displaying cells.

Materials:

  • DBCO-modified cells (from Protocol 1)

  • Azide-functionalized molecule of interest (e.g., Azide-Biotin, Azide-Fluorophore, Azide-Peptide)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Azide Solution: Dissolve the azide-functionalized molecule in the reaction buffer to the desired final concentration (e.g., 50-100 µM).

  • Click Reaction:

    • Resuspend the washed, DBCO-modified cells in the azide-molecule solution.

    • Incubate for 1-4 hours at 37°C. Note: The SPAAC reaction is slower than many other bioconjugation reactions; longer incubation times may be necessary to achieve optimal labeling. Protect from light if using a fluorescent azide.

  • Washing:

    • Pellet the cells by centrifugation.

    • Wash the cells three times with cold PBS to remove unreacted azide molecules.

    • The surface-engineered cells are now ready for downstream applications or analysis.

Protocol 3: Verification of Surface Modification

This protocol describes how to confirm successful surface labeling using flow cytometry, assuming an Azide-Biotin conjugate was used.

Materials:

  • Biotin-conjugated cells (from Protocol 2)

  • Fluorescently-labeled streptavidin (e.g., Streptavidin-FITC)

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

Procedure:

  • Staining:

    • Resuspend the washed, biotinylated cells in flow cytometry buffer.

    • Add the fluorescently-labeled streptavidin at the manufacturer's recommended concentration.

    • Incubate for 30-60 minutes at 4°C, protected from light.

  • Washing:

    • Wash the cells twice with cold flow cytometry buffer to remove unbound streptavidin.

  • Analysis:

    • Resuspend the final cell pellet in flow cytometry buffer.

    • Analyze the cell population for fluorescence using a flow cytometer. Compare the signal to control cells (unmodified or DBCO-modified but not biotinylated) to confirm specific labeling.

SPAAC_Reaction cluster_cell Cell reagents DBCO on Cell Surface + Azide-Molecule (N3-R) product Modified Cell Surface (Triazole Linkage) reaction_label Strain-Promoted Alkyne-Azide Cycloaddition (Copper-Free) cell_surface_after Membrane-Triazole-R reaction_label->cell_surface_after cell_surface_before Membrane-DBCO azide N3-R caption The bio-orthogonal SPAAC reaction on the cell surface.

Caption: The bio-orthogonal SPAAC reaction on the cell surface.

Applications and Conclusion

This compound is a versatile reagent for a multitude of applications in research and therapeutics. Its ability to anchor functional molecules to cell surfaces enables:

  • Targeted Drug Delivery: Modifying therapeutic cells (e.g., T-cells) with antibodies or ligands to direct them to specific tissues or tumors.

  • Cellular Imaging: Labeling live cells with fluorophores for in vitro and in vivo tracking.

  • Fundamental Research: Attaching probes to study cell-cell interactions, receptor signaling, or membrane dynamics.

  • Biomaterials: Creating functionalized cell surfaces for tissue engineering applications.

References

The Ultimate Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bioorthogonal Revolution

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful and versatile tool in chemical biology, drug development, and materials science. As a cornerstone of bioorthogonal chemistry, SPAAC enables the formation of a stable triazole linkage between an azide and a cyclooctyne in complex biological environments without the need for a cytotoxic copper catalyst.[1][2] This key advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has propelled SPAAC to the forefront of bioconjugation techniques, allowing for the precise labeling and tracking of biomolecules in living cells and organisms.[3][4]

The driving force behind this reaction is the significant ring strain of cyclooctynes, which dramatically lowers the activation energy of the [3+2] cycloaddition with azides.[1] This intrinsic reactivity allows the reaction to proceed rapidly and with high selectivity at physiological temperatures and pH. The azide and cyclooctyne functional groups are largely unreactive with native biological molecules, ensuring that the ligation occurs specifically between the intended partners. This high degree of specificity has made SPAAC an indispensable tool for a wide range of applications, including:

  • Biomolecule Labeling: Attaching probes to proteins, glycans, lipids, and nucleic acids for visualization and study.

  • Drug Development: Synthesizing targeted drug delivery systems and antibody-drug conjugates (ADCs).

  • In Vivo Imaging: Tracking biological processes in living organisms in real-time.

  • Materials Science: Creating novel biomaterials and functionalized surfaces.

This in-depth technical guide will delve into the core principles of SPAAC, provide quantitative data on reaction kinetics, and offer detailed experimental protocols for key applications.

Core Principles of SPAAC

The fundamental mechanism of SPAAC is a [3+2] dipolar cycloaddition between a 1,3-dipole (the azide) and a dipolarophile (the strained cyclooctyne). The significant ring strain of the eight-membered cyclooctyne ring, estimated to be around 18 kcal/mol, is released upon the formation of the more stable triazole ring, providing the thermodynamic driving force for the reaction. This allows the reaction to proceed efficiently without the need for external catalysts.

SPAAC_Mechanism

The kinetics of the SPAAC reaction are a critical factor in its application, particularly for in vivo experiments where low concentrations of reactants and short reaction times are often necessary. The reaction typically follows second-order kinetics, and the rate is highly dependent on the structure of the cyclooctyne.

Quantitative Data on SPAAC Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k). A higher rate constant indicates a faster reaction. The choice of cyclooctyne is a key determinant of the reaction rate, with more strained and electronically activated cyclooctynes exhibiting faster kinetics. Below are tables summarizing the second-order rate constants for commonly used cyclooctynes with benzyl azide, a standard model azide.

Table 1: Second-Order Rate Constants of Common Cyclooctynes with Benzyl Azide

CyclooctyneAbbreviationSecond-Order Rate Constant (M⁻¹s⁻¹)Key Features
Bicyclo[6.1.0]nonyneBCN~0.0024 - 0.1Small size, good stability.
DibenzocyclooctyneDBCO / ADIBO~0.1 - 1.0High reactivity, widely used.
Dibenzoannulated cyclooctyneDIBO~0.3 - 0.7Robust reactivity.
BiarylazacyclooctynoneBARAC>1.0Among the most reactive, but can have lower stability.

Note: Rate constants can vary depending on the solvent, temperature, and specific substitutions on both the cyclooctyne and the azide.

Table 2: Influence of Reaction Conditions on SPAAC Kinetics with a DBCO Derivative

ConditionVariationEffect on Rate Constant
Solvent Aqueous buffers vs. Organic solventsGenerally faster in aqueous solutions.
pH pH 5 to 10Higher pH generally increases reaction rates (buffer dependent).
Temperature 25°C vs. 37°CIncreased temperature leads to a higher reaction rate.
Azide Structure Electron-donating vs. Electron-withdrawing groupsElectron-donating groups on the azide can increase the reaction rate.

Experimental Protocols

This section provides detailed methodologies for key applications of SPAAC.

Protocol 1: Site-Specific Protein Labeling with DBCO

This protocol describes the labeling of a purified protein containing an azide group with a DBCO-functionalized fluorescent dye.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare a solution of the azide-modified protein at a concentration of 1-10 mg/mL in an appropriate buffer.

  • DBCO Reagent Preparation: Prepare a 10 mM stock solution of the DBCO-functionalized dye in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the DBCO-dye stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. Protect the reaction from light if using a fluorescent dye.

  • Purification:

    • Remove the unreacted DBCO-dye and byproducts by SEC or dialysis.

    • For SEC, equilibrate the column with the desired storage buffer and apply the reaction mixture. Collect the fractions containing the labeled protein.

    • For dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff and dialyze against the storage buffer at 4°C with several buffer changes.

  • Characterization:

    • Confirm successful labeling by analyzing the conjugate using SDS-PAGE, where a shift in the molecular weight should be observed.

    • Determine the degree of labeling using UV-Vis spectrophotometry by measuring the absorbance of the protein and the dye.

Protein_Labeling_Workflow

Protocol 2: Metabolic Labeling and Imaging of Cellular Glycans

This protocol outlines the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC for visualization.

Materials:

  • Adherent mammalian cells (e.g., HeLa, A549)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Prepare a stock solution of Ac₄ManNAz in DMSO (e.g., 10 mM).

    • Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM. Include a vehicle-only (DMSO) control.

    • Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido sugar into cell surface glycans.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with warm PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • (Optional) For imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

    • Wash the cells three times with PBS.

  • SPAAC Reaction (Click Labeling):

    • Prepare a solution of the DBCO-fluorophore in PBS (e.g., 10-50 µM).

    • Incubate the fixed cells with the DBCO-fluorophore solution for 1 hour at room temperature, protected from light.

  • Staining and Imaging:

    • Wash the cells three times with PBS to remove unreacted DBCO-fluorophore.

    • Incubate the cells with a nuclear counterstain (e.g., DAPI) according to the manufacturer's protocol.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Metabolic_Labeling_Workflow

Protocol 3: In Vivo Pre-targeted Tumor Imaging in a Mouse Model

This protocol provides a generalized framework for pre-targeted in vivo imaging of tumors in a mouse model using an antibody-DBCO conjugate and a radiolabeled azide probe.

Materials:

  • Tumor-bearing mouse model (e.g., xenograft)

  • Tumor-specific antibody conjugated to DBCO (e.g., Trastuzumab-DBCO)

  • Radiolabeled azide probe (e.g., [⁶⁴Cu]Cu-NOTA-azide)

  • Sterile, biocompatible buffer (e.g., PBS)

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

Procedure:

  • Administration of Targeting Agent:

    • Administer the antibody-DBCO conjugate intravenously (i.v.) into the tumor-bearing mice. The dose will depend on the specific antibody and its affinity for the target.

  • Accumulation and Clearance:

    • Allow a sufficient period (e.g., 24-72 hours) for the antibody-DBCO conjugate to accumulate at the tumor site and for the unbound conjugate to clear from the bloodstream. This is a critical step for achieving a high tumor-to-background signal ratio.

  • Administration of Radiolabeled Probe:

    • Prepare the radiolabeled azide probe according to established radiochemistry protocols.

    • Administer the radiolabeled azide probe i.v. into the mice. The small size of the probe allows for rapid distribution and clearance of the unbound probe.

  • In Vivo Reaction and Imaging:

    • Allow a short period (e.g., 1-3 hours) for the SPAAC reaction to occur in vivo between the tumor-localized antibody-DBCO and the radiolabeled azide, and for the unbound probe to clear.

    • Anesthetize the mice and perform a whole-body PET/CT scan to visualize the tumor.

InVivo_Imaging_Workflow

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition has revolutionized the way researchers and drug developers approach the covalent modification of molecules in complex biological systems. Its bioorthogonality, rapid kinetics, and ability to proceed under physiological conditions without a toxic catalyst have established it as an invaluable tool. By understanding the core principles, kinetics, and experimental protocols outlined in this guide, researchers can effectively harness the power of SPAAC to advance their scientific endeavors in chemical biology, diagnostics, and therapeutics. The continued development of new cyclooctynes with even faster reaction rates and improved properties promises to further expand the applications of this remarkable bioorthogonal reaction.

References

Applications of DSPE-PEG36-DBCO in Targeted Drug Delivery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of DSPE-PEG36-DBCO in Advanced Drug Delivery

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to a 36-unit polyethylene glycol (PEG) chain and terminated with a dibenzocyclooctyne (DBCO) group, represents a critical enabling technology in the field of targeted drug delivery. This amphiphilic molecule self-assembles into the lipid bilayer of nanoparticles, such as liposomes and micelles, presenting a versatile platform for the development of sophisticated therapeutic carriers.

The DSPE moiety serves as a lipid anchor, ensuring stable incorporation into the nanoparticle structure. The hydrophilic PEG36 chain provides a "stealth" characteristic, sterically hindering opsonization and recognition by the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream.[1][2] Crucially, the terminal DBCO group facilitates covalent conjugation with azide-modified targeting ligands—such as antibodies, peptides, or small molecules—through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][4] This bio-orthogonal conjugation is highly efficient and occurs under mild physiological conditions, making it ideal for creating precisely targeted drug delivery systems.[4]

This guide provides a comprehensive overview of the applications of this compound, detailing its use in the formulation of targeted nanoparticles, experimental protocols for their preparation and characterization, and a summary of key quantitative data from relevant studies.

Core Principles and Mechanisms of Action

The utility of this compound in targeted drug delivery is centered around two key functionalities: the formation of stable, long-circulating nanoparticles and the ability to attach targeting moieties via click chemistry.

2.1. Nanoparticle Formulation and "Stealth" Properties

This compound is incorporated into lipid-based nanoparticles during their formulation. The hydrophobic DSPE tails integrate into the lipid core of the nanoparticle, while the hydrophilic PEG-DBCO chains extend into the aqueous exterior. This PEGylated surface creates a hydrated layer that reduces protein adsorption and uptake by phagocytic cells, leading to an extended circulation half-life and increased probability of reaching the target tissue.

2.2. Targeted Delivery via Copper-Free Click Chemistry

The DBCO group at the distal end of the PEG chain is the cornerstone of the targeting strategy. It reacts specifically and efficiently with an azide group, which can be chemically introduced onto a targeting ligand (e.g., an antibody or peptide that recognizes a specific cell surface receptor). This SPAAC reaction forms a stable triazole linkage, covalently attaching the targeting ligand to the nanoparticle surface.

cluster_0 Nanoparticle Formulation cluster_1 Targeting Ligand Preparation cluster_2 Targeted Nanoparticle Assembly cluster_3 Mechanism of Action DSPE_PEG_DBCO This compound Nanoparticle Drug-Loaded Nanoparticle (with DBCO surface) DSPE_PEG_DBCO->Nanoparticle Incorporation Lipids_Drug Lipids + Drug Lipids_Drug->Nanoparticle Self-Assembly Targeted_Nanoparticle Targeted Drug Delivery System Nanoparticle->Targeted_Nanoparticle Targeting_Ligand Targeting Ligand (e.g., Antibody) Azide_Modification Azide-Modified Targeting Ligand Targeting_Ligand->Azide_Modification Chemical Modification Azide_Modification->Targeted_Nanoparticle Copper-Free Click Chemistry (SPAAC) Circulation Systemic Circulation Targeted_Nanoparticle->Circulation Receptor_Binding Receptor Binding Circulation->Receptor_Binding Target Recognition Target_Cell Target Cell (e.g., Tumor Cell) Internalization Endocytosis Receptor_Binding->Internalization Drug_Release Drug Release Internalization->Drug_Release

Figure 1: Workflow for creating and the mechanism of action of a this compound-based targeted drug delivery system.

Applications in Targeted Drug Delivery

This compound has been instrumental in the development of targeted therapies for a range of diseases, most notably cancer. By conjugating antibodies or other ligands that recognize tumor-specific antigens, drug-loaded nanoparticles can be directed to the site of disease, enhancing therapeutic efficacy while minimizing off-target toxicity.

3.1. Targeting HER2-Positive Breast Cancer with Doxorubicin

Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in a significant portion of breast cancers. Antibodies targeting HER2, such as trastuzumab, can be modified with an azide group and then conjugated to DBCO-functionalized liposomes carrying a chemotherapeutic agent like doxorubicin. Upon administration, these targeted liposomes circulate in the bloodstream, preferentially bind to HER2-expressing cancer cells, and are subsequently internalized. The acidic environment of the endosome/lysosome can then trigger the release of doxorubicin, which intercalates with DNA and inhibits topoisomerase II, leading to apoptosis of the cancer cell. This targeted approach can inhibit the HER2/PI3K/AKT signaling pathway, a key driver of cell survival and proliferation in these cancers.

cluster_0 Targeted Drug Delivery cluster_1 Cellular Internalization and Drug Release cluster_2 Downstream Signaling Inhibition cluster_3 Induction of Apoptosis ADC DSPE-PEG-DBCO-Trastuzumab Liposome (Doxorubicin-loaded) HER2 HER2 Receptor ADC->HER2 Binding Endocytosis Receptor-Mediated Endocytosis HER2->Endocytosis PI3K PI3K HER2->PI3K Inhibited by Trastuzumab Endosome Endosome/Lysosome Endocytosis->Endosome Doxorubicin Doxorubicin Release Endosome->Doxorubicin DNA Nuclear DNA Doxorubicin->DNA Intercalation & Topoisomerase II Inhibition AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Apoptosis Apoptosis DNA->Apoptosis

Figure 2: Signaling pathway for HER2-targeted doxorubicin delivery using DSPE-PEG-DBCO liposomes.

3.2. Targeting EGFR in Non-Small Cell Lung Cancer with Paclitaxel

The Epidermal Growth Factor Receptor (EGFR) is another prominent target in oncology, particularly in non-small cell lung cancer. Paclitaxel, a potent anti-mitotic agent, can be encapsulated within this compound-containing nanoparticles. These nanoparticles can then be functionalized with an EGFR-targeting ligand, such as an anti-EGFR antibody fragment. The targeted nanoparticles accumulate at the tumor site, are internalized by EGFR-expressing cells, and release paclitaxel. Paclitaxel disrupts microtubule function, leading to cell cycle arrest and apoptosis. Furthermore, this targeted delivery can also lead to the suppression of the EGFR/PI3K/AKT/mTOR signaling pathway, further inhibiting cancer cell growth and survival.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing DSPE-PEG-DBCO and similar targeted delivery systems.

Table 1: In Vitro Cellular Uptake

Cell LineTargeting LigandNanoparticle TypeUptake Increase vs. Non-TargetedReference
MCF-7-L-PEG2000-DBCO258%
MDA-MB-231-L-PEG2000-DBCO303%
MDA-MB-436-L-PEG2000-DBCO255%
U87MGAPTEDBLiposome>2-fold
SCC-7APTEDBLiposome>2-fold

Table 2: In Vivo Biodistribution and Tumor Accumulation

Tumor ModelNanoparticle FormulationTumor Accumulation (%ID/g)Liver Accumulation (%ID/g)Spleen Accumulation (%ID/g)Reference
4T1 (small foci)L-PEG2000-DBCO~54%~16%Not Reported
4T1 (small foci)L-PEG2000<10%~77%Not Reported
MDA-MB-231L-PEG2000-DBCO>3-fold higher than L-PEG2000~40% less than L-PEG2000Not Reported
Tumor-bearing miceLCP-DOPC (20% PEG)~5%~20%~10%
Tumor-bearing miceLCP-DOTAP (20% PEG)~5%~40%~15%

Table 3: Drug Loading and Release Kinetics

DrugNanoparticle SystemDrug Loading Efficiency (%)Encapsulation Efficiency (%)Release Half-LifeReference
RidaforolimusDSPE-PEG2000 Micelles7.277.51.5 days
AsulacrineDSPE-PEG2000/TPGS MicellesNot Reported~94.1Sustained Release
DoxorubicinPEG-Dox Micelles46 (wt%)Not ReportedpH-dependent
Irinotecan (CPT-11)DSPE-mPEG2000 MicellesNot Reported90.0Not Reported

Experimental Protocols

5.1. Protocol for Liposome Formulation using Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration method.

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., DOPC, cholesterol) and this compound in an organic solvent such as chloroform. A typical molar ratio is DOPC:Cholesterol:DSPE-PEG-DBCO of 97:2:1.

    • If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Perform at least 10 extrusion cycles to ensure a homogenous size distribution.

  • Purification:

    • Remove any unencapsulated drug by size exclusion chromatography or dialysis.

5.2. Protocol for Antibody Conjugation via Copper-Free Click Chemistry

This protocol outlines the steps for conjugating an azide-modified antibody to DBCO-functionalized liposomes.

  • Antibody Modification (Azide Introduction):

    • Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4-8.0).

    • Add a 10-20 fold molar excess of an NHS-ester-azide reagent (e.g., NHS-PEG4-Azide) to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Remove excess, unreacted NHS-ester-azide by buffer exchange using a centrifugal filter unit or dialysis.

  • Conjugation to DBCO-Liposomes:

    • Mix the azide-modified antibody with the DBCO-functionalized liposomes at a desired molar ratio.

    • Incubate the mixture overnight at 4°C with gentle mixing.

    • The reaction can also be performed at room temperature for 4-12 hours.

  • Purification of Immunoliposomes:

    • Separate the antibody-conjugated liposomes from unconjugated antibody using size exclusion chromatography or density gradient centrifugation.

5.3. Protocol for In Vitro Cytotoxicity Assay

This protocol describes a method to assess the cytotoxicity of drug-loaded nanoparticles.

  • Cell Seeding:

    • Seed the target cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the drug-loaded nanoparticles, free drug, and empty nanoparticles (as controls) in cell culture medium.

    • Replace the medium in the wells with the prepared solutions and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment (MTT Assay):

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells.

Conclusion and Future Perspectives

This compound is a powerful and versatile tool in the design and development of targeted drug delivery systems. Its ability to facilitate the creation of long-circulating nanoparticles that can be precisely decorated with targeting ligands via copper-free click chemistry has opened up new avenues for enhancing the therapeutic index of a wide range of drugs. The data presented in this guide highlight the significant improvements in cellular uptake and tumor accumulation that can be achieved with this technology.

Future research will likely focus on the development of multi-targeted systems to address tumor heterogeneity, the design of stimuli-responsive linkers for more controlled drug release, and the application of this technology to a broader range of diseases beyond oncology, including inflammatory and infectious diseases. As our understanding of disease biology deepens, the modular nature of this compound-based platforms will continue to enable the rapid development of novel, highly specific, and effective targeted therapies.

References

Methodological & Application

DSPE-PEG36-DBCO: Application Notes and Protocols for Liposome Preparation and Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[dibenzocyclooctyl(polyethylene glycol)-36] (DSPE-PEG36-DBCO) is a functionalized phospholipid critical for the development of targeted drug delivery systems. Its unique structure, featuring a lipid tail for seamless integration into liposomal bilayers, a polyethylene glycol (PEG) linker for enhanced circulation time, and a dibenzocyclooctyl (DBCO) group for copper-free click chemistry, enables the straightforward conjugation of targeting moieties to the liposome surface. This document provides detailed protocols for the preparation and formulation of this compound-containing liposomes, intended to guide researchers in the development of novel nanomedicines.

Key Features of this compound

  • Biocompatibility: Composed of naturally occurring phospholipid (DSPE) and biocompatible PEG.

  • Stealth Properties: The PEG linker provides a hydrophilic shield, reducing opsonization and prolonging circulation half-life.

  • Bioorthogonal Conjugation: The DBCO group facilitates highly efficient and specific conjugation with azide-functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) click chemistry, eliminating the need for cytotoxic copper catalysts.[1][2][3]

  • Versatility: Applicable in the development of targeted therapies, diagnostic agents, and vaccine delivery platforms.[]

Liposome Formulation Parameters

The following table summarizes typical quantitative parameters for the formulation of this compound liposomes. The specific values may require optimization based on the encapsulated cargo and the desired final product characteristics.

ParameterTypical RangeMethod of AnalysisNotes
Lipid Composition (molar ratio)
Phospholipid (e.g., HSPC, DPPC)50-65 mol%HPLCMain structural component of the bilayer.
Cholesterol30-45 mol%HPLCModulates membrane fluidity and stability.[5]
DSPE-PEG(2000)1-5 mol%HPLCProvides "stealth" properties.
This compound0.1-5 mol%UV-Vis SpectroscopyFor surface functionalization.
Size 80-150 nmDynamic Light Scattering (DLS)Optimal for passive targeting via the EPR effect.
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)Indicates a homogenous population of liposomes.
Zeta Potential -10 mV to -40 mVElectrophoretic Light ScatteringA highly negative charge can prevent aggregation.
Encapsulation Efficiency > 80%Spectrophotometry, HPLCDependent on the drug and loading method.

Experimental Protocols

Two primary methods are employed for the preparation of this compound-containing liposomes: the thin-film hydration method and the post-insertion technique.

Protocol 1: Thin-Film Hydration Method

This method incorporates this compound directly into the lipid bilayer during the formation of the liposomes.

Materials:

  • Hydrogenated Soy Phosphatidylcholine (HSPC)

  • Cholesterol

  • DSPE-PEG(2000)

  • This compound

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Drug to be encapsulated (optional)

Equipment:

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Lipid Film Formation:

    • Dissolve HSPC, cholesterol, DSPE-PEG(2000), and this compound in chloroform or a suitable organic solvent in a round-bottom flask. A typical molar ratio is 55:40:4:1 (HSPC:Cholesterol:DSPE-PEG:DSPE-PEG-DBCO).

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 60-65°C).

    • Gradually reduce the pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Continue evaporation for at least 30 minutes after the film appears dry to remove residual solvent.

    • For complete solvent removal, place the flask under high vacuum for at least 2 hours or overnight.

  • Hydration:

    • Warm the hydration buffer (e.g., PBS) to the same temperature as the water bath used for film formation.

    • Add the warm buffer to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Size Reduction (Extrusion):

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder to the same temperature as the hydration step.

    • Load the MLV suspension into one of the extruder syringes.

    • Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process results in the formation of unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification:

    • Remove any unencapsulated drug or free lipids by dialysis or size exclusion chromatography.

  • Characterization:

    • Measure the liposome size, PDI, and zeta potential using a DLS instrument.

    • Determine the encapsulation efficiency using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).

Protocol 2: Post-Insertion Method

This technique involves preparing liposomes first and then "inserting" the this compound into the outer leaflet of the pre-formed vesicles. This can be advantageous for optimizing drug loading separately from surface functionalization.

Materials:

  • Pre-formed liposomes (prepared as in Protocol 1, but without this compound)

  • This compound

  • Buffer (e.g., PBS pH 7.4)

Equipment:

  • Water bath or incubator

  • Dialysis or size exclusion chromatography equipment

  • DLS instrument

Procedure:

  • Prepare this compound Micelles:

    • Dissolve this compound in the buffer to form a micellar solution. The concentration should be determined based on the desired final molar percentage in the liposomes.

  • Incubation:

    • Add the this compound micellar solution to the pre-formed liposome suspension.

    • Incubate the mixture at a temperature above the phase transition temperature of the liposomal lipids (e.g., 60°C) for 1-2 hours with gentle stirring. This facilitates the transfer of the this compound from the micelles into the liposome bilayer.

  • Purification:

    • Cool the liposome suspension to room temperature.

    • Remove any non-inserted this compound using dialysis or size exclusion chromatography.

  • Characterization:

    • Characterize the final liposomes for size, PDI, zeta potential, and confirm the presence of DBCO groups on the surface using an appropriate analytical technique if necessary.

Protocol 3: Click Chemistry Conjugation of Azide-Modified Ligands

This protocol describes the conjugation of an azide-functionalized targeting molecule (e.g., peptide, antibody fragment) to the surface of the DBCO-functionalized liposomes.

Materials:

  • DBCO-functionalized liposomes (from Protocol 1 or 2)

  • Azide-modified targeting ligand

  • Reaction buffer (e.g., PBS pH 7.4) - Note: Avoid buffers containing sodium azide.

Equipment:

  • Incubator or temperature-controlled shaker

  • Purification system (e.g., dialysis, size exclusion chromatography)

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, combine the DBCO-functionalized liposomes with the azide-modified ligand. A molar excess of the ligand (e.g., 2-5 fold) relative to the DBCO groups on the liposomes is often used to drive the reaction to completion.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle shaking. The optimal reaction time and temperature may need to be determined empirically.

  • Purification:

    • Remove the unreacted ligand by dialysis against PBS or using size exclusion chromatography. The choice of method will depend on the size difference between the liposomes and the ligand.

  • Characterization:

    • Confirm the successful conjugation of the ligand to the liposome surface. This can be achieved through various methods such as SDS-PAGE analysis (for protein ligands), HPLC, or functional assays that measure the activity of the conjugated ligand.

    • Re-characterize the final immunoliposomes for size and PDI to ensure they have not aggregated during the conjugation process.

Visualizing the Workflow

Thin-Film Hydration Workflow

ThinFilmHydration cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Size Reduction cluster_3 Step 4: Conjugation lipids HSPC, Cholesterol, DSPE-PEG, this compound dissolve Dissolve Lipids lipids->dissolve solvent Organic Solvent (e.g., Chloroform) solvent->dissolve evaporation Rotary Evaporation dissolve->evaporation film Thin Lipid Film evaporation->film hydration Hydration film->hydration buffer Aqueous Buffer (+/- Drug) buffer->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion mlv->extrusion luv Unilamellar Vesicles (LUVs) extrusion->luv click Click Chemistry luv->click azide Azide-Ligand azide->click final Targeted Liposome click->final

Caption: Workflow for preparing targeted liposomes using the thin-film hydration method.

Post-Insertion Workflow

PostInsertion cluster_0 Part A: Prepare Base Liposomes cluster_1 Part B: Post-Insertion cluster_2 Part C: Conjugation lipids HSPC, Cholesterol, DSPE-PEG prepare_lipo Thin-Film Hydration & Extrusion lipids->prepare_lipo pre_lipo Pre-formed Liposomes prepare_lipo->pre_lipo insertion Incubate (e.g., 60°C) pre_lipo->insertion dbco_lipid This compound micelles Form Micelles dbco_lipid->micelles dbco_micelles DBCO-Micelles micelles->dbco_micelles dbco_micelles->insertion dbco_lipo DBCO-Liposomes insertion->dbco_lipo click Click Chemistry dbco_lipo->click azide Azide-Ligand azide->click final Targeted Liposome click->final

Caption: Workflow for preparing targeted liposomes using the post-insertion method.

Click Chemistry Signaling Pathway

ClickChemistry liposome Liposome with Surface DBCO product Targeted Liposome (Stable Triazole Linkage) liposome->product SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) azide_ligand Azide-Functionalized Targeting Ligand azide_ligand->product

Caption: The bioorthogonal conjugation of an azide-ligand to a DBCO-liposome.

References

Application Notes and Protocols for Bioconjugation with DSPE-PEG36-DBCO and Azide-Modified Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of liposomes and other nanoparticle-based drug delivery systems with targeting ligands is a critical strategy for enhancing therapeutic efficacy and reducing off-target effects. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry," has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility. This copper-free reaction proceeds rapidly under mild physiological conditions, making it ideal for conjugating sensitive biomolecules.[1][2][3]

This document provides a detailed protocol for the bioconjugation of azide-modified molecules to lipids functionalized with dibenzocyclooctyne (DBCO), specifically using 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[dibenzocyclooctyl(polyethylene glycol)-36] (DSPE-PEG36-DBCO). DSPE-PEG lipids are frequently used in liposomal formulations to provide stability and a hydrophilic corona that prolongs circulation time. The terminal DBCO group allows for the covalent attachment of azide-containing ligands, such as peptides, antibodies, or small molecules, to the surface of these nanoparticles.[1][4]

Principle of the Reaction

The bioconjugation strategy is based on the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The DBCO moiety on the this compound contains a strained alkyne. This internal strain is the driving force for the reaction with an azide group on the molecule of interest, leading to the formation of a stable triazole linkage without the need for a cytotoxic copper catalyst. This bioorthogonal reaction is highly specific, meaning the azide and DBCO groups will not react with other functional groups typically found in biological systems.

Reaction Scheme

Caption: Chemical reaction scheme of SPAAC between this compound and an azide-modified molecule.

Materials and Reagents

  • This compound

  • Azide-modified molecule (e.g., peptide, protein, small molecule)

  • Lipids for nanoparticle formulation (e.g., DSPC, Cholesterol)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) (if required for dissolving reagents)

  • Dialysis membrane (e.g., 2K MWCO)

  • Size exclusion chromatography (SEC) column for purification

Experimental Protocols

This section details two primary protocols: the formation of DBCO-functionalized liposomes and the subsequent conjugation with an azide-modified molecule.

Protocol 1: Preparation of DBCO-Functionalized Liposomes

This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration method.

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., DSPC, cholesterol, and this compound) in chloroform. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:this compound).

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing or sonicating the flask. The final lipid concentration is typically between 10-20 mg/mL.

    • The hydration temperature should be above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

    • Perform the extrusion at a temperature above the lipid phase transition temperature. Pass the suspension through the membrane 10-20 times to ensure a narrow size distribution.

  • Purification:

    • Remove any un-encapsulated material by dialyzing the liposome suspension against PBS at 4°C.

Experimental Workflow: Liposome Preparation and Conjugation

experimental_workflow cluster_prep Liposome Preparation cluster_conj Bioconjugation cluster_char Characterization Methods A Lipid Dissolution (DSPC, Cholesterol, this compound) in Chloroform B Thin Film Formation (Rotary Evaporation) A->B C Hydration (PBS, T > Tm) B->C D Extrusion (e.g., 100 nm membrane) C->D E Purification (Dialysis) D->E F Incubation of DBCO-Liposomes with Azide-Molecule E->F Add Azide-Molecule G Purification of Conjugate (Size Exclusion Chromatography) F->G Separate unreacted molecules H Characterization G->H I DLS (Size & Zeta Potential) H->I J HPLC/SDS-PAGE (Conjugation Efficiency) H->J K Functional Assays H->K

Caption: Workflow for preparing DBCO-liposomes and subsequent bioconjugation.

Protocol 2: Bioconjugation of Azide-Modified Molecules to DBCO-Liposomes

This protocol outlines the reaction between the prepared DBCO-functionalized liposomes and an azide-modified molecule.

  • Reagent Preparation:

    • Dissolve the azide-modified molecule in a suitable buffer (e.g., PBS). If the molecule has poor aqueous solubility, a minimal amount of a co-solvent like DMSO can be used. Ensure the final co-solvent concentration is low (e.g., < 5% v/v) to maintain liposome integrity.

  • Conjugation Reaction:

    • Mix the DBCO-functionalized liposome suspension with the azide-modified molecule solution.

    • The molar ratio of DBCO to the azide molecule can be varied to optimize conjugation efficiency. A molar excess of the azide-molecule (e.g., 2-10 fold) is often used to drive the reaction to completion.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The reaction is typically gentle and does not require heating or vigorous shaking.

  • Purification of the Bioconjugate:

    • Remove unreacted azide-modified molecules and other impurities from the liposome conjugate.

    • Size exclusion chromatography (SEC) is a common method for separating the larger liposomes from smaller, unreacted molecules.

    • Alternatively, dialysis can be used for this purification step.

Quantitative Data Summary

The efficiency of the bioconjugation reaction can be influenced by several factors, including the molar ratio of reactants, reaction time, and temperature. The following table summarizes typical reaction parameters and expected outcomes.

ParameterTypical RangeNotes
Molar Ratio (Azide:DBCO) 2:1 to 10:1An excess of the azide-modified molecule is generally used to maximize the conjugation to the liposome surface.
Reaction Temperature 4°C to 25°C (Room Temp.)The reaction proceeds efficiently at room temperature. Lower temperatures can be used for sensitive biomolecules.
Reaction Time 1 to 24 hoursShorter times (1-4 hours) are often sufficient at room temperature. Overnight incubation at 4°C is also common.
Conjugation Efficiency 85-95%This is highly dependent on the specific molecules being conjugated and the reaction conditions. Efficiency can be quantified by HPLC or gel electrophoresis.
pH 7.0 - 8.0The reaction is typically performed in physiological buffers like PBS (pH 7.4).

Characterization of the Bioconjugate

After purification, it is essential to characterize the final bioconjugate to confirm successful conjugation and assess its physical properties.

  • Dynamic Light Scattering (DLS): To determine the size (hydrodynamic diameter) and size distribution (polydispersity index, PDI) of the liposomes before and after conjugation. A slight increase in size is expected after conjugation.

  • Zeta Potential Measurement: To assess the surface charge of the liposomes, which can be affected by the conjugation of charged molecules.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase or size-exclusion HPLC can be used to quantify the amount of conjugated molecule and determine the conjugation efficiency.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein or large peptide conjugations, a shift in the molecular weight band on an SDS-PAGE gel can confirm successful conjugation.

  • Functional Assays: The biological activity of the conjugated molecule should be assessed to ensure it was not compromised during the conjugation process. This could involve cell binding assays, enzyme activity assays, or other relevant functional tests.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Insufficient molar excess of the azide molecule.- Steric hindrance.- Inactive reagents.- Increase the molar ratio of the azide-molecule to DBCO.- Introduce a longer PEG spacer on the azide-molecule.- Use fresh reagents and verify their activity.
Liposome Aggregation - High concentration of organic co-solvent.- Inappropriate buffer conditions (pH, ionic strength).- Hydrophobic interactions between conjugated molecules.- Minimize the use of organic solvents.- Ensure the use of an appropriate buffer (e.g., PBS pH 7.4).- Optimize the density of the conjugated ligand on the liposome surface.
Broad Size Distribution (High PDI) - Inefficient extrusion.- Liposome instability.- Increase the number of extrusion cycles.- Ensure the extrusion temperature is above the lipid Tm.- Store liposomes at 4°C and use them within a reasonable timeframe.

References

Application Notes and Protocols for Cell Labeling using DSPE-PEG36-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSPE-PEG36-DBCO is a versatile phospholipid-polyethylene glycol conjugate that enables robust and specific labeling of live cells. This reagent is composed of three key components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid that can anchor the molecule into the lipid bilayer of cell membranes.

  • Polyethylene glycol (PEG36): A long, hydrophilic spacer that increases solubility and minimizes non-specific interactions.

  • Dibenzocyclooctyne (DBCO): A strained alkyne that allows for highly efficient and specific covalent labeling to azide-modified molecules via copper-free click chemistry, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2]

This technology is pivotal for a range of applications including cell tracking, targeted drug delivery, and high-resolution imaging of cellular components. These application notes provide two detailed protocols for cell labeling using this compound: a two-step metabolic labeling approach for high specificity, and a direct passive insertion method.

Principle of Labeling

The labeling strategy hinges on the bioorthogonal reaction between the DBCO group on the this compound and an azide group introduced onto the cell surface. This SPAAC reaction is highly specific and occurs efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for live-cell applications.[1]

There are two primary methods to achieve cell labeling with this compound:

  • Metabolic Labeling Followed by Click Chemistry: Cells are first incubated with an azide-modified monosaccharide. This azido-sugar is processed by the cell's metabolic machinery and incorporated into cell surface glycans, effectively displaying azide groups on the cell surface. The azide-labeled cells are then treated with this compound, leading to a covalent attachment via the SPAAC reaction.[3]

  • Direct Lipid Insertion: this compound can be directly incubated with cells, allowing the DSPE lipid anchor to passively insert into the cell membrane.[4] This method is simpler but may result in lower labeling density compared to the metabolic labeling approach.

Quantitative Data Summary

The following table summarizes typical experimental parameters and expected outcomes for cell labeling using this compound. Note that optimal conditions may vary depending on the cell type and experimental goals.

ParameterMetabolic Labeling with Ac₄ManNAzDirect Lipid InsertionReference
Azido-Sugar (Ac₄ManNAz) Concentration 25-100 µMN/A
Azido-Sugar Incubation Time 24-72 hoursN/A
This compound Concentration 10-50 µM5-20 µM
This compound Incubation Time 15-60 minutes20-60 minutes
Incubation Temperature 37°C37°C
Typical Labeling Efficiency High (can approach 100% of azide-labeled sites)Moderate (dependent on cell type and incubation conditions)

Experimental Protocols

Protocol 1: Cell Labeling via Metabolic Labeling and Click Chemistry

This protocol is recommended for achieving high-density and highly specific cell surface labeling.

Materials:

  • Cells of interest in culture

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Azido-sugar (e.g., Tetraacetylated N-azidoacetylmannosamine, Ac₄ManNAz)

  • This compound

  • Anhydrous DMSO

  • Fluorescently-labeled azide or DBCO for control experiments (optional)

  • Flow cytometer or fluorescence microscope

Procedure:

Step 1: Metabolic Labeling with Azido-Sugar

  • Cell Seeding: Plate cells in a suitable culture vessel and allow them to adhere and reach the desired confluency.

  • Prepare Azido-Sugar Medium: Prepare a stock solution of Ac₄ManNAz in sterile DMSO. Dilute the stock solution into pre-warmed complete culture medium to a final concentration of 25-100 µM.

  • Incubation: Remove the existing medium from the cells and replace it with the Ac₄ManNAz-containing medium.

  • Culture: Incubate the cells for 24-72 hours at 37°C in a 5% CO₂ incubator to allow for metabolic incorporation of the azido-sugar into cell surface glycans.

Step 2: Labeling with this compound

  • Prepare this compound Solution: Prepare a stock solution of this compound in anhydrous DMSO. Dilute the stock solution in pre-warmed PBS or serum-free medium to a final concentration of 10-50 µM.

  • Cell Washing: Gently wash the azide-labeled cells twice with warm PBS to remove any un-incorporated azido-sugar.

  • Labeling Reaction: Add the this compound solution to the cells.

  • Incubation: Incubate for 15-60 minutes at 37°C.

  • Final Washes: Wash the cells three times with warm PBS to remove unreacted this compound.

  • Analysis: The cells are now labeled and ready for downstream applications such as flow cytometry, fluorescence microscopy, or in vivo tracking.

Protocol 2: Cell Labeling via Direct Lipid Insertion

This protocol offers a simplified, one-step labeling method.

Materials:

  • Cells of interest in suspension or adhered to a culture plate

  • PBS or serum-free medium

  • This compound

  • Anhydrous DMSO

  • Flow cytometer or fluorescence microscope

Procedure:

  • Prepare this compound Solution: Prepare a stock solution of this compound in anhydrous DMSO. Dilute the stock solution in pre-warmed PBS or serum-free medium to a final concentration of 5-20 µM.

  • Cell Preparation:

    • For suspension cells: Centrifuge the cells and resuspend the pellet in the this compound solution.

    • For adherent cells: Wash the cells once with warm PBS and then add the this compound solution to the plate.

  • Incubation: Incubate the cells with the this compound solution for 20-60 minutes at 37°C. Gentle agitation may improve labeling for suspension cells.

  • Washing:

    • For suspension cells: Centrifuge the cells and wash the pellet three times with warm PBS.

    • For adherent cells: Gently aspirate the labeling solution and wash the cells three times with warm PBS.

  • Analysis: The cells are now labeled and ready for analysis.

Visualizations

G cluster_0 Step 1: Metabolic Azide Labeling cluster_1 Step 2: SPAAC Reaction start Plate Cells prep_azido Prepare Ac4ManNAz Medium start->prep_azido incubate_azido Incubate Cells with Ac4ManNAz (24-72h) prep_azido->incubate_azido wash_azido Wash Cells incubate_azido->wash_azido prep_dbco Prepare this compound Solution wash_azido->prep_dbco Azide-labeled cells incubate_dbco Incubate Cells with This compound (15-60min) prep_dbco->incubate_dbco wash_dbco Wash Cells (3x) incubate_dbco->wash_dbco analysis Downstream Analysis wash_dbco->analysis G start Prepare Cells (Suspension or Adherent) prep_dbco Prepare this compound Solution start->prep_dbco incubate_dbco Incubate Cells with This compound (20-60min) prep_dbco->incubate_dbco wash_dbco Wash Cells (3x) incubate_dbco->wash_dbco analysis Downstream Analysis wash_dbco->analysis G cluster_0 Cell Surface Glycan cluster_1 This compound cluster_2 Labeled Cell Surface azide N3 triazole Triazole Linkage azide->triazole SPAAC Reaction dbco DBCO dbco->triazole

References

DSPE-PEG36-DBCO in Antibody-Drug Conjugate Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, solubility, and pharmacokinetic profile. DSPE-PEG36-DBCO is a heterobifunctional linker that leverages copper-free click chemistry for the conjugation of payloads to antibodies, offering a bioorthogonal and efficient method for ADC development. This document provides detailed application notes and protocols for the use of this compound in the creation of ADCs.

This compound is an amphiphilic molecule composed of three key parts:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid that can be incorporated into lipid bilayers, making it suitable for drug delivery systems like liposomes and lipid nanoparticles.[1]

  • Polyethylene glycol (PEG) chain (36 units): A hydrophilic spacer that enhances the solubility and in vivo circulation time of the conjugate.[1][2][3]

  • Dibenzocyclooctyne (DBCO): A strained alkyne that reacts specifically with azide groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[4] This reaction is bioorthogonal, meaning it does not interfere with biological processes.

Application in ADC Development

While this compound can be used to link drugs to antibodies, its amphiphilic nature makes it particularly well-suited for the surface functionalization of lipid-based nanoparticles (LNPs) with targeting antibodies. In this context, the DSPE portion anchors the linker into the lipid bilayer of the nanoparticle encapsulating the drug, and the DBCO group is available for conjugation with an azide-modified antibody. This approach allows for a high payload of the drug to be delivered to the target cell.

This document will focus on the two-step process for creating such a targeted drug delivery system:

  • Modification of the antibody to introduce an azide group.

  • Conjugation of the azide-modified antibody to a this compound functionalized drug delivery system.

Experimental Protocols

Protocol 1: Antibody Modification with Azide Groups

This protocol describes the introduction of azide groups onto an antibody via the modification of lysine residues using an NHS-ester functionalized azide linker (e.g., NHS-PEG4-Azide).

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-PEG4-Azide

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Amicon Ultra Centrifugal Filter Units (or similar for buffer exchange)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or sodium azide, exchange the buffer to PBS, pH 7.4, using a centrifugal filter unit.

    • Adjust the antibody concentration to 1-5 mg/mL in PBS.

  • NHS-Azide Preparation:

    • Immediately before use, prepare a 10 mM stock solution of NHS-PEG4-Azide in anhydrous DMSO.

  • Azide Modification Reaction:

    • Add a 10-20 fold molar excess of the NHS-PEG4-Azide solution to the antibody solution. Ensure the final DMSO concentration is below 10% to prevent antibody denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification of Azide-Modified Antibody:

    • Remove excess, unreacted NHS-PEG4-Azide by buffer exchange into PBS, pH 7.4, using a centrifugal filter unit.

    • Repeat the buffer exchange process at least three times.

    • Determine the concentration of the azide-modified antibody using a UV-Vis spectrophotometer at 280 nm.

Antibody_Azide_Modification cluster_prep Antibody Preparation cluster_reagent Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification mAb Monoclonal Antibody buffer_exchange Buffer Exchange (if necessary) mAb->buffer_exchange adjust_conc Adjust Concentration (1-5 mg/mL) buffer_exchange->adjust_conc mix Mix Antibody and NHS-Azide adjust_conc->mix nhs_azide NHS-PEG4-Azide dissolve_dmso Dissolve in DMSO (10 mM Stock) nhs_azide->dissolve_dmso dissolve_dmso->mix incubate Incubate (1-2h, RT) mix->incubate purify Purify by Buffer Exchange incubate->purify azide_mAb Azide-Modified Antibody purify->azide_mAb

Caption: Workflow for conjugating an azide-modified antibody to DBCO-functionalized liposomes.

Quantitative Data and Characterization

The determination of the drug-to-antibody ratio (DAR) is a critical quality attribute for ADCs. For ADCs constructed using this compound functionalized liposomes, the "DAR" equivalent would be the number of liposomes (each carrying a payload of drug molecules) conjugated to a single antibody. This can be more complex to determine than a traditional ADC. However, the principles of characterization remain similar.

Table 1: Comparison of Methods for ADC Characterization

FeatureHydrophobic Interaction Chromatography (HIC)Liquid Chromatography-Mass Spectrometry (LC-MS)UV/Vis Spectroscopy
Principle Separates ADC species based on differences in hydrophobicity imparted by the drug-linker.Separates ADC species by chromatography and determines their mass-to-charge ratio.Measures absorbance at different wavelengths to determine the concentration of the antibody and the drug.
Information Provided Average DAR, drug distribution (DAR species), and presence of unconjugated antibody.Precise mass of intact ADC and its subunits, average DAR, and drug distribution. Can also identify conjugation sites.Average DAR only.
Advantages Provides information on drug distribution under non-denaturing conditions.Highly accurate and detailed analysis, providing precise mass information.Simple, rapid, and requires less specialized equipment.
Limitations May not be suitable for all ADC formats; resolution can be variable.Can be complex to implement and may require denaturation of the ADC.Lacks detailed information on drug distribution and homogeneity.

Table 2: Representative Quantitative Data for ADC Characterization

ParameterMethodResultReference
Average Drug-to-Antibody Ratio (DAR)UV/Vis Spectroscopy3.8
DAR Distribution (DAR 0, 2, 4, 6, 8)Hydrophobic Interaction Chromatography (HIC)5%, 15%, 40%, 30%, 10%
Monomer ContentSize Exclusion Chromatography (SEC)>95%
In Vitro Plasma Stability (7 days)ELISA>90% intact ADC
Cell Viability Assay (IC50)In vitro cell-based assay35 nM

Note: The data presented in this table are representative and will vary depending on the specific antibody, drug, and conjugation conditions used.

Conclusion

This compound is a versatile linker that enables the efficient and bioorthogonal conjugation of antibodies to drug payloads, particularly within the context of lipid-based drug delivery systems. The use of copper-free click chemistry provides a robust method for ADC development under mild, biocompatible conditions. The protocols and data presented here offer a comprehensive guide for researchers and scientists working to develop the next generation of targeted therapeutics. Accurate characterization of the resulting ADC is crucial to ensure its efficacy, safety, and homogeneity.

References

Application Note: In Vivo Imaging and Tracking Studies Using DSPE-PEG36-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DSPE-PEG36-DBCO is an amphiphilic phospholipid-polyethylene glycol conjugate that plays a critical role in advanced in vivo imaging and targeted drug delivery.[1][2] It incorporates three key components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid anchor that allows for stable insertion into lipid-based nanoparticles like liposomes and micelles.[1]

  • Polyethylene Glycol (PEG36): A monodisperse PEG chain that enhances the solubility and biocompatibility of the nanoparticle, prolonging its circulation time in vivo by reducing clearance by the reticuloendothelial system.[1][3]

  • Dibenzocyclooctyne (DBCO): A reactive group that is central to copper-free "click chemistry," specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This unique structure enables a powerful, bioorthogonal pre-targeting strategy. Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. The SPAAC reaction between a DBCO group and an azide group is highly specific and efficient, proceeding rapidly under physiological conditions without the need for toxic copper catalysts, making it ideal for in vivo applications.

This application note provides detailed protocols for using this compound to formulate imaging agents and track azide-modified cells or tissues in vivo.

Principle of In Vivo Pre-Targeting with this compound

The core strategy involves a two-step approach that separates the targeting event from the delivery of the imaging payload. This minimizes off-target effects and reduces background signal.

  • Target Labeling: The biological target of interest (e.g., cancer cells, stem cells, bacteria) is first labeled with an azide group. This is often achieved through metabolic glycoengineering, where cells are incubated with an azide-modified sugar (e.g., tetra-acetylated N-azidoacetyl-D-mannosamine, Ac₄ManNAz). The cell's metabolic machinery processes the sugar and displays the azide groups on its surface glycoproteins.

  • In Vivo Click Reaction: After the azide-labeled cells are introduced into the subject (or have been labeled in situ), a nanoparticle (e.g., liposome) functionalized with this compound and carrying an imaging agent (e.g., a near-infrared fluorophore, PET radiotracer) is systemically administered. The DBCO-functionalized nanoparticle circulates and reacts specifically with the azide-labeled cells via the SPAAC reaction, leading to a localized accumulation of the imaging signal at the target site.

G cluster_0 Step 1: Target Labeling (Metabolic Glycoengineering) cluster_1 Step 2: In Vivo Administration & Imaging cluster_2 Step 3: Bioorthogonal Reaction Ac4ManNAz Azide Sugar (e.g., Ac4ManNAz) Cell Target Cell Ac4ManNAz->Cell Incubation AzideCell Azide-Expressing Cell Cell->AzideCell Metabolic Incorporation AzideCell_InVivo Inject Azide-Expressing Cells into Animal Model AzideCell->AzideCell_InVivo Reaction SPAAC 'Click' Reaction AzideCell_InVivo->Reaction Target DBCOLiposome Formulate this compound Liposome with Imaging Probe SystemicAdmin Systemic Administration of DBCO-Liposome DBCOLiposome->SystemicAdmin SystemicAdmin->Reaction Imaging In Vivo Imaging (PET/SPECT, Fluorescence) ClickedCell Labeled Target Cell ClickedCell->Imaging Signal Detection Reaction->ClickedCell

Conceptual workflow for in vivo pre-targeting using SPAAC.

Data Presentation

Quantitative parameters are crucial for the successful design and interpretation of in vivo studies. The following tables summarize typical formulation characteristics and representative pharmacokinetic data for PEGylated lipid nanoparticles.

Table 1: Typical Formulation Parameters for this compound Liposomes

Parameter Typical Value / Range Method of Determination Notes
Lipid Composition (molar ratio) e.g., DSPC:Cholesterol:DSPE-PEG:DSPE-PEG-DBCO = 55:40:4:1 N/A Ratios are optimized based on desired stability and targeting density.
This compound Content 0.5 - 5 mol% N/A Higher density can improve targeting but may also increase clearance.
Particle Size (Diameter) 100 - 150 nm Dynamic Light Scattering (DLS) Size is controlled by extrusion through polycarbonate membranes.
Polydispersity Index (PDI) < 0.2 Dynamic Light Scattering (DLS) A lower PDI indicates a more homogenous particle size distribution.

| Zeta Potential | -10 to -30 mV | Laser Doppler Velocimetry | A slightly negative charge helps prevent aggregation in circulation. |

Table 2: Representative Pharmacokinetic Parameters of PEGylated Micelles/Liposomes in Mice

Parameter Definition Representative Value Impact of DSPE-PEG
t₁/₂ (Elimination Half-life) Time for plasma concentration to decrease by half. 4 - 24 hours PEGylation significantly increases half-life by evading immune clearance.
AUC (Area Under the Curve) Total drug exposure over time. Varies (Dose-dependent) Increased due to longer circulation time.
CL (Clearance) Volume of plasma cleared of the agent per unit time. Low (e.g., < 10 mL/h/kg) PEGylation reduces clearance by the liver and spleen.
Vd (Volume of Distribution) Theoretical volume that the agent would have to occupy to provide the same concentration as in blood plasma. Low Tends to be confined to the bloodstream and accumulate in permeable tissues.

(Note: These values are illustrative and can vary significantly based on the specific formulation, animal model, and payload. Data adapted from studies on DSPE-PEG micelles.)

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with Azide Groups

This protocol describes how to introduce azide functionalities onto the cell surface using Ac₄ManNAz.

  • Cell Culture: Culture target cells (e.g., cancer cell line, stem cells) to approximately 70-80% confluency using standard cell culture techniques.

  • Preparation of Ac₄ManNAz Stock: Prepare a 50 mM stock solution of tetra-acetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz) in sterile dimethyl sulfoxide (DMSO).

  • Incubation: Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-100 µM. As a negative control, treat a separate batch of cells with the vehicle (DMSO) or a non-azide-containing sugar analog (e.g., Ac₄ManNAc).

  • Metabolic Labeling: Incubate the cells for 2-3 days under standard culture conditions (37°C, 5% CO₂). The cells will metabolize the Ac₄ManNAz and express azido-sialic acids on their surface.

  • Cell Harvesting: Wash the cells three times with sterile phosphate-buffered saline (PBS) to remove any unincorporated Ac₄ManNAz. Harvest the cells using a non-enzymatic cell dissociation solution to preserve surface proteins.

  • Quantification (Optional): The efficiency of azide incorporation can be verified by reacting a sample of the cells with a DBCO-conjugated fluorophore (e.g., DBCO-Cy5) in vitro and analyzing via flow cytometry or fluorescence microscopy.

  • Preparation for In Vivo Use: Resuspend the final azide-labeled cell pellet in sterile, serum-free PBS or appropriate buffer at the desired concentration for injection into the animal model.

G start Start: Cultured Cells (70-80% Confluent) prep_stock Prepare Ac4ManNAz Stock Solution (50 mM in DMSO) start->prep_stock add_sugar Add Ac4ManNAz to Medium (Final Conc. 25-100 µM) prep_stock->add_sugar incubate Incubate Cells for 2-3 Days (37°C, 5% CO2) add_sugar->incubate wash Wash Cells 3x with PBS incubate->wash harvest Harvest Cells (Non-enzymatic) wash->harvest resuspend Resuspend Cells in Sterile PBS harvest->resuspend end End: Azide-Labeled Cells Ready for Injection resuspend->end G start Start: Lipids in Chloroform (DSPC, Chol, DSPE-PEG, DSPE-PEG-DBCO) rotovap Create Thin Lipid Film (Rotary Evaporation) start->rotovap hydrate Hydrate Film with Buffer (e.g., PBS at 60°C) rotovap->hydrate extrude Extrude Suspension (10-20 passes, 100 nm membrane) hydrate->extrude purify Purify Liposomes (Size Exclusion or Dialysis) extrude->purify characterize Characterize Size & PDI (Dynamic Light Scattering) purify->characterize end End: Purified DBCO-Liposomes (Store at 4°C) characterize->end G cluster_0 Pre-Targeting Phase cluster_1 Imaging Phase cluster_2 Analysis Phase inject_cells Inject Azide-Labeled Cells into Animal Model wait_period Allow Time for Cell Homing (6-24 hours) inject_cells->wait_period inject_liposomes Inject DBCO-Liposomes (Intravenous) wait_period->inject_liposomes live_imaging Perform Live Animal Imaging at Multiple Time Points inject_liposomes->live_imaging euthanize Euthanize Animal live_imaging->euthanize ex_vivo Harvest & Image Organs (Biodistribution) euthanize->ex_vivo histology Perform Histology on Target Tissues ex_vivo->histology

References

Application Notes and Protocols for DSPE-PEG36-DBCO Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSPE-PEG36-DBCO is a high-purity amphiphilic lipid-PEG conjugate containing a dibenzocyclooctyne (DBCO) group. This reagent is a cornerstone in the field of bioconjugation and drug delivery, enabling the covalent attachment of azide-modified molecules through copper-free click chemistry. This reaction, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a bioorthogonal process that proceeds with high efficiency and specificity under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.[1]

These application notes provide detailed protocols and quantitative data for performing click chemistry reactions with this compound, facilitating its use in applications such as liposome and nanoparticle functionalization, targeted drug delivery, and the development of advanced therapeutic and diagnostic agents.

Principle of the Reaction

The click reaction between this compound and an azide-functionalized molecule is based on the strain-promoted [3+2] cycloaddition. The high ring strain of the DBCO group allows it to react spontaneously with an azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[2] This bioorthogonal nature ensures that the reaction is highly selective and does not interfere with biological functional groups.

Quantitative Data for Reaction Conditions

The efficiency of the SPAAC reaction can be influenced by several factors, including the choice of solvent, pH, temperature, and the molar ratio of reactants. The following table summarizes key quantitative parameters to guide the optimization of your click chemistry reaction with this compound.

ParameterRecommended Condition/ValueExpected Outcome/RemarksSource
Molar Ratio (this compound:Azide) 1: (1.5-3.0) or (1.5-3.0) :1An excess of one reagent can drive the reaction to completion. The choice of which reagent is in excess depends on the specific application and availability of materials.[3]
Solvent Phosphate-Buffered Saline (PBS), HEPES, MES, Borate Buffer, DMEM, RPMIReaction rates can vary significantly between buffers. HEPES buffer (pH 7) has been shown to yield higher reaction rates compared to PBS (pH 7).[4] Organic co-solvents like DMSO or DMF can be used if solubility is a concern.[4]
pH 5.0 - 10.0Higher pH values generally lead to increased reaction rates, except in HEPES buffer.
Temperature 4°C or Room Temperature (20-25°C) or 37°CReactions are typically faster at higher temperatures. Room temperature is often sufficient for efficient conjugation.
Reaction Time 1 - 12 hoursReaction times are dependent on concentration, temperature, and the specific reactants. Reactions can be complete in as little as 1-4 hours at room temperature.
Purity of this compound >90%High purity of the starting material is crucial for achieving high yields and minimizing side products.
Second-Order Rate Constants (for sulfo-DBCO-amine) 0.18 - 1.22 M⁻¹s⁻¹The reaction rate is dependent on the buffer and the azide-containing molecule. The presence of a PEG linker can enhance reaction rates.

Experimental Protocols

Materials and Reagents
  • This compound

  • Azide-functionalized molecule of interest

  • Reaction Buffer (e.g., PBS, HEPES, pH 7.4)

  • Organic Solvent (e.g., DMSO, DMF), if required for dissolution

  • Purification system (e.g., size exclusion chromatography, dialysis cassettes)

  • Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, HPLC, mass spectrometer)

Protocol 1: General Conjugation in Aqueous Buffer

This protocol describes a general method for the conjugation of this compound to an azide-containing molecule in an aqueous buffer.

  • Reagent Preparation:

    • Dissolve the this compound in the chosen reaction buffer to a desired stock concentration. If solubility is limited, a small amount of a water-miscible organic solvent like DMSO can be used.

    • Dissolve the azide-functionalized molecule in the reaction buffer to a known concentration.

  • Click Reaction:

    • In a reaction vessel, add the azide-functionalized molecule.

    • Add the this compound solution to the azide solution. The recommended molar ratio is between 1.5 to 3.0 equivalents of the reagent in excess.

    • Gently mix the reaction solution.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C for 2-12 hours. The optimal reaction time should be determined empirically.

  • Purification:

    • Purify the conjugate from unreacted starting materials using an appropriate method such as size exclusion chromatography or dialysis.

  • Characterization:

    • The progress of the reaction can be monitored by the decrease in the characteristic UV absorbance of the DBCO group at approximately 309 nm.

    • The final product can be characterized by HPLC, mass spectrometry, and other relevant analytical techniques to confirm conjugation and purity.

Protocol 2: Post-Insertion of this compound Conjugate into Liposomes

This protocol is for applications where the this compound is first conjugated to a molecule of interest and then inserted into pre-formed liposomes.

  • Conjugation of this compound:

    • Perform the click chemistry reaction as described in Protocol 1 to conjugate this compound with your azide-modified molecule.

    • Purify the DSPE-PEG36-conjugate.

  • Preparation of Pre-formed Liposomes:

    • Prepare liposomes using a standard method such as thin-film hydration followed by extrusion.

  • Post-Insertion:

    • Add the purified DSPE-PEG36-conjugate to the pre-formed liposome suspension.

    • Incubate the mixture at a temperature above the phase transition temperature of the liposome lipids for a sufficient period (e.g., 1-2 hours) to allow for the insertion of the lipid-PEG conjugate into the liposome bilayer.

  • Purification of Functionalized Liposomes:

    • Remove any non-inserted conjugate by size exclusion chromatography or dialysis.

  • Characterization:

    • Characterize the functionalized liposomes for size, zeta potential, and the amount of conjugated molecule incorporated.

Diagrams

Click_Chemistry_Reaction This compound Click Chemistry Reaction DSPE_PEG_DBCO This compound Reaction_Mix Reaction Mixture (Aqueous Buffer, pH 7-9) DSPE_PEG_DBCO->Reaction_Mix Azide_Molecule Azide-Functionalized Molecule Azide_Molecule->Reaction_Mix Triazole_Product Stable Triazole-Linked Conjugate Reaction_Mix->Triazole_Product Strain-Promoted Azide-Alkyne Cycloaddition (Room Temp or 4°C)

Caption: General schematic of the SPAAC reaction.

Experimental_Workflow Experimental Workflow for this compound Conjugation cluster_prep 1. Reagent Preparation cluster_reaction 2. Click Reaction cluster_analysis 3. Purification & Analysis Prep_DBCO Dissolve this compound in buffer Mix Mix Reactants (1.5-3.0x excess of one) Prep_DBCO->Mix Prep_Azide Dissolve Azide-Molecule in buffer Prep_Azide->Mix Incubate Incubate (1-12h at RT or 4°C) Mix->Incubate Purify Purify Conjugate (SEC or Dialysis) Incubate->Purify Characterize Characterize Product (HPLC, MS, UV-Vis) Purify->Characterize

Caption: Step-by-step workflow for conjugation.

References

Application Note: Protocol for Site-Specific Conjugation of Peptides to DSPE-PEG36-DBCO Modified Surfaces via Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The functionalization of lipid-based surfaces, such as liposomes and lipid bilayers, with bioactive peptides is a cornerstone of advanced drug delivery and biomaterial development.[1][2][3] These peptide-decorated surfaces are instrumental in applications ranging from targeted drug delivery to mimicking cellular environments.[2][4] This protocol details the conjugation of azide-modified peptides to surfaces functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[dibenzocyclooctyl(polyethylene glycol)-36] (DSPE-PEG36-DBCO).

The conjugation method is based on Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry." This bioorthogonal reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide group to form a stable triazole linkage. A key advantage of SPAAC is that it proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for conjugating sensitive biological molecules. The DSPE-PEG component serves as a stable anchor into the lipid bilayer and a hydrophilic spacer, which reduces non-specific binding and enhances the accessibility of the conjugated peptide.

Materials and Reagents

The following table outlines the necessary materials and reagents for the conjugation protocol.

Reagent / Material Supplier Example Purpose Storage
This compoundBiopharma PEGLipid anchor for surface modification-20°C, dry, dark
Azide-Modified PeptideCustom SynthesisPeptide to be conjugated-20°C or -80°C
ChloroformSigma-AldrichSolvent for lipid film preparationRoom Temperature
Phosphate-Buffered Saline (PBS), pH 7.4Thermo Fisher ScientificReaction and washing buffer4°C
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichSolvent for peptide stock solutionRoom Temperature
Deionized (DI) WaterMilliporeGeneral useRoom Temperature
Spin Desalting ColumnsThermo Fisher ScientificPurification of final conjugateRoom Temperature
Liposomes (or other lipid surface)Prepared in-houseSubstrate for conjugation4°C

Experimental Protocols

This section provides a step-by-step methodology for preparing the this compound surface and conjugating the azide-peptide.

This compound can be incorporated into liposomes using the thin-film hydration method.

  • Lipid Film Formation:

    • Co-dissolve the primary lipid (e.g., DSPC/Cholesterol) and this compound (typically 1-5 mol%) in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration and Extrusion:

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing, resulting in a suspension of multilamellar vesicles (MLVs).

    • For unilamellar vesicles, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove unincorporated this compound by size exclusion chromatography or dialysis.

This protocol describes the reaction between the prepared DBCO-modified surface and the azide-peptide.

  • Prepare Azide-Peptide Stock: Dissolve the azide-modified peptide in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Reaction Setup:

    • In a reaction tube, add the this compound modified liposome suspension.

    • Add the azide-peptide stock solution to the liposomes. A 2 to 10-fold molar excess of the azide-peptide relative to the surface DBCO groups is recommended as a starting point.

    • Ensure the final concentration of DMSO in the reaction mixture is low (ideally <10%) to maintain liposome integrity.

  • Incubation:

    • Incubate the reaction mixture. Reaction times can vary from 2 to 12 hours at room temperature or overnight at 4°C to ensure completion. For some systems, incubation at 37°C for 1-4 hours can increase efficiency.

  • Purification:

    • Remove unreacted peptide and byproducts using spin desalting columns, dialysis, or size exclusion chromatography.

Reaction Parameters and Data

The efficiency of the conjugation is dependent on several factors. The table below summarizes key quantitative parameters.

Parameter Recommended Range Notes Reference
Molar Ratio (Azide-Peptide : DBCO)2:1 to 10:1A molar excess of the peptide drives the reaction to completion. Optimization may be required.
Reaction Buffer PBS (pH 7.0-8.5)Avoid buffers containing sodium azide or primary amines (e.g., Tris), as they can react with DBCO.
Incubation Temperature 4°C, Room Temp, or 37°CHigher temperatures can increase reaction rates, but stability of the peptide and lipid surface must be considered.
Incubation Time 2 - 24 hoursReaction progress can be monitored. Overnight incubation at 4°C is common for convenience and stability.

Characterization of Peptide-Conjugated Surfaces

Confirmation of successful conjugation is critical.

  • UV-Vis Spectroscopy: The consumption of DBCO can be monitored by the decrease in its characteristic absorbance peak around 310 nm.

  • Mass Spectrometry (for liposomes): MALDI-TOF can be used to confirm the mass increase corresponding to the peptide conjugation on the DSPE-PEG lipid.

  • HPLC: Reverse-phase HPLC can be used to separate the conjugated product from unreacted starting materials and confirm successful conjugation.

  • Functional Assays: The biological activity of the conjugated peptide (e.g., cell binding, enzymatic activity) should be assessed to ensure its function is retained post-conjugation.

Visualized Workflows and Mechanisms

The core of the protocol is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

G cluster_reactants Reactants cluster_product Product DSPE This compound Surface Conjugate Peptide-Conjugated Surface (Stable Triazole Linkage) DSPE->Conjugate SPAAC (Copper-Free) Peptide Azide-Modified Peptide Peptide->Conjugate

Caption: SPAAC reaction between a DBCO surface and an azide-peptide.

The following diagram illustrates the complete experimental workflow from preparation to final characterization.

A 1. Prepare this compound Modified Surface (e.g., Liposomes) C 3. Mix DBCO Surface and Azide-Peptide A->C B 2. Prepare Azide-Peptide Stock Solution B->C D 4. Incubate (e.g., 4°C Overnight or RT for 2-12h) C->D E 5. Purify Conjugate (e.g., Spin Desalting, Dialysis) D->E F 6. Characterize Final Product (e.g., HPLC, Functional Assay) E->F

References

Troubleshooting & Optimization

troubleshooting low yield in DSPE-PEG36-DBCO conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DSPE-PEG36-DBCO and experiencing low conjugation yields in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to my azide-containing molecule?

A1: For optimal results, a molar excess of one of the reactants is generally recommended. A common starting point is to use 1.5 to 3 molar equivalents of the this compound for every 1 molar equivalent of the azide-containing molecule.[1][2] However, if the azide-activated molecule is more precious or in limited supply, this ratio can be inverted. For conjugations involving antibodies or other large biomolecules, a molar excess of 1.5 to 10 equivalents of one component can be used to improve conjugation efficiency, with 7.5 equivalents being a good starting point.[1]

Q2: What are the recommended reaction temperature and duration for the conjugation?

A2: this compound and azide reactions are efficient across a range of temperatures, from 4°C to 37°C.[1][2] Higher temperatures generally result in faster reaction rates. A typical starting point is to react for 4 to 12 hours at room temperature. For sensitive biomolecules or to enhance stability, the reaction can be performed overnight at 4°C. In some instances, extending the incubation to 24-48 hours may be necessary to maximize the yield.

Q3: Which solvents and buffers are compatible with this conjugation reaction?

A3: this compound click chemistry is compatible with a variety of solvents, including aqueous buffers like Phosphate-Buffered Saline (PBS) and organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). For conjugations involving biomolecules, aqueous buffers are preferred. If the this compound has poor aqueous solubility, it can be dissolved first in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture. It is crucial to keep the final concentration of the organic solvent low (typically below 20%) to prevent the precipitation of proteins. Importantly, avoid buffers containing sodium azide , as it will react with the DBCO group and inhibit your conjugation reaction. Studies have shown that the choice of buffer can impact reaction rates, with HEPES buffer sometimes leading to higher rates compared to PBS.

Q4: How can I monitor the progress of my conjugation reaction?

A4: The progress of the SPAAC reaction can be monitored spectrophotometrically by measuring the decrease in absorbance of the DBCO group at around 310 nm. As the reaction proceeds, the DBCO is consumed, leading to a reduction in this absorbance peak.

Troubleshooting Guide for Low Conjugation Yield

This section addresses specific issues that can lead to low conjugation yield in a question-and-answer format.

Q5: I am observing very low to no product formation. What are the potential causes and solutions?

A5: Low or no conjugation can arise from several factors related to the reactants, reaction conditions, or the purification process. Here is a breakdown of potential issues and how to troubleshoot them:

  • Degradation of Reactants:

    • This compound: This reagent can be sensitive to moisture and oxidation. Ensure it is stored under the recommended conditions, typically at -20°C in a desiccated environment. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. It is also important to note that the DBCO functional group can lose reactivity over time.

    • Azide-containing molecule: Verify the purity and integrity of your azide-functionalized molecule.

  • Suboptimal Reaction Conditions:

    • Inefficient Reaction Kinetics: If the reaction is too slow, consider switching to a more reactive cyclooctyne derivative if possible. You can also try to optimize the reaction conditions by increasing the temperature to 37°C or extending the reaction time.

    • Incorrect pH: The rate of SPAAC reactions can be pH-dependent. Generally, a slightly alkaline pH (7.5-8.5) can increase the reaction rate. However, be mindful of the stability of your biomolecule at different pH values.

    • Low Reactant Concentration: As with any bimolecular reaction, increasing the concentration of one or both reactants will increase the reaction rate.

  • Steric Hindrance:

    • The azide or DBCO group may be sterically hindered, preventing efficient reaction. Consider using a linker with a longer PEG spacer to increase the accessibility of the reactive groups. The presence of a PEG linker has been shown to enhance reaction rates.

  • Hydrolysis of DSPE-PEG:

    • The ester bonds in the DSPE anchor are susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures. This can lead to the loss of the lipid anchor and subsequent issues with liposome formation. It is recommended to perform the conjugation in a neutral buffer (pH 6.5-7.4) to minimize hydrolysis.

Q6: My conjugation appears successful, but I am losing a significant amount of product during purification. What are some better purification strategies?

A6: Purification of lipid-PEG conjugates can be challenging. If you are experiencing significant product loss with methods like dialysis or standard size-exclusion chromatography (SEC), consider the following:

  • Optimize SEC conditions: Ensure you are using a column with the appropriate molecular weight cutoff. For liposomal formulations, SEC is often used to separate the liposomes from unreacted components.

  • Alternative purification methods: Depending on your specific conjugate, other techniques like tangential flow filtration or affinity chromatography (if one of your components has an affinity tag) could be more effective.

  • Precipitation: For some conjugates, a carefully designed precipitation procedure can be used to separate the product from excess reagents.

Data Presentation

Table 1: Effect of Reaction Conditions on SPAAC Reaction Rate

ParameterConditionEffect on Reaction RateRecommendation
Temperature 25°C vs. 37°CHigher temperature generally increases the reaction rate.For faster reactions, incubate at 37°C. For sensitive biomolecules, a longer incubation at room temperature or 4°C is preferable.
pH 5.0 - 10.0Reaction rates generally increase with higher pH, except in HEPES buffer.A slightly alkaline pH (7.5-8.5) can be optimal, but ensure it is compatible with your biomolecule's stability.
Buffer PBS vs. HEPESHEPES buffer at pH 7 has shown higher rate constants compared to PBS at the same pH.Consider using HEPES buffer to potentially increase reaction speed.
Molar Ratio (DBCO:Azide) 1:1 to 3:1An excess of one reactant drives the reaction to completion.Start with a 1.5 to 3-fold molar excess of this compound.

Table 2: Stability of DSPE-PEG under Various Conditions

ConditionObservationRecommendation
Unbuffered Water (Milli-Q) Hydrolysis of ester bonds observed after 72 hours at room temperature, accelerated at 60°C.Avoid prolonged storage in unbuffered water.
Acidic Buffer (e.g., 0.1% Formic Acid, pH 2.7) Hydrolysis detected after 72 hours at room temperature and as early as 30 minutes at 60°C.Avoid acidic conditions, especially at elevated temperatures, during purification steps like HPLC.
Neutral Buffer (PBS, pH 7.4) No detectable hydrolysis after 2 hours at room temperature or 60°C.Perform conjugation and purification steps in a neutral pH buffer to maintain the integrity of the DSPE-PEG.

Experimental Protocols

Key Experiment 1: this compound Conjugation to an Azide-Functionalized Molecule

Materials:

  • This compound

  • Azide-functionalized molecule (e.g., peptide, protein, or small molecule)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or 50 mM HEPES buffer, pH 7.5

  • Anhydrous DMSO or DMF (if needed for dissolving this compound)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Prepare Reactant Solutions:

    • Equilibrate the this compound vial to room temperature before opening.

    • If necessary, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.

    • Dissolve the azide-functionalized molecule in the chosen reaction buffer to a known concentration.

  • Set up the Conjugation Reaction:

    • In a reaction vessel, add the solution of the azide-functionalized molecule.

    • Add the desired molar excess (e.g., 1.5 to 3 equivalents) of the this compound stock solution to the reaction mixture. Ensure the final concentration of the organic solvent is low (e.g., <10-20%) to avoid precipitation of biomolecules.

    • If the reaction is oxygen-sensitive, gently bubble the solution with an inert gas and seal the reaction vessel.

  • Incubation:

    • Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) for 4-12 hours with gentle mixing. For sensitive molecules, the reaction can be performed at 4°C overnight.

  • Monitoring the Reaction (Optional):

    • At different time points, take a small aliquot of the reaction mixture and measure the absorbance at 310 nm to monitor the consumption of the DBCO group.

  • Purification:

    • Proceed to the purification step to remove unreacted reagents.

Key Experiment 2: Purification of the this compound Conjugate by Size-Exclusion Chromatography (SEC)

Materials:

  • Crude conjugation reaction mixture

  • SEC column with an appropriate molecular weight cutoff

  • Elution Buffer: PBS, pH 7.4, or another suitable buffer

  • Fraction collector

  • UV-Vis spectrophotometer or other detectors for monitoring the elution profile

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column with at least two column volumes of the elution buffer.

  • Sample Loading:

    • Load the crude conjugation reaction mixture onto the equilibrated SEC column.

  • Elution and Fraction Collection:

    • Elute the sample with the elution buffer at a constant flow rate.

    • Collect fractions of a defined volume.

  • Analysis of Fractions:

    • Monitor the elution profile by measuring the absorbance at relevant wavelengths (e.g., 280 nm for proteins, 310 nm for DBCO, or a wavelength specific to your azide-molecule).

    • The conjugated product, being larger, should elute in earlier fractions compared to the unreacted smaller molecules.

  • Pooling and Concentration:

    • Pool the fractions containing the purified conjugate.

    • If necessary, concentrate the purified product using an appropriate method (e.g., centrifugal filtration).

  • Characterization:

    • Characterize the purified conjugate using analytical techniques such as HPLC, mass spectrometry, or SDS-PAGE to confirm purity and successful conjugation.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis prep_dbco Dissolve this compound (in DMSO if needed) mix Mix Reactants (1.5-3x excess DBCO) prep_dbco->mix prep_azide Dissolve Azide-Molecule (in Reaction Buffer) prep_azide->mix incubate Incubate (4-12h at RT or overnight at 4°C) mix->incubate sec Size-Exclusion Chromatography (SEC) incubate->sec collect Collect & Pool Product Fractions sec->collect analyze Characterize Conjugate (HPLC, MS, SDS-PAGE) collect->analyze

Caption: Experimental workflow for this compound conjugation.

troubleshooting_guide start Low Conjugation Yield check_reactants Check Reactants start->check_reactants check_conditions Check Reaction Conditions start->check_conditions check_purification Check Purification start->check_purification degraded_dbco DSPE-PEG-DBCO Degraded? (Moisture, Oxidation) check_reactants->degraded_dbco Yes degraded_azide Azide-Molecule Degraded? check_reactants->degraded_azide Yes hydrolysis DSPE-PEG Hydrolyzed? (pH, Temperature) check_reactants->hydrolysis Yes suboptimal_kinetics Suboptimal Kinetics? (Temp, Time, Conc.) check_conditions->suboptimal_kinetics Yes wrong_ph Incorrect pH? check_conditions->wrong_ph Yes steric_hindrance Steric Hindrance? check_conditions->steric_hindrance Yes product_loss Product Loss during Purification? check_purification->product_loss Yes sol_reactants Solution: - Use fresh reagents - Store properly (-20°C, dry) - Equilibrate before opening degraded_dbco->sol_reactants degraded_azide->sol_reactants sol_hydrolysis Solution: - Use neutral buffer (pH 6.5-7.4) - Avoid high temperatures hydrolysis->sol_hydrolysis sol_kinetics Solution: - Increase temp (37°C) or time - Increase reactant concentration suboptimal_kinetics->sol_kinetics sol_ph Solution: - Optimize pH (7.5-8.5) - Check biomolecule stability wrong_ph->sol_ph sol_hindrance Solution: - Use longer PEG spacer steric_hindrance->sol_hindrance sol_purification Solution: - Optimize SEC conditions - Consider alternative methods product_loss->sol_purification

Caption: Troubleshooting decision tree for low conjugation yield.

References

how to prevent aggregation of DSPE-PEG36-DBCO containing liposomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of liposomes containing DSPE-PEG36-DBCO.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in liposome suspensions?

Liposome aggregation is a common colloidal instability issue stemming from various physical and chemical factors that overcome the repulsive forces between vesicles. Key causes include:

  • Inappropriate Buffer Conditions: Both pH and ionic strength are critical. Extreme pH values can alter the surface charge and lead to lipid hydrolysis, while high salt concentrations can screen the surface charge, reducing electrostatic repulsion and causing aggregation.[1][2]

  • Suboptimal Lipid Composition: The lack of charge-conferring lipids can result in a low zeta potential, making the liposomes susceptible to aggregation.[3] Additionally, very high concentrations of lipids can increase the likelihood of vesicle fusion.[2]

  • Environmental Stress: Improper storage temperatures, especially freezing, can disrupt the lipid bilayer, causing fusion and aggregation.[4]

  • Presence of Divalent Cations: Ions like Ca²⁺ and Mg²⁺ can interact with the phospholipid headgroups, neutralizing surface charge and bridging liposomes together. The addition of a chelating agent like EDTA can help prevent this.

  • Issues with PEGylation: An insufficient density or length of the polyethylene glycol (PEG) chains on the liposome surface can fail to provide an adequate steric barrier to prevent aggregation.

Q2: How does the this compound component specifically contribute to aggregation?

While PEGylation is intended to prevent aggregation, the dibenzocyclooctyne (DBCO) moiety introduces specific challenges:

  • Hydrophobicity of DBCO: The DBCO group is hydrophobic and may not be fully exposed at the aqueous interface, potentially burying itself within the lipid bilayer. This can reduce the effectiveness of the PEG steric barrier.

  • Direct Inclusion During Formulation: Some studies have found that directly including DBCO-PEG-DSPE lipids in the initial formulation can lead to the formation of large, polydisperse liposomes that aggregate rapidly. This may be due to unfavorable packing of the DBCO moiety within the lipid film during hydration. A more successful approach can be the post-functionalization of pre-formed liposomes.

  • High DBCO Concentration: Using a high molar ratio of DBCO-functionalized lipid can lead to aggregation, possibly due to increased hydrophobic interactions between vesicles.

Q3: What is the optimal molar percentage (mol%) of this compound to use in my formulation?

The optimal mol% is a balance between achieving sufficient surface density for subsequent "click" chemistry reactions and maintaining colloidal stability. There is no single universal percentage, and optimization is required for each specific lipid composition and application.

  • General PEGylation Guidelines: For steric stabilization alone, PEG-lipid concentrations typically range from 3 to 10 mol%. Studies have shown that 10 mol% PEGylated lipids can prevent liposome aggregation in whole blood, whereas lower concentrations (3-5 mol%) may not be sufficient.

  • Functionalization vs. Stability: For covalent protein coupling, researchers found that 2 mol% of PEG2000 or 0.8 mol% of PEG5000 provided a good balance between efficient conjugation and minimal aggregation. When functionalizing liposomes with DBCO, it is crucial to start with a low mol% (e.g., 1-2%) and increase it cautiously while monitoring for signs of aggregation.

Q4: How do buffer conditions like pH and ionic strength affect my DBCO-liposome stability?

Buffer conditions are critical for maintaining the stability of liposomal formulations by influencing electrostatic interactions.

  • pH: For most phospholipid-based liposomes, a pH between 5.5 and 7.5 provides good stability. Deviations from a neutral pH can alter the ionization state of lipid headgroups, affecting the surface charge and potentially leading to aggregation or hydrolysis.

  • Ionic Strength: High concentrations of salts in the buffer can neutralize the surface charge of the liposomes (a "charge screening" effect), which diminishes the electrostatic repulsion between particles and can lead to aggregation. It is generally recommended to use buffers with low ionic strength (e.g., 10 mM phosphate buffer) when possible. If your application requires high salt concentrations, increasing the PEG density may help mitigate aggregation.

Q5: What are the ideal storage conditions for this compound containing liposomes?

Proper storage is essential for preventing delayed aggregation and maintaining the integrity of the liposomes.

  • Temperature: Store liposome suspensions at 4°C in a refrigerator. NEVER FREEZE liposomes, as the formation of ice crystals will rupture the lipid membrane, leading to aggregation and leakage of encapsulated contents.

  • Light and Air: Protect the formulation from light to prevent lipid oxidation. Store in a tightly sealed vial to prevent evaporation and contamination.

  • Long-Term Stability: For long-term storage, it is crucial that the formulation is optimized for stability. This includes having a sufficiently high zeta potential and/or adequate PEGylation. Monitor the size and polydispersity index (PDI) of the liposomes over time to detect any signs of instability.

Q6: Can my liposome preparation method cause aggregation?

Yes, the preparation method significantly impacts the initial quality and long-term stability of the liposomes.

  • Thin-Film Hydration: This is a common and reliable method. A critical step is the complete removal of the organic solvent to form a thin, even lipid film. Residual solvent can lead to instability and aggregation. Hydration should be performed above the phase transition temperature (Tm) of all lipid components.

  • Extrusion: Extrusion through polycarbonate membranes is used to produce vesicles with a uniform and defined size. Insufficient extrusion passes can result in a heterogeneous population of liposomes with a high PDI, which may be more prone to aggregation.

  • Post-Functionalization: As mentioned in Q2, directly incorporating DSPE-PEG-DBCO can be problematic. An alternative workflow involves preparing liposomes with an amine-terminated PEG-lipid (e.g., DSPE-PEG-NH2) and then reacting the pre-formed liposomes with a water-soluble DBCO-NHS ester. This can prevent the aggregation issues seen with direct inclusion.

Troubleshooting Guide

This guide provides solutions to specific aggregation problems you may encounter during your experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Visible aggregation or cloudiness immediately after preparation. Inadequate Sizing: Insufficient energy during sonication or too few passes during extrusion.Increase sonication time/power or the number of extrusion passes. Ensure extrusion is performed above the lipid Tm.
Suboptimal Buffer: pH is outside the optimal range (5.5-7.5) or ionic strength is too high.Prepare a fresh buffer with the correct pH and low ionic strength (e.g., 10 mM Phosphate, 150 mM NaCl). Measure and adjust the pH of the final liposome suspension.
High Lipid Concentration: The total lipid concentration is too high, promoting vesicle fusion.Prepare the liposomes at a lower lipid concentration.
Direct Inclusion of DBCO-Lipid: The this compound lipid is causing instability during formulation.Try a post-insertion or post-functionalization method (see Protocol 2).
Aggregation occurs during the click chemistry reaction with an azide-containing molecule. High Reactant Concentration: High concentration of the DBCO-liposomes or the azide-molecule may promote crosslinking.Perform the reaction at a lower concentration.
Buffer Incompatibility: The reaction buffer may contain components that destabilize the liposomes (e.g., divalent cations, wrong pH).Ensure the reaction buffer is compatible with the liposomes (low ionic strength, neutral pH, no interfering ions). Consider adding EDTA if metal ions are suspected.
High Molar Ratio of DBCO: A high surface density of DBCO can increase hydrophobic interactions between liposomes.Reduce the molar ratio of this compound in the formulation. A 3:1 molar ratio of DBCO to surface amine groups was found to be a good compromise in one study.
Liposomes appear stable initially but aggregate during storage. Low Surface Charge: The zeta potential is too low (< |+/- 30 mV|), leading to poor long-term colloidal stability.Incorporate a charged lipid (e.g., DSPG, DOTAP) into the formulation to increase the magnitude of the zeta potential.
Lipid Hydrolysis: Phospholipids are degrading over time.Ensure storage at 4°C and use high-purity lipids. Prepare fresh batches regularly for critical applications.
Insufficient PEG Shielding: The PEG layer is not dense enough to provide long-term steric stability.Increase the mol% of the PEGylated lipid.

Data Presentation

Table 1: Key Physicochemical Parameters for Liposome Stability

ParameterTarget ValueRationale & SignificanceMeasurement Technique
Size (Z-average) 50 - 200 nm (application dependent)Affects biodistribution, circulation time, and cellular uptake.Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Indicates a narrow, uniform size distribution. High PDI suggests aggregation or inconsistent preparation.Dynamic Light Scattering (DLS)
Zeta Potential > |+/- 30 mV|Indicates high surface charge, leading to strong electrostatic repulsion and good colloidal stability.Laser Doppler Velocimetry (via DLS)

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes via Thin-Film Hydration

This protocol describes a standard method for preparing DBCO-functionalized liposomes.

Materials:

  • Primary phospholipid (e.g., DSPC or DOPC)

  • Cholesterol

  • This compound

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., 10 mM phosphate buffer with 150 mM NaCl, pH 7.4)

  • Round-bottom flask, rotary evaporator, water bath, mini-extruder, polycarbonate membranes (e.g., 100 nm pore size).

Methodology:

  • Lipid Dissolution: Dissolve the desired lipids (e.g., DSPC:Cholesterol:this compound at a 55:40:5 molar ratio) in chloroform in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the Tm of the lipids to evaporate the solvent, forming a thin lipid film on the flask wall.

  • Solvent Removal: Continue to evaporate under high vacuum for at least 1-2 hours to remove all residual solvent. This step is critical to prevent instability.

  • Hydration: Add the hydration buffer (pre-warmed to above the lipid Tm) to the flask. Gently agitate or vortex to hydrate the lipid film, forming multilamellar vesicles (MLVs).

  • Extrusion: Load the MLV suspension into a mini-extruder pre-fitted with the desired pore-size membrane (e.g., 100 nm). The extruder should be heated to above the lipid Tm. Extrude the suspension through the membrane 11-21 times to form small unilamellar vesicles (SUVs) with a uniform size.

  • Characterization: Analyze the final liposome suspension for size, PDI, and zeta potential using DLS. Store at 4°C.

Protocol 2: Post-Functionalization of Amine-Liposomes with DBCO-NHS Ester

This alternative method can prevent aggregation associated with the direct inclusion of DSPE-PEG-DBCO.

Materials:

  • Lipids for liposome formation (e.g., DSPC, Cholesterol, DSPE-PEG-Amine)

  • Water-soluble DBCO-NHS ester (e.g., DBCO-PEG4-NHS)

  • Reaction buffer (e.g., PBS, pH 7.4-8.0)

  • Dialysis or size exclusion chromatography equipment for purification.

Methodology:

  • Prepare Amine-Liposomes: Prepare liposomes as described in Protocol 1, but substitute this compound with an amine-terminated PEG-lipid (e.g., DSPE-PEG-NH2) at the desired molar ratio.

  • DBCO-NHS Ester Reaction:

    • Dissolve the DBCO-NHS ester in a small amount of anhydrous DMSO.

    • Add the DBCO-NHS ester solution to the amine-liposome suspension while gently stirring. A molar ratio of DBCO-NHS ester to surface amine groups of 3:1 is a good starting point.

    • Allow the reaction to proceed for 4-12 hours at room temperature.

  • Purification: Remove the unreacted DBCO-NHS ester and byproducts by dialyzing the liposome suspension against the hydration buffer or by using a size exclusion chromatography column.

  • Characterization and Storage: Characterize the final DBCO-functionalized liposomes for size, PDI, and zeta potential. Confirm successful conjugation using an appropriate assay. Store at 4°C.

Mandatory Visualizations

Troubleshooting_Logic start Aggregation Observed check_formulation Review Formulation (Lipid Mix, mol% PEG/DBCO) start->check_formulation Immediately after Prep check_buffer Analyze Buffer (pH, Ionic Strength) start->check_buffer Immediately after Prep check_process Examine Process (Solvent Removal, Extrusion) start->check_process Immediately after Prep check_storage Check Storage (Temp, Time) start->check_storage During Storage solution_charge Add Charged Lipid Increase Zeta Potential check_formulation->solution_charge solution_peg Optimize mol% PEG/DBCO Consider Post-Functionalization check_formulation->solution_peg solution_buffer Adjust pH to 6.5-7.5 Use Low Salt Buffer check_buffer->solution_buffer solution_process Ensure Complete Solvent Removal Increase Extrusion Passes check_process->solution_process solution_storage Store at 4°C NEVER FREEZE check_storage->solution_storage

Caption: Troubleshooting logic for identifying and solving liposome aggregation.

Experimental_Workflow cluster_prep Liposome Preparation cluster_func Functionalization & QC dissolve 1. Lipid Dissolution in Organic Solvent film 2. Thin Film Formation (Rotary Evaporation) dissolve->film hydrate 3. Hydration (Aqueous Buffer) film->hydrate extrude 4. Sizing (Extrusion) hydrate->extrude characterize1 5. Initial Characterization (Size, PDI, Zeta) extrude->characterize1 conjugate 6. Click Chemistry Reaction (Add Azide-Molecule) characterize1->conjugate purify 7. Purification (Dialysis / SEC) conjugate->purify characterize2 8. Final Characterization purify->characterize2

Caption: Standard workflow for preparing and functionalizing DBCO-liposomes.

Stability_Factors cluster_formulation Formulation Parameters cluster_process Process Parameters cluster_environment Environmental Factors center Liposome Stability (Aggregation Resistance) peg PEG/DBCO Density (Steric Hindrance) center->peg charge Surface Charge (Zeta Potential) center->charge cholesterol Cholesterol Content (Membrane Rigidity) center->cholesterol lipid_conc Lipid Concentration center->lipid_conc sizing Sizing Method (Extrusion/Sonication) center->sizing solvent Residual Solvent center->solvent ph Buffer pH center->ph ionic Ionic Strength center->ionic temp Storage Temperature center->temp

Caption: Key factors influencing the colloidal stability of liposomes.

References

optimizing the molar ratio of DSPE-PEG36-DBCO to azide for efficient conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals working on the conjugation of DSPE-PEG36-DBCO to azide-functionalized molecules. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to help optimize your conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of DSPE-PEG-DBCO to an azide-containing molecule?

A1: For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is a molar ratio of 1.5:1 to 3:1 of the DSPE-PEG-DBCO to the azide-containing molecule.[1][2][3] However, this ratio can be inverted if the azide-functionalized molecule is more abundant or less critical.[4] For conjugations involving sensitive or precious materials, like antibodies, a wider range of 1.5 to 10 equivalents of one component may be used to drive the reaction to completion.[5] Some protocols have successfully used a 2-4 fold molar excess of an azide-modified oligonucleotide to a DBCO-functionalized antibody.

Q2: What are the optimal reaction conditions (temperature and time) for this conjugation?

A2: The strain-promoted azide-alkyne cycloaddition (SPAAC) is efficient across a range of temperatures, typically from 4°C to 37°C. Higher temperatures generally increase the reaction rate.

  • Room Temperature (20-25°C): A common condition, with typical reaction times of 2 to 12 hours.

  • Refrigerated (4°C): This is a good option for sensitive biomolecules. The reaction time should be extended, often overnight (12-24 hours), to ensure high efficiency.

Longer incubation times of up to 48 hours may improve yields, especially at lower temperatures or concentrations.

Q3: Which solvents and buffers are compatible with the DSPE-PEG-DBCO to azide reaction?

A3: This reaction is versatile and can be performed in various solvents.

  • Aqueous Buffers: Phosphate-buffered saline (PBS) at a pH of ~7.4 is highly recommended, especially for conjugating biomolecules. Other suitable non-amine-containing buffers include HEPES, carbonate/bicarbonate, and borate buffers.

  • Organic Solvents: If your reagents have poor water solubility, they can be dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the reaction mixture. It is crucial to keep the final concentration of the organic solvent below 20% to prevent protein precipitation.

Crucially, avoid any buffers containing sodium azide, as it will react with the DBCO group and inhibit your desired conjugation. Also, avoid buffers with primary amines like Tris or glycine if you are working with an NHS-ester activated DBCO reagent for a two-step conjugation, as they will react with the NHS ester.

Q4: How can I monitor the progress of the conjugation reaction?

A4: The consumption of the DBCO reagent can be monitored using UV-Vis spectroscopy. DBCO has a characteristic absorbance peak at approximately 309-310 nm. As the reaction proceeds, the intensity of this peak will decrease, indicating that the DBCO is being consumed.

Q5: What are the best methods for purifying the final DSPE-PEG-DBCO-azide conjugate?

A5: After the reaction, it is often necessary to remove any unreacted starting materials. The choice of purification method depends on the properties of your conjugate. Common methods include:

  • Size Exclusion Chromatography (SEC): Effective for separating larger conjugates from smaller, unreacted molecules.

  • Dialysis: A straightforward method for removing small molecule impurities from large protein or nanoparticle conjugates.

  • High-Performance Liquid Chromatography (HPLC): Techniques like reverse-phase or ion-exchange HPLC can provide high-purity separation.

Troubleshooting Guide

This section addresses common problems encountered during the conjugation of DSPE-PEG-DBCO to azide-functionalized molecules.

Observation Possible Cause Recommended Action
Low or No Conjugation Yield Suboptimal molar ratio.Optimize the molar excess of one reactant. Try starting with a 3:1 ratio of DBCO to azide and adjust as needed.
Low reagent concentration.The reaction is more efficient at higher concentrations. If possible, reduce the reaction volume to concentrate the reactants.
Inactive reagents due to improper storage or hydrolysis.DSPE-PEG-DBCO should be stored at -20°C, protected from light and moisture. Allow the reagent to warm to room temperature before opening to prevent condensation. Prepare stock solutions fresh, especially for NHS-ester derivatives which hydrolyze easily.
Presence of competing azides in the buffer.Ensure all buffers are free of sodium azide.
Insufficient reaction time or temperature.Increase the incubation time or temperature. For sensitive molecules, extend the reaction time at 4°C overnight or longer.
Precipitation of Conjugate Poor solubility of the conjugate.The PEG linker on the DSPE-PEG-DBCO is designed to enhance hydrophilicity. If precipitation occurs, consider reducing the final concentration of any organic co-solvents (e.g., DMSO) to below 20%.
Aggregation of biomolecules.Optimize the buffer conditions (pH, ionic strength). For nanoparticle conjugations, gentle mixing is recommended to avoid destabilization.
Difficulty Purifying the Conjugate Similar properties of starting materials and product.Choose a purification method that best exploits the differences between your product and impurities (e.g., size, charge, or hydrophobicity). A combination of methods, like SEC followed by dialysis, may be necessary.

Quantitative Data Summary

The following tables summarize the recommended starting parameters for the conjugation reaction based on published protocols and datasheets.

Table 1: Recommended Molar Ratios (DBCO : Azide)

Molar Ratio (DBCO:Azide)Application/ContextSource(s)
1.5:1 to 3:1General starting recommendation
3:1Post-insertion into siRNA LNPs
2:1 to 4:1Azide-oligonucleotide to DBCO-antibody
1.5:1 to 10:1General, can be inverted
2.5:1Azide-ligand to DBCO-lipid for liposome formation

Table 2: Recommended Reaction Conditions

TemperatureDurationNotesSource(s)
Room Temperature2 - 4 hoursStandard condition for many applications
Room Temperature4 - 12 hoursA widely recommended range
4°C2 - 12 hoursSuitable for sensitive molecules
4°COvernight (12-24 hours)Ensures reaction completion at lower temperatures
Up to 37°CVariesCan increase reaction rate, but check biomolecule stability

Experimental Protocols

Protocol 1: General Conjugation of DSPE-PEG-DBCO to an Azide-Functionalized Molecule

This protocol provides a general workflow. Specific concentrations and volumes should be optimized for your particular molecules.

1. Reagent Preparation: a. Allow the solid DSPE-PEG-DBCO to equilibrate to room temperature before opening the vial. b. If your DSPE-PEG-DBCO or azide-molecule is not readily soluble in aqueous buffer, prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO or DMF. c. Prepare your azide-containing molecule in a reaction buffer that is free of azides and primary amines (e.g., PBS, pH 7.4).

2. Conjugation Reaction: a. In a reaction tube, add the azide-containing molecule. b. Add the DSPE-PEG-DBCO solution to the azide solution to achieve the desired molar ratio (e.g., a 3-fold molar excess of DBCO). c. If using an organic solvent for the stock solution, ensure the final concentration in the reaction mixture is less than 20%. d. Gently mix the solution. e. Incubate the reaction. A typical starting point is 4-12 hours at room temperature or overnight at 4°C.

3. Purification: a. After incubation, purify the conjugate to remove excess reagents. b. For a protein conjugate, size exclusion chromatography or dialysis are common choices. For smaller molecules, HPLC may be more appropriate.

4. Characterization and Storage: a. Characterize the purified conjugate using appropriate methods (e.g., SDS-PAGE for proteins, mass spectrometry). b. Store the final conjugate under appropriate conditions, typically at 4°C or frozen at -20°C, protected from light.

Visualizations

experimental_workflow Experimental Workflow for DSPE-PEG-DBCO to Azide Conjugation reagent_prep 1. Reagent Preparation - Equilibrate DSPE-PEG-DBCO - Prepare stock solutions - Prepare azide in reaction buffer conjugation 2. Conjugation Reaction - Mix DBCO and Azide reagents - Incubate (e.g., RT for 4-12h or 4°C overnight) reagent_prep->conjugation purification 3. Purification - Remove unreacted reagents (e.g., SEC, Dialysis, HPLC) conjugation->purification characterization 4. Characterization & Storage - Confirm conjugation (e.g., SDS-PAGE, MS) - Store conjugate appropriately purification->characterization

Caption: A high-level overview of the experimental workflow.

troubleshooting_flowchart Troubleshooting Low Conjugation Yield action_node action_node start_node start_node end_node end_node start Low Yield Observed check_ratio Is molar ratio optimized? start->check_ratio check_conditions Are reaction time/ temp sufficient? check_ratio->check_conditions No optimize_ratio Increase molar excess of one component check_ratio->optimize_ratio Yes check_buffer Is buffer free of competing azides? check_conditions->check_buffer No increase_time_temp Increase incubation time or temperature check_conditions->increase_time_temp Yes check_reagents Are reagents active and properly stored? check_buffer->check_reagents No change_buffer Prepare fresh, azide-free reaction buffer check_buffer->change_buffer Yes use_new_reagents Use fresh reagents and handle properly check_reagents->use_new_reagents Yes success Yield Improved optimize_ratio->success increase_time_temp->success change_buffer->success

Caption: A decision tree for troubleshooting low conjugation efficiency.

spaac_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_product Product DSPE-PEG-DBCO DSPE-PEG-DBCO (Strained Alkyne) Conjugate DSPE-PEG-Triazole-R' (Stable Conjugate) DSPE-PEG-DBCO->Conjugate + Azide_Molecule R'-N3 (Azide-functionalized Molecule) Azide_Molecule->Conjugate label_reaction Copper-Free Click Chemistry (Bioorthogonal) conjugation_arrow

Caption: The chemical principle of SPAAC "click chemistry".

References

stability issues of DSPE-PEG36-DBCO in different buffer conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DSPE-PEG36-DBCO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges during your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The stability of this compound is primarily influenced by two factors: the hydrolysis of the ester bonds in the DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor and the degradation or loss of reactivity of the DBCO (dibenzocyclooctyne) moiety. Both are sensitive to buffer conditions such as pH, temperature, and the presence of certain reagents.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound should be stored at -20°C in a dry environment, protected from light.[1][2][3] Repeated freeze-thaw cycles should be avoided.[3] Once dissolved in a solvent, it is best to use the solution promptly or store it at -80°C for extended stability.[4]

Q3: Which buffer components should I avoid when working with this compound?

A3: It is crucial to avoid buffers containing azides, as they will react with the DBCO group in a copper-free click chemistry reaction. Additionally, if your experimental design involves other reactive moieties, be mindful of potential cross-reactivity. For instance, buffers containing thiols should be used with caution as some studies have shown DBCO can react with them.

Q4: How does pH affect the stability of this compound?

A4: The pH of the buffer has a significant impact on both the DSPE and DBCO components. The ester bonds in DSPE are susceptible to both acid- and base-catalyzed hydrolysis, with the minimum rate of hydrolysis occurring around pH 6.5. The DBCO group is known to be unstable and can undergo rearrangement in strongly acidic conditions (pH < 5). For click chemistry reactions, higher pH values (up to 9) can increase the reaction rate, but this also increases the rate of DSPE hydrolysis.

Q5: Can I heat my this compound formulation?

A5: Heating should be approached with caution. Elevated temperatures accelerate the hydrolysis of the DSPE ester bonds. While DSPE-PEG has shown stability in neutral buffered PBS (pH 7.4) for at least 2 hours at 60°C, prolonged exposure to high temperatures, especially in unbuffered or acidic/basic solutions, will lead to significant degradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no "click" reaction efficiency 1. Degradation of DBCO group: The DBCO moiety may have lost its reactivity due to improper storage or exposure to harsh buffer conditions. One study on a DBCO-conjugated antibody showed a 3-5% loss of reactivity over four weeks at 4°C or -20°C. 2. Presence of competing reagents: Your buffer may contain azide-containing compounds that have consumed the DBCO. 3. Suboptimal reaction conditions: The pH, temperature, or concentration of reactants may not be optimal for the click reaction.1. Use fresh or properly stored this compound. Minimize the time the reagent is in solution before use. 2. Ensure all buffers are free of sodium azide or other azide-containing molecules. 3. Optimize your reaction conditions. Reactions are often more efficient at higher concentrations and temperatures (e.g., up to 37°C), and at a slightly alkaline pH (7.2-8.5). Consider using a buffer known to facilitate faster SPAAC kinetics, such as HEPES, over PBS.
Aggregation or precipitation of liposomes/micelles 1. Hydrolysis of DSPE: Degradation of the DSPE lipid can lead to the formation of lysolipids and fatty acids, which can destabilize the lipid bilayer and cause aggregation. 2. High ionic strength: High concentrations of salts, particularly divalent cations (e.g., Mg²⁺, Ca²⁺), can disrupt the stability of PEGylated liposomes. 3. Unfavorable buffer conditions: Extreme pH values can lead to lipid hydrolysis and subsequent aggregation.1. Prepare liposomes in a buffer with a pH close to 6.5 to minimize DSPE hydrolysis. Use freshly prepared this compound. 2. If possible, use buffers with lower ionic strength. If high salt concentrations are necessary, minimize the incubation time. 3. Maintain the pH of your formulation within a stable range (ideally 6.5-7.4).
Inconsistent experimental results 1. Variability in this compound quality: Different batches or aged reagents may have varying levels of purity and reactivity. 2. Buffer preparation inconsistencies: Minor variations in buffer pH can significantly impact stability over time.1. Qualify new batches of this compound upon receipt. Store aliquots to avoid repeated thawing of the main stock. 2. Prepare fresh buffers for each experiment and accurately measure the pH.

Quantitative Data Summary

The stability of this compound is a composite of the stability of its components. The following tables summarize the available quantitative data on the stability of the DSPE-PEG and DBCO moieties under various conditions.

Table 1: Stability of the DSPE-PEG Moiety

ConditionObservationQuantitative DataCitation(s)
pH Hydrolysis of ester bonds is pH-dependent.Optimal stability at pH 6.5. Accelerated hydrolysis at pH < 6.5 and > 6.5.
In unbuffered, ultrapure water at room temperature.Significant hydrolysis observed after 72 hours.
In PBS (pH 7.4) at room temperature and 60°C.No detectable hydrolysis after 2 hours.
Temperature Higher temperatures accelerate hydrolysis.Hydrolysis detectable in acidic HPLC buffer (pH 2.7) as early as 30 minutes at 60°C.
Ionic Strength Divalent cations can decrease liposome stability.Increasing molar ratio of DSPE-PEG improves stability in the presence of cations.

Table 2: Stability of the DBCO Moiety

ConditionObservationQuantitative DataCitation(s)
Storage (conjugated to IgG) Loss of reactivity over time.3-5% loss of reactivity toward azides over 4 weeks at 4°C or -20°C.
Biological Milieu (in macrophage-like cells) Degradation in a cellular environment.36% degradation of DBCO groups on beads after 24 hours.
Presence of Thiols (Glutathione - GSH) Reactivity with biological thiols.Half-life of approximately 71 minutes.
Presence of Reducing Agents (TCEP) Reactivity with common reducing agents.Unstable over a 24-hour period.
Acidic Conditions Rearrangement and degradation.Unstable at pH < 5. Can be protected by complexation with Copper(I).

Experimental Protocols

Protocol 1: Assessment of this compound Hydrolytic Stability by HPLC

This protocol provides a method to quantify the degradation of the DSPE component of this compound over time in different buffer conditions.

  • Preparation of Solutions:

    • Prepare stock solutions of this compound in a suitable organic solvent (e.g., chloroform or ethanol).

    • Prepare the desired aqueous buffers (e.g., phosphate buffers at pH 5.0, 6.5, and 8.0; PBS at pH 7.4).

  • Sample Incubation:

    • Evaporate the organic solvent from an aliquot of the this compound stock solution under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film with the desired buffer to a final concentration of 1 mg/mL.

    • Incubate the samples at different temperatures (e.g., 4°C, 25°C, 37°C).

    • At specified time points (e.g., 0, 2, 6, 12, 24, 48, 72 hours), withdraw an aliquot of each sample for analysis.

  • HPLC Analysis:

    • Use a reversed-phase HPLC system with a C18 column and an Evaporative Light Scattering Detector (ELSD) or a UV detector if a chromophore is present.

    • A suitable mobile phase gradient could consist of an ammonium acetate buffer and methanol.

    • Inject the samples and monitor the chromatograms for the appearance of degradation products (e.g., lysolipid and free fatty acids) and a decrease in the peak area of the intact this compound.

  • Data Analysis:

    • Quantify the percentage of remaining intact this compound at each time point by comparing the peak area to the initial time point.

    • Plot the percentage of intact lipid-PEG against time to determine the degradation kinetics.

Protocol 2: Assessment of DBCO Reactivity Over Time

This protocol allows for the functional assessment of the DBCO group's stability by measuring its ability to participate in a click reaction.

  • Sample Preparation and Incubation:

    • Prepare solutions of this compound in the desired buffers and at various temperatures as described in Protocol 1.

    • At each time point, take an aliquot of the incubated sample.

  • Click Reaction:

    • To the aliquot, add a molar excess of an azide-functionalized fluorescent probe (e.g., Azide-Fluor 488).

    • Allow the click reaction to proceed for a set amount of time (e.g., 2 hours) at room temperature, protected from light.

  • Quantification of Reactivity:

    • Analyze the reaction mixture using a fluorescence plate reader or by HPLC with a fluorescence detector.

    • The fluorescence intensity will be proportional to the amount of reactive DBCO that was present in the sample at that time point.

  • Data Analysis:

    • Normalize the fluorescence intensity at each time point to the intensity at time zero.

    • Plot the relative fluorescence intensity against time to determine the rate of DBCO reactivity loss.

Visualizations

experimental_workflow_hydrolytic_stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound stock solution form_film Form lipid film prep_stock->form_film prep_buffer Prepare aqueous buffers (varying pH, ionic strength) hydrate Hydrate with buffer prep_buffer->hydrate form_film->hydrate incubate Incubate at different temperatures hydrate->incubate sample Sample at time points incubate->sample hplc HPLC-ELSD/UV Analysis sample->hplc quantify Quantify degradation products hplc->quantify kinetics Determine degradation kinetics quantify->kinetics

Workflow for assessing hydrolytic stability.

degradation_pathways cluster_hydrolysis DSPE Hydrolysis cluster_dbco_degradation DBCO Degradation dspe_peg_dbco This compound lysolipid Lyso-lipid-PEG36-DBCO dspe_peg_dbco->lysolipid Ester Bond Cleavage fatty_acid Stearic Acid dspe_peg_dbco->fatty_acid inactive_dbco Inactive DBCO (Rearranged/Oxidized) dspe_peg_dbco->inactive_dbco Loss of Reactivity hydrolysis_conditions Acidic/Basic pH High Temperature hydrolysis_conditions->dspe_peg_dbco degradation_conditions Strong Acid (pH < 5) Radicals, Thiols degradation_conditions->dspe_peg_dbco

References

strategies to improve the efficiency of DSPE-PEG36-DBCO click chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DSPE-PEG36-DBCO for efficient and reliable bioconjugation via strain-promoted azide-alkyne cycloaddition (SPAAC), also known as copper-free click chemistry.

Troubleshooting Guide

This guide addresses common issues encountered during this compound click chemistry experiments, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

  • Question: I am observing a very low yield, or no formation of my desired conjugate. What could be the cause and how can I improve it?

  • Answer: Low or no product yield is a common issue that can stem from several factors related to reaction conditions, reagent quality, and purification methods.

    Potential Causes and Solutions:

    • Suboptimal Reaction Conditions: The efficiency of the SPAAC reaction is sensitive to molar ratio, temperature, and reaction time.[1]

      • Solution: Optimize the reaction parameters. A good starting point is to use a 1.5 to 3-fold molar excess of the this compound reagent to your azide-containing molecule.[1] If your azide-containing molecule is more precious, this ratio can be inverted.[1] For sensitive biomolecules, the reaction can be performed at 4°C overnight, though room temperature (20-25°C) for 4-12 hours is typical.[1] Higher temperatures (up to 37°C) can increase the reaction rate.[1]

    • Degraded Reagents: this compound is moisture-sensitive and can degrade over time if not stored properly.

      • Solution: Use fresh reagents whenever possible. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Store this compound at -20°C in a dry environment.

    • Presence of Inhibitors: Buffers containing sodium azide will significantly inhibit the click reaction as it competes with the azide on your molecule of interest.

      • Solution: Ensure all buffers are free of sodium azide. If necessary, perform a buffer exchange using methods like dialysis or spin desalting columns before initiating the reaction.

    • Low Reagent Concentration: Very low concentrations of reactants can lead to extremely slow reaction kinetics.

      • Solution: Increase the concentration of your reactants if possible. If you are working with very dilute solutions, consider using a crowding agent like PEG to improve binding efficiency.

    • Inefficient Purification: The desired product might be lost during the purification step.

      • Solution: Choose a purification method appropriate for your conjugate's size and properties, such as size exclusion chromatography (SEC), dialysis, or HPLC.

Issue 2: Poor Solubility of this compound

  • Question: I'm having trouble dissolving the this compound reagent in my aqueous reaction buffer. What should I do?

  • Answer: this compound has poor solubility directly in aqueous buffers.

    Solution:

    • First, dissolve the this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    • Then, add this stock solution to your aqueous reaction mixture containing the azide-modified molecule.

    • It is crucial to keep the final concentration of the organic solvent low (typically below 20%) to avoid the precipitation of proteins or other biomolecules.

Issue 3: Inconsistent or Irreproducible Results

  • Question: My results vary significantly between experiments. How can I ensure consistency?

  • Answer: Inconsistent results often point to variations in reagent handling, storage, or experimental setup.

    Solution:

    • Standardize Reagent Preparation: Always prepare fresh solutions of this compound in anhydrous DMSO or DMF immediately before use. Discard any unused portion of the reconstituted reagent.

    • Control Storage Conditions: Strictly adhere to the recommended storage conditions (-20°C, dry environment) for the solid this compound to prevent degradation.

    • Maintain Consistent Reaction Parameters: Use the same molar ratios, temperature, incubation times, and buffer conditions for each experiment once optimized.

    • Verify Reagent Purity: If you suspect reagent degradation, consider verifying its purity or using a new batch.

Frequently Asked Questions (FAQs)

Q1: What is the recommended molar ratio for the this compound to azide-containing molecule?

A1: A common starting point is to use a 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 mole equivalent of the azide-containing molecule. However, if the azide-activated molecule is precious or in limited supply, this ratio can be inverted. For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents can be used to enhance efficiency, with 7.5 equivalents being a recommended starting point.

Q2: What are the optimal temperature and duration for the reaction?

A2: DBCO-azide reactions are efficient across a range of temperatures, from 4°C to 37°C. Higher temperatures generally lead to faster reaction rates. Typical reaction times are between 4 to 12 hours at room temperature (20-25°C). For sensitive biomolecules, the reaction can be performed overnight at 4°C to improve stability. In some cases, incubation for up to 48 hours may be necessary to maximize the yield.

Q3: Which solvents are compatible with this compound click chemistry?

A3: This reaction is compatible with a variety of solvents, including aqueous buffers like PBS and organic solvents such as DMSO and DMF. For biomolecule conjugations, aqueous buffers are preferred. If the DBCO reagent has poor aqueous solubility, it should first be dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture.

Q4: Can I use buffers containing sodium azide?

A4: No. Buffers containing sodium azide should be avoided as the azide in the buffer will compete with your azide-functionalized molecule, leading to a significant negative impact on the conjugation performance.

Q5: How can I monitor the progress of my reaction?

A5: The DBCO group has a characteristic UV absorbance at approximately 309-310 nm. You can monitor the reaction's progress by observing the decrease in this absorbance over time as the DBCO is consumed.

Q6: What are the best practices for storing this compound?

A6: this compound should be stored at -20°C in a dry environment and protected from sunlight. It is hygroscopic and moisture-sensitive. Before use, the vial should be allowed to come to room temperature before opening to prevent moisture condensation.

Q7: How should I purify the final conjugate?

A7: The choice of purification method depends on the properties of your final conjugate. Common methods include:

  • Size Exclusion Chromatography (SEC): Effective for separating larger conjugates from smaller, unreacted molecules.

  • Dialysis: Useful for removing small molecule impurities from macromolecular conjugates.

  • High-Performance Liquid Chromatography (HPLC): Can be used for high-resolution purification.

  • Spin Desalting Columns: A quick method for removing unreacted reagents.

Data Presentation

Table 1: Recommended Reaction Parameters for this compound Click Chemistry

ParameterRecommended RangeStarting PointNotes
Molar Ratio (DBCO:Azide) 1:1 to 10:1 (or inverted)1.5:1 to 3:1The more abundant or less critical component should be in excess.
Temperature 4°C to 37°CRoom Temperature (20-25°C)Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.
Reaction Time 2 to 48 hours4-12 hoursLonger incubation times can improve yield, especially at lower temperatures or concentrations.
Solvents Aqueous buffers (e.g., PBS), DMSO, DMFPBS (with <20% organic co-solvent if needed)Avoid buffers containing sodium azide.

Experimental Protocols

Protocol 1: General Protocol for this compound Conjugation

This protocol provides a starting point for conjugating a DBCO-functionalized molecule to an azide-functionalized molecule. Optimization may be required for specific applications.

  • Prepare the Azide-Containing Molecule:

    • Dissolve your azide-containing molecule in an azide-free buffer (e.g., PBS, pH 7.2-7.5).

    • If your buffer contains sodium azide, perform a buffer exchange using a desalting column or dialysis.

  • Prepare the this compound Solution:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Immediately before use, prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved.

  • Perform the Conjugation Reaction:

    • Add the desired molar excess (e.g., 1.5 to 3 equivalents) of the this compound stock solution to the solution of your azide-containing molecule.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) is below 20% to maintain the stability of biomolecules.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. The reaction mixture can be gently mixed during incubation.

  • Purify the Conjugate:

    • Remove the unreacted this compound and other small molecules using a suitable method such as a spin desalting column, dialysis, or size exclusion chromatography.

  • Store the Conjugate:

    • Store the purified conjugate under conditions appropriate for the stability of your biomolecule, typically at 4°C or -20°C.

Protocol 2: Monitoring Reaction Progress via UV-Vis Spectroscopy

  • At the start of the reaction (t=0), take an aliquot of the reaction mixture.

  • Dilute the aliquot in a suitable buffer to be within the linear range of the spectrophotometer.

  • Measure the absorbance spectrum, paying close attention to the peak at ~309 nm, which is characteristic of the DBCO group.

  • Repeat steps 1-3 at various time points throughout the reaction (e.g., every hour).

  • The reaction progress can be monitored by observing the decrease in the absorbance at ~309 nm as the DBCO is consumed.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis prep_azide Prepare Azide-Molecule in Azide-Free Buffer mix Mix Reactants (DBCO + Azide-Molecule) prep_azide->mix prep_dbco Prepare this compound in Anhydrous DMSO/DMF prep_dbco->mix incubate Incubate (4-12h at RT or overnight at 4°C) mix->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Characterize Final Product purify->analyze

Caption: Experimental workflow for this compound click chemistry.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield? cause1 Suboptimal Conditions? (Ratio, Temp, Time) start->cause1 Check cause2 Degraded Reagents? start->cause2 Check cause3 Azide in Buffer? start->cause3 Check cause4 Low Concentration? start->cause4 Check sol1 Optimize Parameters cause1->sol1 sol2 Use Fresh Reagents Store Properly cause2->sol2 sol3 Use Azide-Free Buffer cause3->sol3 sol4 Increase Concentration cause4->sol4

Caption: Troubleshooting workflow for low yield in DBCO click chemistry.

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

References

common side reactions and byproducts in SPAAC with DSPE-PEG36-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing DSPE-PEG36-DBCO in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound in SPAAC?

A1: The most prevalent side reactions include hydrolysis of the DSPE ester bonds, reaction of the DBCO group with thiols, and long-term stability issues of the DBCO moiety. It is also important to note that the SPAAC reaction itself can result in the formation of two regioisomers of the triazole product.[1][2]

Q2: What byproducts can I expect from these side reactions?

A2:

  • DSPE Hydrolysis: This results in the formation of lysolipids (mono-acylated DSPE-PEG) and free stearic acid. This can be detected by a characteristic mass loss of approximately 266 Da for each hydrolyzed fatty acid chain.[3]

  • Reaction with Thiols: If your azide-containing molecule also has a free thiol group (e.g., a cysteine residue), a competing thiol-yne addition reaction can occur, leading to a thioether linkage.[4][5]

  • DBCO Degradation: Over extended storage in aqueous buffers, particularly if not stored under inert gas, the DBCO group can oxidize or react with water, rendering it inactive for the SPAAC reaction. Under strongly acidic conditions, which are generally avoided in SPAAC, DBCO can also undergo isomerization to a less reactive species.

Q3: How can I minimize the hydrolysis of the this compound?

A3: DSPE hydrolysis is accelerated by acidic or alkaline conditions and elevated temperatures. To minimize this, it is recommended to perform SPAAC reactions at or near neutral pH (6.5-7.5) and at room temperature or below if the reaction kinetics allow. Avoid prolonged incubation times at temperatures above 37°C.

Q4: My SPAAC reaction with this compound has a low yield. What are the potential causes?

A4: Low conjugation efficiency can stem from several factors:

  • Suboptimal Reaction Conditions: The buffer, pH, and temperature can significantly impact reaction rates.

  • Degraded Reactants: Ensure your this compound and azide-containing molecule have been stored correctly and have not degraded.

  • Steric Hindrance: The accessibility of the DBCO group on the surface of a liposome or micelle, and the azide on your target molecule, can affect the reaction rate. The length of the PEG chain (in this case, 36 units) helps to mitigate this, but it can still be a factor.

  • Incorrect Molar Ratios: An inappropriate excess of one reactant over the other can lead to lower yields of the desired conjugate.

Q5: What is the expected product of the SPAAC reaction with this compound?

A5: The reaction of the DBCO group with an azide results in the formation of a stable triazole linkage. It is important to be aware that this cycloaddition can produce two different regioisomers of the triazole. These isomers will have the same mass but may have slightly different chromatographic properties.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Product 1. Degradation of this compound: The DBCO group may be inactive due to hydrolysis or oxidation.1a. Use fresh or properly stored this compound. Store under an inert atmosphere at -20°C. 1b. Confirm the integrity of the DBCO group using analytical techniques like UV-Vis spectroscopy (DBCO has a characteristic absorbance around 309 nm).
2. Inefficient Reaction Kinetics: Suboptimal buffer, pH, or temperature.2a. Optimize the reaction buffer. HEPES buffer has been shown to improve SPAAC rates compared to PBS. 2b. Adjust the pH to be slightly alkaline (7.5-8.5), but monitor for potential DSPE hydrolysis. 2c. Increase the reaction temperature to 37°C, but for a shorter duration to minimize hydrolysis.
3. Steric Hindrance: The azide on the target molecule cannot efficiently reach the DBCO on the liposome surface.3a. If possible, introduce a longer linker on your azide-containing molecule. 3b. Optimize the concentration of this compound in your lipid formulation.
Presence of Unexpected Byproducts 1. DSPE Hydrolysis: Incubation at non-neutral pH or elevated temperature.1a. Maintain a pH between 6.5 and 7.5 for the reaction. 1b. Perform the reaction at room temperature or 4°C for a longer duration. 1c. Analyze the reaction mixture by HPLC-MS to identify lysolipid byproducts.
2. Reaction with Thiols: Your azide-containing molecule also has an accessible thiol group.2a. Protect the thiol group before the SPAAC reaction and deprotect it afterward if necessary. 2b. Be aware that the reaction of DBCO with thiols is significantly slower than with azides, so this may be a minor byproduct.
Difficulty in Purifying the Conjugate 1. Similar Physicochemical Properties: The this compound conjugate has similar size and charge to the unreacted starting materials.1a. Use size-exclusion chromatography (SEC) to separate the larger liposome conjugate from smaller unreacted molecules. 1b. If conjugating to a charged molecule, ion-exchange chromatography may be effective. 1c. Dialysis with an appropriate molecular weight cutoff can also be used to remove small molecule impurities.

Quantitative Data Summary

Table 1: Factors Influencing DSPE Hydrolysis

Condition Effect on Hydrolysis Rate Byproducts Reference
Acidic pH (e.g., < 6) Significantly increasedLyso-DSPE-PEG, Stearic Acid
Alkaline pH (e.g., > 8) IncreasedLyso-DSPE-PEG, Stearic Acid
Elevated Temperature (e.g., > 37°C) IncreasedLyso-DSPE-PEG, Stearic Acid
Neutral pH (6.5-7.5) Minimized-

Table 2: Competing Reactions with DBCO

Reactant Reaction Type Relative Rate Byproduct Reference
Azide SPAACHighTriazole regioisomers
Thiol Thiol-yne additionLow (approx. 2 orders of magnitude slower than with azide)Thioether

Experimental Protocols

Detailed Protocol for SPAAC Conjugation to this compound Containing Liposomes

This protocol describes the conjugation of an azide-modified peptide to pre-formed liposomes containing this compound.

1. Materials:

  • Lipids: e.g., DSPC, Cholesterol, and this compound

  • Azide-modified peptide

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.4

  • Hydration Buffer: Appropriate buffer for liposome formation (e.g., PBS)

  • Organic Solvent: Chloroform or a chloroform/methanol mixture

  • Size-Exclusion Chromatography (SEC) column for purification

2. Liposome Preparation:

  • Co-dissolve the lipids (e.g., DSPC, cholesterol, and this compound in a desired molar ratio) in the organic solvent.

  • Create a thin lipid film by evaporating the solvent using a rotary evaporator.

  • Hydrate the lipid film with the hydration buffer at a temperature above the phase transition temperature of the lipids (for DSPC, this is >55°C).

  • Extrude the liposomes through polycarbonate membranes of a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.

  • Characterize the liposomes for size and zeta potential using Dynamic Light Scattering (DLS).

3. SPAAC Reaction:

  • Dilute the this compound containing liposomes to the desired concentration in the reaction buffer.

  • Dissolve the azide-modified peptide in the reaction buffer.

  • Add the azide-modified peptide solution to the liposome suspension. A 2- to 5-fold molar excess of the peptide relative to the this compound is a good starting point.

  • Incubate the reaction mixture at room temperature for 4-12 hours with gentle mixing. The optimal reaction time may need to be determined empirically.

  • The reaction can also be performed at 4°C for a longer duration (e.g., 12-24 hours) to minimize DSPE hydrolysis.

4. Purification of the Conjugate:

  • Separate the peptide-conjugated liposomes from unreacted peptide using a size-exclusion chromatography (SEC) column.

  • Collect the fractions containing the liposomes (typically the void volume).

  • Analyze the collected fractions to confirm the presence of the conjugated peptide (e.g., using a protein assay or HPLC).

5. Characterization:

  • Confirm the successful conjugation by a suitable analytical method. For example, SDS-PAGE analysis of the liposome fraction should show a band corresponding to the conjugated peptide.

  • MALDI-TOF mass spectrometry can also be used to characterize the final product.

Visualizations

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis liposome_prep Liposome Formation (with this compound) mix Mix Liposomes and Azide-Molecule liposome_prep->mix azide_prep Prepare Azide-modified Molecule azide_prep->mix incubate Incubate (RT, 4-12h) mix->incubate sec Size-Exclusion Chromatography incubate->sec analysis Characterize Conjugate (HPLC, MS, DLS) sec->analysis Side_Reactions cluster_main Desired SPAAC Reaction cluster_side Potential Side Reactions DSPE_PEG_DBCO This compound Conjugate Triazole Conjugate (Regioisomers) DSPE_PEG_DBCO->Conjugate SPAAC Hydrolysis DSPE Hydrolysis (Lyso-lipid + Fatty Acid) DSPE_PEG_DBCO->Hydrolysis Hydrolysis Thiol_Adduct Thiol-yne Adduct DSPE_PEG_DBCO->Thiol_Adduct Thiol-yne Addition Azide Azide Azide->Conjugate H2O H₂O / H⁺ / OH⁻ H2O->Hydrolysis Thiol Thiol (R-SH) Thiol->Thiol_Adduct Troubleshooting_Logic start Low Conjugation Yield check_reagents Check Reagent Stability (DBCO & Azide) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok optimize_conditions Optimize Reaction Conditions (pH, T, Buffer) reagents_ok->optimize_conditions Yes new_reagents Use Fresh Reagents reagents_ok->new_reagents No conditions_ok Yield Improved? optimize_conditions->conditions_ok check_sterics Consider Steric Hindrance conditions_ok->check_sterics No successful_conjugation Successful Conjugation conditions_ok->successful_conjugation Yes new_reagents->start

References

Technical Support Center: Purification of DSPE-PEG36-DBCO Conjugated Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of biomolecules conjugated with DSPE-PEG36-DBCO. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to ensure the successful purification of your bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker molecule. It consists of three parts:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that can anchor the molecule into lipid bilayers, making it ideal for functionalizing liposomes and nanoparticles.

  • PEG36 (Polyethylene Glycol, 36 units): A long, hydrophilic PEG spacer that enhances the solubility and biocompatibility of the conjugate, reduces steric hindrance, and can help minimize aggregation.

  • DBCO (Dibenzocyclooctyne): A reactive group that participates in copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.

This reagent is primarily used to functionalize surfaces, particularly for drug delivery systems like liposomes, by attaching azide-modified biomolecules (e.g., proteins, peptides, oligonucleotides) under mild, biocompatible conditions.

Q2: What are the most common methods for purifying this compound conjugated biomolecules?

The primary goal of purification is to remove unreacted this compound, unconjugated biomolecules, and any byproducts from the final conjugate. The choice of method depends on the size and properties of the biomolecule. Common techniques include:

  • Size-Exclusion Chromatography (SEC): Separates molecules based on size. It is highly effective for removing smaller, unreacted this compound from a much larger conjugated biomolecule.

  • Dialysis / Ultrafiltration: Uses a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate large conjugated biomolecules from smaller impurities.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. This method is useful for purifying peptides and other biomolecules where the addition of the hydrophobic DSPE-PEG linker causes a significant change in retention time.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity under non-denaturing, aqueous conditions.

Q3: How can I select the best purification method for my specific conjugate?

The selection process depends on several factors. The table below provides a general guide.

Table 1: Comparison of Purification Techniques
TechniquePrinciple of SeparationAdvantagesDisadvantagesBest Suited For
Size-Exclusion Chromatography (SEC) Molecular SizeFast, gentle, good for removing small molecules.Limited resolution for molecules of similar size.Removing excess this compound from large proteins or nanoparticles.
Dialysis / Ultrafiltration Molecular Weight Cutoff (MWCO)Simple, scalable, good for buffer exchange.Can be slow; potential for sample loss due to non-specific binding.Removing small molecule impurities and concentrating the sample.
Reverse-Phase HPLC (RP-HPLC) HydrophobicityHigh resolution, provides high purity.Requires organic solvents which can denature some proteins; can be complex to optimize.Purifying conjugated peptides and small, robust proteins.
Hydrophobic Interaction Chromatography (HIC) HydrophobicityHigh resolution, uses non-denaturing conditions.Can have lower recovery due to strong binding; requires high salt concentrations.Separating conjugates with different degrees of labeling (e.g., mono- vs. di-conjugated).

Q4: How can I confirm that my biomolecule has been successfully conjugated?

Several analytical techniques can be used to verify conjugation and determine the degree of labeling (DOL):

  • UV-Vis Spectroscopy: A quick method to estimate the DOL. The absorbance of the protein is measured at 280 nm and the DBCO group at ~309 nm. The ratio of these absorbances, with a correction factor, can be used to calculate the number of DBCO molecules per biomolecule.

  • Mass Spectrometry (MS): The most definitive method. Techniques like ESI-MS can precisely measure the mass increase of the biomolecule, confirming covalent bond formation and revealing the distribution of different conjugated species.

  • HPLC Analysis (SEC, RP-HPLC, HIC): A shift in the retention time of the conjugated biomolecule compared to the unconjugated starting material indicates a change in size (SEC) or hydrophobicity (RP-HPLC, HIC), suggesting successful conjugation.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound conjugated biomolecules.

General Workflow for this compound Conjugation & Purification A 1. Prepare Azide-Biomolecule (in amine-free, azide-free buffer, pH 7-9) C 3. Conjugation Reaction (Mix A and B, incubate) A->C B 2. Prepare this compound (dissolve in DMSO/DMF) B->C D 4. Quench Reaction (Optional) (e.g., with Tris buffer) C->D E 5. Purification (Select appropriate method) D->E F 6. Analysis & Characterization (SEC, MS, UV-Vis) E->F G Purified this compound Conjugated Biomolecule F->G

Caption: General experimental workflow for conjugation and purification.

Problem: Low Recovery of the Conjugated Biomolecule

Q: I am losing a significant amount of my product during purification. What could be the cause and how can I fix it?

Low recovery is a frequent issue. The potential causes and solutions are summarized below and in the troubleshooting diagram.

Troubleshooting: Low Product Yield Start Low Product Yield Detected Check_Aggregation Is there visible precipitate or aggregation on SEC? Start->Check_Aggregation Cause_Hydrophobicity Cause: Hydrophobicity of DSPE and/or high DOL Check_Aggregation->Cause_Hydrophobicity Yes Check_Binding Is the recovery low from chromatography or dialysis membrane? Check_Aggregation->Check_Binding No Sol_Aggregation Solution: 1. Lower DBCO molar excess. 2. Adjust buffer (pH, ionic strength). 3. Add mild solubilizing agents. Cause_Hydrophobicity->Sol_Aggregation Cause_Binding Cause: Non-specific binding to column/membrane Check_Binding->Cause_Binding Yes Check_Degradation Does MS analysis show fragmented product? Check_Binding->Check_Degradation No Sol_Binding Solution: 1. Pre-condition membrane/column. 2. Use low-binding materials. 3. Increase ionic strength (SEC). 4. Adjust mobile phase (HPLC). Cause_Binding->Sol_Binding Cause_Degradation Cause: Hydrolysis of DSPE esters or biomolecule instability Check_Degradation->Cause_Degradation Yes Sol_Degradation Solution: 1. Maintain neutral pH (6.5-7.5). 2. Avoid high temperatures. 3. Process samples quickly. Cause_Degradation->Sol_Degradation

Caption: Decision tree for troubleshooting low product yield.

Possible Causes & Solutions:

  • Aggregation: The hydrophobic DSPE component can cause the conjugated biomolecule to aggregate and precipitate, leading to loss during purification.

    • Solution: Reduce the molar excess of the this compound reagent used in the conjugation reaction to lower the degree of labeling (DOL). Consider screening different buffer conditions (pH, ionic strength) to find one that maintains the solubility of your conjugate.

  • Non-specific Binding: The conjugate may adhere to the purification matrix (e.g., chromatography resin, dialysis membrane).

    • Solution: For SEC, ensure the column is fully equilibrated with the running buffer. For dialysis, select membranes known for low protein binding (e.g., regenerated cellulose) and pre-condition them according to the manufacturer's instructions. Adding a small amount of organic modifier to the mobile phase in chromatography can sometimes help reduce non-specific interactions.

  • Hydrolysis: The ester bonds in the DSPE lipid are susceptible to hydrolysis, especially at non-neutral pH.

    • Solution: Maintain a pH between 6.5 and 7.5 throughout the conjugation and purification process. Avoid high temperatures and process samples promptly after purification.

Problem: Incomplete Removal of Unreacted this compound

Q: My final product is contaminated with unreacted this compound. How can I improve its removal?

Possible Causes & Solutions:

  • Inappropriate Purification Method: The chosen method may not have sufficient resolution to separate the conjugate from the free linker.

    • Solution: Size-based methods like SEC or dialysis with an appropriate MWCO are typically very effective. If using SEC, ensure the column has an adequate bed volume for the sample size to achieve good separation. The sample volume should not exceed 30% of the column bed volume.

  • Micelle Formation: DSPE-PEG is amphiphilic and can form micelles, which may co-elute with the larger conjugate in SEC.

    • Solution: Try adding a small amount of a mild, non-ionic detergent (below its critical micelle concentration) to the mobile phase to disrupt micelles. Alternatively, a high-resolution technique like RP-HPLC may be necessary to separate the conjugate based on its unique hydrophobicity.

Problem: High Levels of Aggregation in the Final Product

Q: My purified conjugate shows signs of aggregation when analyzed by SEC. What can I do?

Possible Causes & Solutions:

  • High Degree of Labeling (DOL): Attaching too many hydrophobic DSPE moieties can drive aggregation.

    • Solution: Optimize the conjugation reaction by reducing the molar ratio of this compound to your biomolecule. Aim for the lowest DOL that still provides the desired functionality.

  • Suboptimal Buffer Conditions: The buffer's pH or ionic strength may not be ideal for keeping the conjugate soluble.

    • Solution: Perform a buffer screen to find the optimal conditions for your specific conjugate. Test a range of pH values and ionic strengths. Sometimes, the addition of stabilizing excipients like arginine or sucrose can prevent aggregation.

Table 2: Troubleshooting Summary
ProblemPossible CauseRecommended Solution(s)
Low Product Recovery Aggregation due to high hydrophobicity.Reduce the molar excess of DBCO reagent in the reaction; screen for optimal buffer pH and ionic strength.
Non-specific binding to purification media.Use low-binding materials; pre-condition columns/membranes; adjust mobile phase composition.
Contamination with Free DSPE-PEG-DBCO Inefficient purification method.Use SEC with appropriate column volume or dialysis with a suitable MWCO.
Micelle formation of free linker.Consider adding a mild detergent to the mobile phase or switching to RP-HPLC.
Product Aggregation Degree of labeling (DOL) is too high.Decrease the molar ratio of the DBCO reagent during conjugation.
Inappropriate storage/formulation buffer.Screen for optimal buffer conditions (pH, ionic strength); add stabilizing excipients.

Detailed Experimental Protocols

Protocol 1: Purification by Size-Exclusion Chromatography (SEC) / Desalting

This method is ideal for separating large conjugated biomolecules from small, unreacted this compound linkers.

Materials:

  • Desalting column (e.g., PD-10) or SEC column packed with an appropriate resin.

  • Equilibration/Elution Buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Fraction collection tubes.

Procedure:

  • Column Equilibration: Equilibrate the SEC or desalting column with at least 5 column volumes of the chosen elution buffer. This removes storage solutions and prepares the column for separation.

  • Sample Application: Carefully apply the quenched reaction mixture to the top of the column bed. For optimal resolution, the sample volume should be between 10-30% of the total column bed volume.

  • Elution: Once the sample has entered the column bed, begin adding the elution buffer.

  • Fraction Collection: Start collecting fractions immediately. Monitor the eluate using a UV detector at 280 nm. The larger conjugated biomolecule will elute first in the void volume, while the smaller, unreacted this compound will be retained and elute later.

  • Analysis: Pool the fractions containing the purified conjugate and confirm purity using SDS-PAGE, HPLC, or Mass Spectrometry.

Purification Principle: SEC vs. Dialysis cluster_0 Size-Exclusion Chromatography (SEC) cluster_1 Dialysis / Ultrafiltration SEC_Column SEC Column Large Conjugate (elutes first) Small Free Linker (elutes last) Purified_SEC Purified Conjugate SEC_Column:p1->Purified_SEC Waste_SEC Free Linker SEC_Column:p2->Waste_SEC Mix_In_SEC Mixture Applied Mix_In_SEC->SEC_Column:f0 Dialysis_Bag Dialysis Bag (MWCO Membrane) Large Conjugate (retained) Small Free Linker (passes through) Purified_Dialysis Purified Conjugate Dialysis_Bag:p1->Purified_Dialysis Waste_Dialysis Free Linker in Buffer Dialysis_Bag:p2->Waste_Dialysis Mix_In_Dialysis Mixture Inside Mix_In_Dialysis->Dialysis_Bag:f0

Caption: Principles of separation for SEC and Dialysis.

Protocol 2: Purification by Dialysis / Ultrafiltration

This method is suitable for removing small molecule impurities and for buffer exchange.

Materials:

  • Dialysis tubing or centrifugal ultrafiltration unit with a Molecular Weight Cutoff (MWCO) significantly smaller than the conjugated biomolecule.

  • Large volume of dialysis buffer (e.g., PBS, pH 7.4).

  • Stir plate and stir bar.

Procedure:

  • Membrane Preparation: Prepare the dialysis membrane or ultrafiltration unit according to the manufacturer's instructions.

  • Sample Loading: Load the reaction mixture into the dialysis tubing/unit.

  • Dialysis: Place the sealed dialysis bag in a large beaker containing at least 100 times the sample volume of cold dialysis buffer. Stir gently on a stir plate at 4°C.

  • Buffer Changes: Change the dialysis buffer at least 2-3 times over a period of 12-24 hours to ensure complete removal of small impurities.

  • Sample Recovery: Carefully remove the purified conjugate from the dialysis tubing/unit. For ultrafiltration, the purified and concentrated sample is recovered from the filter unit.

  • Analysis: Assess the purity and concentration of the final product.

Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)

This high-resolution technique separates molecules based on hydrophobicity and is excellent for purifying conjugated peptides or small proteins.

Materials:

  • HPLC system with a UV detector.

  • Reverse-phase column (e.g., C4, C8, or C18, chosen based on the biomolecule's properties).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in water.

  • Mobile Phase B: 0.1% TFA or FA in acetonitrile.

Procedure:

  • System Equilibration: Equilibrate the HPLC system and column with the starting mobile phase conditions (e.g., 95% A, 5% B).

  • Sample Injection: Inject the filtered reaction mixture onto the column.

  • Gradient Elution: Run a linear gradient to increase the concentration of Mobile Phase B (e.g., from 5% to 95% B over 30 minutes). The more hydrophobic conjugated species will elute later than the unconjugated biomolecule.

  • Fraction Collection: Collect fractions corresponding to the peaks of interest as detected by UV absorbance (typically at 220 nm and 280 nm).

  • Solvent Removal: Remove the organic solvent from the collected fractions, typically by lyophilization or speed-vacuum centrifugation.

  • Analysis: Confirm the identity and purity of the collected fractions using Mass Spectrometry.

addressing poor solubility of DSPE-PEG36-DBCO during formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of DSPE-PEG36-DBCO during formulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in formulations?

This compound is an amphiphilic phospholipid-polyethylene glycol conjugate. The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a lipid moiety that readily incorporates into lipid bilayers of nanoparticles, such as liposomes.[1] The polyethylene glycol (PEG) chain, in this case with 36 repeat units, is a hydrophilic polymer that enhances solubility and can prolong the circulation time of the nanoparticles in the body.[1] The dibenzocyclooctyne (DBCO) group is a reactive handle used for "click chemistry," specifically for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This allows for the easy and specific attachment of azide-modified molecules, such as targeting ligands or imaging agents, to the surface of the nanoparticle.[2]

Q2: What are the general solubility properties of this compound?

This compound is an amphiphilic molecule, meaning it has both a water-loving (hydrophilic PEG chain) and a water-fearing (hydrophobic DSPE lipid) part.[1] This structure allows it to self-assemble into micelles or incorporate into lipid bilayers in aqueous environments.[1] It is generally soluble in a range of organic solvents, including chloroform, methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in purely aqueous solutions can be limited and is concentration-dependent.

Q3: What are the initial signs of poor solubility during formulation?

Signs of poor solubility of this compound during formulation, particularly when using the thin-film hydration method, include:

  • Incomplete dissolution in organic solvent: The lipid mixture appears cloudy or contains visible particles even after vortexing or sonication.

  • Formation of a non-uniform lipid film: After solvent evaporation, the lipid film is clumpy, patchy, or has visible aggregates instead of a thin, transparent, and uniform layer.

  • Difficulty in hydrating the lipid film: The lipid film does not readily disperse in the aqueous buffer, forming large clumps or flakes that do not go into suspension.

  • Cloudy or precipitating final formulation: The final liposome or nanoparticle suspension is turbid or shows signs of precipitation after hydration and sizing.

Troubleshooting Guide

Problem: this compound does not fully dissolve in the initial organic solvent mixture.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate solvent choice DSPE-PEG lipids can have varying solubilities. While chloroform is common, a mixture of chloroform and methanol (e.g., 2:1 or 3:1 v/v) often improves the solubility of more polar lipids. Ethanol can also be a suitable, less toxic alternative.
Insufficient solvent volume Ensure that the volume of the organic solvent is sufficient to fully dissolve all lipid components to their required concentration.
Low temperature Gently warming the solvent mixture (e.g., in a 30-40°C water bath) can aid in the dissolution of lipids. Avoid excessive heat which could degrade the lipids.
Inadequate mixing Ensure thorough mixing by vortexing or using a bath sonicator until the solution is clear and free of any visible particles.
Problem: The dried lipid film is not thin and uniform.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Rapid solvent evaporation Evaporate the solvent slowly using a rotary evaporator. A slower rotation speed and gradual application of vacuum can help in forming a more uniform film.
High lipid concentration If the lipid concentration in the organic solvent is too high, it can be difficult to form a thin film. Consider diluting the lipid solution.
Presence of residual water Ensure that the organic solvents used are anhydrous to prevent premature aggregation of lipids.
Rehydration from atmospheric moisture As soon as the film is formed, if the system is brought back to atmospheric pressure, the film may appear to "melt" or clump due to rehydration from moisture in the air. It is crucial to proceed to the high-vacuum drying step immediately after rotary evaporation.
Problem: The lipid film is difficult to hydrate.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete removal of organic solvent Residual organic solvent can interfere with proper hydration. It is critical to dry the lipid film under high vacuum for an extended period (e.g., overnight) to ensure all traces of solvent are removed.
Hydration temperature is too low The hydration buffer should be pre-warmed to a temperature above the phase transition temperature (Tc) of all the lipids in the formulation. For formulations containing saturated lipids like DSPE, this is particularly important.
Inadequate agitation Gentle but thorough agitation is necessary to lift the lipid film from the flask wall and allow it to form a suspension. This can be achieved by hand-shaking or vortexing.
High molar percentage of DSPE-PEG Very high concentrations of PEGylated lipids can sometimes hinder the formation of stable bilayers. The typical concentration of DSPE-PEG in liposome formulations ranges from 0.5 to 10 mol%.

Experimental Protocols

Protocol: Preparation of Liposomes using the Thin-Film Hydration Method

This protocol describes a general procedure for preparing liposomes containing this compound.

Materials:

  • This compound

  • Other lipids (e.g., DSPC, Cholesterol)

  • Organic solvent (e.g., Chloroform, Chloroform:Methanol 2:1 v/v)

  • Aqueous hydration buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution:

    • Weigh the desired amounts of this compound and other lipids.

    • Dissolve the lipids in the chosen organic solvent in a round-bottom flask.

    • Mix thoroughly by vortexing or brief sonication until the solution is clear and all lipids are completely dissolved.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature slightly above the boiling point of the solvent (e.g., 30-40°C for chloroform).

    • Rotate the flask and gradually apply a vacuum to evaporate the solvent. A thin, uniform lipid film should form on the inner surface of the flask.

  • Drying the Lipid Film:

    • Once the film is formed and appears dry, place the flask under a high vacuum for at least 2-4 hours (overnight is recommended) to remove any residual organic solvent. This is a critical step to ensure proper hydration.

  • Hydration:

    • Pre-warm the aqueous hydration buffer to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc in your formulation.

    • Add the pre-warmed buffer to the flask containing the dry lipid film.

    • Agitate the flask by hand or gentle vortexing until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Sizing (Extrusion):

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded.

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder and the liposome suspension to the hydration temperature.

    • Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs). The resulting liposome suspension should appear more translucent.

  • Characterization:

    • Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • The successful incorporation of this compound can be confirmed by subsequent conjugation reactions with azide-functionalized molecules and analysis via techniques like HPLC or gel electrophoresis.

Data Presentation

Table 1: Recommended Organic Solvents for Lipid Dissolution

Solvent SystemRatio (v/v)Notes
Chloroform100%Commonly used, good for most lipids.
Chloroform:Methanol2:1 or 3:1Increased polarity can improve the solubility of PEGylated and other polar lipids.
Ethanol>98%A less toxic alternative to chlorinated solvents.

Table 2: Typical Lipid Composition for PEGylated Liposomes

Lipid ComponentMolar Percentage (mol%)Purpose
Primary Phospholipid (e.g., DSPC, POPC)50 - 65%Forms the main structural component of the lipid bilayer.
Cholesterol30 - 45%Modulates membrane fluidity and stability.
This compound1 - 10%Provides a hydrophilic corona for stability and a reactive handle for conjugation.

Visualizations

TroubleshootingWorkflow start Start: Poor this compound Solubility Issue issue_dissolution Issue: Incomplete dissolution in organic solvent? start->issue_dissolution issue_film Issue: Non-uniform lipid film? issue_dissolution->issue_film No solution_dissolution1 Action: Use a co-solvent (e.g., Chloroform:Methanol). Warm gently. issue_dissolution->solution_dissolution1 Yes issue_hydration Issue: Difficulty in hydrating the film? issue_film->issue_hydration No solution_film1 Action: Slow down solvent evaporation rate. issue_film->solution_film1 Yes solution_hydration1 Action: Ensure complete removal of organic solvent under high vacuum. issue_hydration->solution_hydration1 Yes end_good Result: Successful Formulation issue_hydration->end_good No solution_dissolution2 Action: Increase solvent volume and ensure thorough mixing. solution_dissolution1->solution_dissolution2 solution_dissolution2->issue_film solution_film2 Action: Dry film under high vacuum immediately after evaporation. solution_film1->solution_film2 solution_film2->issue_hydration solution_hydration2 Action: Hydrate above the lipid phase transition temperature (Tc). solution_hydration1->solution_hydration2 solution_hydration2->end_good end_bad Result: Persistent Issues (Consult further literature)

Caption: Troubleshooting workflow for addressing poor this compound solubility.

ThinFilmHydration cluster_prep Preparation cluster_form Formulation cluster_char Characterization dissolve 1. Dissolve Lipids in Organic Solvent evaporate 2. Form Thin Film via Rotary Evaporation dissolve->evaporate Clear Lipid Solution dry 3. Dry Film under High Vacuum evaporate->dry Uniform Thin Film hydrate 4. Hydrate with Aqueous Buffer dry->hydrate Complete Solvent Removal extrude 5. Size by Extrusion hydrate->extrude Multilamellar Vesicles (MLVs) analyze 6. Analyze Size, PDI, Zeta Potential extrude->analyze Unilamellar Vesicles (SUVs)

References

challenges in the large-scale synthesis of DSPE-PEG36-DBCO conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the large-scale synthesis of DSPE-PEG36-DBCO conjugates.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound.

Problem/Observation Potential Cause Suggested Solution
Low Reaction Yield Incomplete amidation reaction between DSPE-PEG36-Amine and DBCO-NHS ester.- Ensure starting materials are dry and solvents are anhydrous. - Optimize the molar ratio of reactants; a slight excess of the DBCO-NHS ester (e.g., 1.2 equivalents) may improve conversion.[1] - Extend the reaction time, monitoring progress by TLC or LC-MS. Reactions are often run for 24-48 hours at room temperature.[1] - Ensure the reaction pH is within the optimal range for NHS ester coupling (pH 7-9). Use a non-amine-containing buffer like PBS, HEPES, or borate buffer.[2]
Hydrolysis of the DBCO-NHS ester.- Use anhydrous solvents and handle the DBCO-NHS ester in an inert atmosphere to minimize exposure to moisture.[2] - Prepare solutions of the DBCO-NHS ester immediately before use.[2]
Degradation of DSPE-PEG ester bonds.- Avoid high temperatures and strongly acidic or basic conditions during the reaction and work-up. - Maintain a pH between 6.5 and 7.4 to minimize ester hydrolysis.
Presence of Impurities in Final Product Unreacted starting materials (DSPE-PEG36-Amine or DBCO-NHS ester).- Optimize reaction stoichiometry and time to drive the reaction to completion. - Employ efficient purification methods such as silica gel column chromatography or preparative HPLC.
Hydrolysis byproducts of DSPE-PEG (e.g., lyso-lipid).- Conduct the synthesis and purification under neutral or slightly acidic (pH ~6.5) conditions and at room temperature to prevent ester hydrolysis. - Use analytical techniques like ESI-MS to detect hydrolysis byproducts, which will show a mass loss corresponding to one or both stearic acid chains.
DSPE-PEG-DSPE dimer impurity.- This impurity may be present in the starting DSPE-PEG raw material from certain suppliers. - Source high-purity starting materials and characterize them thoroughly before use. - Purification via preparative HPLC may be necessary to remove this impurity.
Difficulty in Purification Co-elution of product and unreacted DSPE-PEG starting material.- Optimize the gradient and mobile phase for silica gel chromatography or HPLC to improve resolution. A gradient of chloroform and methanol is often effective for silica gel chromatography.
Product degradation during purification.- If using HPLC with acidic mobile phases (e.g., containing formic or trifluoroacetic acid), minimize exposure time and avoid high temperatures. - Neutralize fractions immediately after collection.
Product Instability During Storage Hydrolysis of DSPE ester bonds.- Store the final product at low temperatures (e.g., -20°C) and under an inert atmosphere. - Ensure the product is in a solid, lyophilized form to minimize water activity.
Hygroscopic nature of PEG.- Store in a desiccated environment to prevent moisture absorption, which can lead to stickiness and degradation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route involves the amidation reaction between an amine-terminated DSPE-PEG36 (DSPE-PEG36-NH2) and an N-hydroxysuccinimide (NHS) ester-activated DBCO moiety (DBCO-NHS ester). This reaction forms a stable amide bond, linking the DSPE-PEG to the DBCO group.

Q2: What are the critical process parameters to control during large-scale synthesis?

A2: Key parameters for successful scale-up include:

  • Reactant Stoichiometry: Precise control over the molar ratios of DSPE-PEG-amine and DBCO-NHS ester is crucial for maximizing yield and minimizing unreacted starting materials.

  • Solvent Quality: The use of anhydrous solvents is critical to prevent the hydrolysis of the NHS ester.

  • Temperature Control: The reaction should be conducted at a controlled temperature (typically room temperature) to avoid degradation of the DSPE ester bonds.

  • pH Control: Maintaining the reaction mixture within a pH range of 7-9 is optimal for the NHS ester reaction while minimizing hydrolysis of the phospholipid.

  • Mixing Efficiency: Ensuring homogenous mixing is essential for consistent reaction kinetics, especially in large-volume reactors.

Q3: What are the most common impurities, and how can they be detected?

A3: Common impurities include unreacted starting materials, hydrolysis products of the DSPE moiety (lyso-DSPE-PEG-DBCO), and potential dimers from the raw materials (e.g., DSPE-PEG-DSPE). These can be detected and quantified using a combination of analytical techniques:

  • HPLC with ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector): For quantifying non-UV active components like lipids and PEGylated species.

  • LC-MS/MS: For identification and quantification of known and unknown impurities with high sensitivity and specificity.

  • NMR Spectroscopy: To confirm the structure of the final product and identify major impurities.

  • MALDI-TOF MS: Useful for analyzing the overall molecular weight distribution and detecting hydrolysis byproducts.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored as a solid (preferably lyophilized) at -20°C, protected from light and moisture. It is important to allow the container to warm to room temperature before opening to prevent moisture condensation.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of DSPE-PEG-DBCO

This protocol is based on the amidation of DSPE-PEG-amine with a DBCO-NHS ester.

Materials:

  • DSPE-PEG-Amine

  • DBCO-NHS Ester (e.g., DBCO-PEG4-NHS ester)

  • Anhydrous Dichloromethane (DCM) or Chloroform

  • Triethylamine (Et3N)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Chloroform, Methanol)

Procedure:

  • Dissolve DSPE-PEG-Amine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add triethylamine (2-3 equivalents) to the solution and stir for 30 minutes at room temperature.

  • In a separate vial, dissolve DBCO-NHS ester (1.2 equivalents) in anhydrous DCM.

  • Add the DBCO-NHS ester solution dropwise to the DSPE-PEG-Amine solution.

  • Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient elution of chloroform and methanol.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.

  • Dry the final product under high vacuum to yield DSPE-PEG-DBCO as a solid or viscous liquid. A yield of approximately 72% can be expected.

Quantitative Data Summary

Parameter Value Reference
Typical Lab-Scale Yield ~72%
Purity Specification >95%
Molar Excess of DBCO-NHS Ester 1.2 - 1.5 equivalents
Reaction Time 24 - 48 hours
Reaction Temperature Room Temperature
Storage Temperature -20°C

Visualizations

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_final Final Product Stage Reactants DSPE-PEG36-Amine DBCO-NHS Ester Amidation_Reaction Amidation Reaction (RT, 24-48h) Reactants->Amidation_Reaction Anhydrous Solvent, Et3N Crude_Product Crude this compound Amidation_Reaction->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Pure_Fractions Collection of Pure Fractions Column_Chromatography->Pure_Fractions Solvent_Evaporation Solvent Evaporation & Drying Pure_Fractions->Solvent_Evaporation Final_Product This compound Solvent_Evaporation->Final_Product QC_Analysis Quality Control (HPLC, LC-MS, NMR) Final_Product->QC_Analysis

Caption: Experimental workflow for this compound synthesis.

G DSPE_PEG_NH2 DSPE-PEG36-NH₂ Reaction_Arrow Et₃N, Anhydrous Solvent DSPE_PEG_NH2->Reaction_Arrow DBCO_NHS DBCO-NHS Ester DBCO_NHS->Reaction_Arrow Plus + Plus->Reaction_Arrow Product This compound NHS_byproduct NHS Product_Arrow Reaction_Arrow->Product_Arrow Product_Arrow->Product Plus2 + Product_Arrow->Plus2 Plus2->NHS_byproduct

Caption: Amidation reaction for this compound synthesis.

G Start Low Yield or Impure Product Detected Check_Reaction Check Reaction Conditions Start->Check_Reaction Check_Purification Check Purification Protocol Start->Check_Purification No Check_Starting_Materials Check Starting Materials Start->Check_Starting_Materials No Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Yes Hydrolysis Potential Hydrolysis? Check_Reaction->Hydrolysis Yes Optimize_Chromatography Optimize Chromatography Gradient/Solvent Check_Purification->Optimize_Chromatography Yes Source_High_Purity Source High Purity Materials & Re-characterize Check_Starting_Materials->Source_High_Purity Yes Optimize_Reaction Optimize Stoichiometry, Time, Solvent Incomplete_Reaction->Optimize_Reaction Yes Control_pH_Temp Control pH (7-9) and Temperature (RT) Hydrolysis->Control_pH_Temp Yes

Caption: Troubleshooting decision tree for synthesis issues.

References

Validation & Comparative

A Comparative Guide to Validating DSPE-PEG36-DBCO Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the creation of targeted drug delivery systems, nanoparticles, and other advanced therapeutics, the precise and efficient conjugation of functional molecules is paramount. The use of DSPE-PEG36-DBCO as a linker for copper-free click chemistry offers a robust method for attaching biomolecules to lipid-based nanostructures. However, the validation and quantification of this conjugation are critical steps to ensure the quality, efficacy, and reproducibility of the final product. This guide provides a comparative overview of key methods for validating the efficiency of this compound conjugation, complete with experimental protocols and supporting data to aid in the selection of the most appropriate technique for your research needs.

Comparison of Validation Methods

A variety of analytical techniques are available to quantify the efficiency of this compound conjugation, each with its own set of advantages and limitations. The choice of method often depends on the specific molecule being conjugated, the required sensitivity, and the available instrumentation.

Method Principle Advantages Disadvantages Typical Application
Fluorescence-Based Assay Reaction of a fluorescently tagged azide (e.g., anthracene-azide) with the DBCO group, allowing for quantification based on fluorescence intensity.[1]High sensitivity, relatively simple and does not require extensive sample purification.Requires a fluorescently labeled azide, potential for background fluorescence, and may not be suitable for all conjugated molecules.Quantifying the number of available DBCO groups on a liposome or nanoparticle surface.[1]
UV-Vis Spectrophotometry Measures the decrease in absorbance of the DBCO group (around 308-310 nm) as it reacts with an azide-containing molecule.[2][3]Simple, rapid, and utilizes readily available equipment.[4] Allows for real-time monitoring of the conjugation reaction.Lower sensitivity compared to fluorescence-based methods, potential for interference from other molecules that absorb in the same region.Monitoring the progress of the conjugation reaction and providing a semi-quantitative measure of efficiency.
High-Performance Liquid Chromatography (HPLC) Separates the conjugated product from unreacted this compound and the azide-containing molecule based on differences in their physicochemical properties (e.g., hydrophobicity in RP-HPLC).Provides quantitative data on the amount of conjugated product, allows for the purification of the conjugate, and can be coupled with other detectors for further characterization.Requires specialized equipment and method development, can be time-consuming, and the broad peak of PEGylated molecules can complicate analysis.Quantifying the final conjugation yield and isolating the purified conjugate for further studies.
Mass Spectrometry (MS) Determines the precise molecular weight of the conjugated product, confirming the successful attachment of the azide-containing molecule.Provides unambiguous confirmation of conjugation, offers high accuracy and sensitivity, and can identify conjugation sites.Requires expensive instrumentation and significant expertise, and may not be suitable for routine quantification.Definitive confirmation of the final conjugate's identity and characterization of its molecular structure.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific molecules and experimental conditions.

Fluorescence-Based Assay for DBCO Quantification

This protocol is adapted from a method using anthracene-azide to quantify DBCO groups on a liposomal surface.

Materials:

  • This compound functionalized liposomes/nanoparticles

  • Anthracene-azide

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare an Anthracene-Azide Stock Solution: Dissolve anthracene-azide in DMSO to a final concentration of 1 mg/mL. This solution should be freshly prepared.

  • Reaction Setup: In a microcentrifuge tube, mix the this compound functionalized liposomes/nanoparticles with a molar excess of the anthracene-azide solution. The final volume should be adjusted with PBS.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, protected from light.

  • Removal of Unreacted Anthracene-Azide: Purify the sample to remove unreacted anthracene-azide. This can be achieved by methods such as size exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis.

  • Fluorescence Measurement: Transfer the purified sample to a 96-well black microplate. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for anthracene (e.g., ~365 nm excitation and ~415 nm emission).

  • Quantification: Create a standard curve using known concentrations of anthracene-azide to correlate fluorescence intensity with the amount of reacted DBCO.

dot

Fluorescence_Assay_Workflow start Start prep_stock Prepare Anthracene-Azide Stock Solution start->prep_stock reaction Mix DSPE-PEG-DBCO Sample with Anthracene-Azide prep_stock->reaction incubation Incubate at RT (2-4 hours, dark) reaction->incubation purification Purify Sample (e.g., SEC or Dialysis) incubation->purification measurement Measure Fluorescence (Plate Reader) purification->measurement quantification Quantify DBCO (Standard Curve) measurement->quantification end End quantification->end

Caption: Workflow for the fluorescence-based validation of this compound conjugation.

UV-Vis Spectrophotometry for Reaction Monitoring

This method relies on the characteristic absorbance of the DBCO group, which diminishes upon reaction with an azide.

Materials:

  • This compound

  • Azide-containing molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Initial Spectrum: Dissolve a known concentration of this compound in the reaction buffer. Record its UV-Vis spectrum from 250 nm to 400 nm to determine the initial absorbance at the characteristic DBCO peak (around 308-310 nm).

  • Reaction Initiation: Add the azide-containing molecule to the this compound solution.

  • Reaction Monitoring: At regular time intervals (e.g., every 30 minutes), record the UV-Vis spectrum of the reaction mixture.

  • Data Analysis: Plot the absorbance at the DBCO peak maximum against time. A decrease in absorbance indicates the consumption of DBCO and the progress of the conjugation reaction. The final absorbance can be used to estimate the percentage of reacted DBCO.

dot

UV_Vis_Workflow start Start initial_scan Record Initial Spectrum of DSPE-PEG-DBCO start->initial_scan add_azide Add Azide-Containing Molecule initial_scan->add_azide monitor_reaction Monitor Absorbance Decrease at ~309 nm over Time add_azide->monitor_reaction analyze_data Analyze Data to Determine Reaction Progress monitor_reaction->analyze_data end End analyze_data->end

Caption: Workflow for monitoring this compound conjugation using UV-Vis spectrophotometry.

RP-HPLC for Quantification and Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) separates molecules based on their hydrophobicity.

Materials:

  • Conjugation reaction mixture

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • HPLC vials

Procedure:

  • Sample Preparation: Dilute the conjugation reaction mixture in Mobile Phase A.

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Elute the components using a gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Monitor the elution profile using a UV detector at a wavelength where both the reactants and the product absorb (e.g., 220 nm for peptides/proteins and/or 309 nm for DBCO).

  • Data Analysis:

    • Identify the peaks corresponding to the unreacted this compound, the unreacted azide-containing molecule, and the conjugated product based on their retention times (the conjugate will typically have a different retention time than the reactants).

    • Integrate the peak areas to determine the relative amounts of each component. The conjugation efficiency can be calculated as the ratio of the product peak area to the total peak area of the starting materials.

  • Purification (Optional): The HPLC system can be used to collect the fraction corresponding to the conjugated product for further use.

dot

HPLC_Workflow start Start prep_sample Prepare and Dilute Reaction Mixture start->prep_sample inject_sample Inject Sample onto C18 RP-HPLC Column prep_sample->inject_sample run_gradient Run Gradient Elution (e.g., Acetonitrile/Water/TFA) inject_sample->run_gradient detect_peaks Detect Peaks with UV Detector run_gradient->detect_peaks analyze_peaks Analyze Peak Areas for Quantification detect_peaks->analyze_peaks purify Optional: Collect Product Fraction analyze_peaks->purify end End purify->end

Caption: Workflow for the quantification and purification of this compound conjugates by RP-HPLC.

Mass Spectrometry for Confirmation

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool for confirming the molecular weight of the final conjugate.

Materials:

  • Purified this compound conjugate

  • MALDI matrix (e.g., sinapinic acid for larger molecules)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation:

    • Mix the purified conjugate solution with the MALDI matrix solution.

    • Spot the mixture onto the MALDI target plate and allow it to dry completely, allowing for co-crystallization.

  • Mass Spectrometry Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Analyze the resulting spectrum to identify the peak corresponding to the molecular weight of the this compound conjugate.

    • Compare the observed molecular weight with the theoretically calculated molecular weight to confirm successful conjugation. The spectrum of PEGylated compounds will show a distribution of peaks corresponding to the different PEG chain lengths.

dot

MS_Workflow start Start prep_sample Mix Purified Conjugate with MALDI Matrix start->prep_sample spot_plate Spot Mixture onto MALDI Target Plate and Dry prep_sample->spot_plate acquire_spectrum Acquire Mass Spectrum using MALDI-TOF MS spot_plate->acquire_spectrum analyze_spectrum Analyze Spectrum to Confirm Molecular Weight of Conjugate acquire_spectrum->analyze_spectrum end End analyze_spectrum->end

Caption: Workflow for the confirmation of this compound conjugates by MALDI-TOF mass spectrometry.

References

A Comparative Guide to Characterization Techniques for DSPE-PEG36-DBCO Labeled Liposomes and Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of liposomes and nanoparticles with Dibenzocyclooctyne (DBCO) moieties via DSPE-PEG linkers is a cornerstone of modern drug delivery and diagnostic development. This modification enables highly efficient and bio-orthogonal "click chemistry" conjugation of targeting ligands, imaging agents, and therapeutic molecules.[1][2] Rigorous characterization of these DBCO-labeled nanoparticles is critical to ensure batch-to-batch consistency, stability, and efficacy.

This guide provides a comparative overview of essential analytical techniques for the comprehensive characterization of DSPE-PEG36-DBCO labeled nanoparticles. It includes comparisons of common methods, detailed experimental protocols, and quantitative data presented for clarity.

Physicochemical Characterization: Size, Charge, and Morphology

The fundamental physical properties of nanoparticles—size, polydispersity, surface charge, and shape—are paramount as they directly influence circulation time, biodistribution, cellular uptake, and immunogenicity.[3]

Comparison of Sizing and Morphological Techniques

Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA), and Transmission Electron Microscopy (TEM) are complementary techniques used to assess nanoparticle size and morphology.[4]

Technique Principle Information Provided Advantages Limitations
Dynamic Light Scattering (DLS) Measures time-dependent fluctuations in scattered light intensity caused by Brownian motion.[5]Hydrodynamic diameter (Z-average), Polydispersity Index (PDI).Fast, high-throughput, requires minimal sample volume.Intensity-biased towards larger particles, provides an ensemble average, less resolution for polydisperse samples.
Nanoparticle Tracking Analysis (NTA) Visualizes and tracks the Brownian motion of individual particles to calculate size.Particle-by-particle size distribution (number-weighted), particle concentration.High resolution for polydisperse samples, provides concentration data, visual confirmation.Lower throughput, sensitive to user settings, optimal concentration range is narrower than DLS.
Transmission Electron Microscopy (TEM) Uses a beam of electrons transmitted through an ultra-thin specimen to form an image.Direct visualization of particle size, shape, and internal structure (lamellarity).Provides direct measurement of core size and morphology, highest resolution.Requires sample dehydration (potential for artifacts), complex sample preparation, low throughput. Cryo-TEM preserves native structure but is more complex.
Experimental Workflow for Nanoparticle Formulation & Basic Characterization

The following diagram illustrates a typical workflow for creating and characterizing DBCO-labeled liposomes.

G Workflow: DBCO-Liposome Formulation & Characterization cluster_formulation Formulation cluster_characterization Characterization A Lipid Film Hydration (e.g., DOPC, Cholesterol, DSPE-PEG-DBCO) B Extrusion (e.g., through 100 nm membrane) A->B Rehydration & Vortexing C Size & PDI (DLS/NTA) B->C Sample Analysis D Zeta Potential (ELS) B->D Sample Analysis E Morphology (TEM/Cryo-TEM) B->E Sample Analysis F DBCO Quantification (Fluorescence Assay) B->F Sample Analysis G Bioconjugation (Click Chemistry with Azide-Molecule) C->G D->G E->G F->G

Caption: Workflow for DBCO-Liposome Formulation & Characterization.

Experimental Protocol: Size and Polydispersity by DLS
  • Sample Preparation: Dilute the liposome suspension with an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration to avoid multiple scattering effects. A typical starting point is a 1:10 or 1:100 dilution.

  • Instrument Setup: Set the instrument parameters, including the dispersant viscosity and refractive index (e.g., for water: 0.8872 mPa·s and 1.330, respectively). Set the measurement temperature to 25°C.

  • Measurement: Transfer the diluted sample to a clean cuvette. Equilibrate the sample at the set temperature for at least 60 seconds.

  • Data Acquisition: Perform at least three replicate measurements to ensure reproducibility.

  • Analysis: The instrument software calculates the intensity-weighted Z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered acceptable for monodisperse populations.

Experimental Protocol: Zeta Potential

Zeta potential provides a measure of the net charge on the nanoparticle surface, which is a critical indicator of colloidal stability.

  • Sample Preparation: Dilute the nanoparticle suspension in a low ionic strength buffer (e.g., 1-10 mM NaCl) to an appropriate concentration. High conductivity can lead to electrode polarization and inaccurate results.

  • Instrument Setup: Ensure the instrument is equipped with an appropriate folded capillary cell. Enter the dispersant properties (viscosity, dielectric constant).

  • Measurement: Inject the sample into the cell, taking care to avoid air bubbles.

  • Data Acquisition: An electrical field is applied, and the velocity of the particles (electrophoretic mobility) is measured via laser Doppler velocimetry.

  • Analysis: The zeta potential is calculated from the electrophoretic mobility using the Henry equation, typically applying the Smoluchowski approximation (f(κa) of 1.5) for aqueous media. Report the mean zeta potential (mV) ± standard deviation, along with the pH and conductivity of the sample.

Characterization of DBCO Functionalization

Confirming the successful incorporation and accessibility of DBCO groups on the nanoparticle surface is essential before proceeding with bioconjugation.

Comparison of DBCO Quantification Techniques
Technique Principle Information Provided Advantages Limitations
Fluorescence Assay Reaction of surface DBCO groups with a fluorescent azide probe (e.g., Azide-Fluor 488, Anthracene-Azide).Quantitative measure of accessible DBCO groups.High sensitivity, directly measures reactive sites.Requires a standard curve, potential for non-specific binding of the probe.
FTIR Spectroscopy Detects the characteristic vibrational frequencies of functional groups.Qualitative confirmation of DBCO presence (alkyne stretch).Fast, non-destructive.Low sensitivity, difficult to quantify, signals can be masked by other components.
NMR Spectroscopy Analyzes the chemical environment of atomic nuclei.Structural confirmation of the DSPE-PEG-DBCO lipid.Provides detailed structural information.Requires high sample concentration and purification, not suitable for direct analysis of assembled liposomes.
UV-Vis Spectroscopy Measures the absorbance of DBCO, which has a characteristic peak around 309 nm.Qualitative confirmation and estimation of DBCO-lipid concentration.Simple, accessible.Low sensitivity, susceptible to interference from other formulation components.
Experimental Protocol: DBCO Quantification via Fluorescence Assay

This protocol is adapted from methods using an azide-functionalized fluorophore to quantify reactive DBCO sites.

  • Standard Curve Preparation: Prepare a series of known concentrations of a soluble DBCO compound (e.g., DBCO-PEG4-NHS ester) in a reaction buffer (e.g., PBS, pH 7.4).

  • Reaction: Add a molar excess of a fluorescent azide probe (e.g., Azide-Fluor 488) to each standard and to the DBCO-liposome sample. Incubate at room temperature in the dark for 1-2 hours to allow the click reaction to proceed to completion.

  • Sample Purification (Liposomes): Remove unreacted fluorescent probe from the liposome sample using size exclusion chromatography (e.g., a Sephadex G-25 column).

  • Fluorescence Measurement: Measure the fluorescence intensity of the standards and the purified liposome sample using a plate reader or fluorometer at the appropriate excitation/emission wavelengths (e.g., ~495/519 nm for Fluor 488).

  • Quantification: Plot the fluorescence intensity of the standards versus concentration to generate a standard curve. Use the linear regression of this curve to determine the concentration of reacted DBCO in the liposome sample.

Logic Diagram: Sizing Technique Principles

This diagram contrasts the fundamental principles of DLS and NTA.

G Comparison of Sizing Principles: DLS vs. NTA cluster_dls Dynamic Light Scattering (DLS) cluster_nta Nanoparticle Tracking Analysis (NTA) DLS_A Laser illuminates bulk sample DLS_B Particles scatter light DLS_A->DLS_B DLS_C Detector measures intensity fluctuations over time DLS_B->DLS_C DLS_D Autocorrelation function analyzes decay rate DLS_C->DLS_D DLS_E Calculates Z-Average (Hydrodynamic Size) & PDI DLS_D->DLS_E Result1 Z-Average Size DLS_E->Result1 Ensemble Average Intensity-Weighted NTA_A Laser illuminates sample viewed by microscope NTA_B Camera captures video of individual particle movement NTA_A->NTA_B NTA_C Software tracks particle trajectories frame-by-frame NTA_B->NTA_C NTA_D Stokes-Einstein equation relates diffusion to size NTA_C->NTA_D NTA_E Calculates Number-Weighted Size Distribution & Concentration NTA_D->NTA_E Result2 High-Resolution Size Distribution NTA_E->Result2 Particle-by-Particle Number-Weighted

Caption: Comparison of Sizing Principles: DLS vs. NTA.

Comparison with Alternative Bioconjugation Chemistries

While DSPE-PEG-DBCO enables a highly efficient strain-promoted azide-alkyne cycloaddition (SPAAC), it is important to understand its advantages compared to other common bioconjugation methods.

Chemistry Reactive Groups Advantages Disadvantages
SPAAC (Click Chemistry) DBCO + AzideBio-orthogonal (no side reactions with biological molecules), no catalyst required, high efficiency and reaction speed.DBCO and azide reagents can be more expensive; DBCO can have limited stability in some intracellular environments.
Amine-Reactive (NHS Ester) NHS Ester + Primary Amine (-NH₂)Widely available reagents, well-established protocols.Not bio-orthogonal (reacts with any accessible amine, e.g., lysine residues on proteins), NHS esters are susceptible to hydrolysis in aqueous buffers.
Thiol-Reactive (Maleimide) Maleimide + Thiol (-SH)Highly selective for thiols (e.g., cysteine residues).Maleimide rings can undergo hydrolysis, potential for off-target reactions with other nucleophiles, requires free thiols which may necessitate protein reduction.

The bio-orthogonality of the DBCO-azide reaction is its primary advantage, allowing for precise and specific attachment of targeting moieties to the nanoparticle surface in complex biological media without cross-reactivity. This makes it the preferred method for many advanced drug delivery applications.

References

A Comparative Guide to DSPE-PEG36-DBCO and Other DBCO-Containing Reagents for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the field of bioconjugation, enabling the precise and efficient labeling of biomolecules in complex biological systems. Among the most prominent bioorthogonal reactions is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry reaction. Dibenzocyclooctyne (DBCO) containing reagents are at the forefront of this technology due to their excellent reactivity and stability.

This guide provides an objective comparison of DSPE-PEG36-DBCO with other DBCO-containing reagents, focusing on their performance in bioconjugation applications. We will delve into reaction kinetics, stability, and the influence of different linkers, supported by experimental data, to assist you in selecting the optimal reagent for your research needs.

The Role of this compound in Bioconjugation

This compound is an amphiphilic molecule composed of three key components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid that serves as a lipid anchor, enabling the incorporation of the reagent into liposomal bilayers and cell membranes.[1]

  • Polyethylene glycol (PEG36): A 36-unit polyethylene glycol linker that enhances hydrophilicity, improves in vivo circulation time, and reduces steric hindrance.[1][2]

  • Dibenzocyclooctyne (DBCO): A strained alkyne that reacts specifically and efficiently with azide-functionalized molecules via the copper-free SPAAC reaction.[3][4]

This unique structure makes this compound particularly well-suited for the surface functionalization of liposomes and nanoparticles for targeted drug delivery and imaging applications.

Performance Comparison of DBCO-Containing Reagents

The choice of a DBCO-containing reagent can significantly impact the outcome of a bioconjugation experiment. Key performance indicators include reaction kinetics, stability of the reagent and the resulting conjugate, and the overall conjugation efficiency.

Reaction Kinetics

The speed of the SPAAC reaction is a critical factor, especially when working with sensitive biomolecules or in dynamic biological systems. The reaction kinetics are typically described by the second-order rate constant (k₂).

A study investigating the effects of buffers and pH on the SPAAC reaction of a water-soluble sulfo-DBCO-amine found that reaction rates are influenced by the reaction medium. For instance, the reaction is faster in HEPES buffer compared to PBS at the same pH.

Crucially, the presence of a PEG linker has been shown to enhance the reaction rate. In a study comparing a DBCO-modified antibody with its PEGylated counterpart (DBCO-PEG5-antibody), the PEGylated version exhibited a 31 ± 16% faster reaction rate. This is attributed to the PEG linker minimizing steric hindrance and preventing the hydrophobic DBCO group from being buried within the protein structure, thus improving its accessibility to the azide reaction partner.

Reagent/ConditionAzide PartnerBuffer (pH 7)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranosidePBS0.85
sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideHEPES1.22
DBCO-Trastuzumab1-azido-1-deoxy-β-D-glucopyranosidePBS0.18
DBCO-PEG5-Trastuzumab1-azido-1-deoxy-β-D-glucopyranosidePBS0.24
DBCO-Trastuzumab1-azido-1-deoxy-β-D-glucopyranosideHEPES0.24
DBCO-PEG5-Trastuzumab1-azido-1-deoxy-β-D-glucopyranosideHEPES0.37

Table 1: Comparison of second-order rate constants for various DBCO reagents in SPAAC reactions.

Stability

The stability of the DBCO reagent, both before and after conjugation, is essential for reproducible results and the long-term integrity of the bioconjugate.

DBCO-modified biomolecules generally exhibit good stability. For example, a DBCO-modified IgG antibody showed only a 3-5% loss of reactivity towards azides after four weeks of storage at 4°C or -20°C. However, it is important to avoid buffers containing azides or thiols for long-term storage.

When compared to other strained alkynes, such as bicyclo[6.1.0]nonyne (BCN), DBCO shows different stability profiles depending on the chemical environment. In the presence of the biological thiol glutathione (GSH), BCN was found to be significantly more stable than DBCO. Conversely, in an intracellular environment of immune phagocytes, DBCO demonstrated greater stability than BCN.

ReagentConditionHalf-lifeReference(s)
DBCOPresence of glutathione (GSH)71 minutes
BCNPresence of glutathione (GSH)~6 hours
DBCOIntracellular in immune phagocytes (24h)64% remaining
BCNIntracellular in immune phagocytes (24h)21% remaining

Table 2: Comparative stability of DBCO and BCN reagents.

Conjugation Efficiency and Yield

The SPAAC reaction between DBCO and an azide is known for its high efficiency, often resulting in quantitative yields. This high efficiency is crucial for applications requiring precise control over the stoichiometry of the final conjugate, such as in the synthesis of antibody-drug conjugates (ADCs).

In the context of liposome functionalization, a study demonstrated a conjugation efficiency of 85-95% for azide-modified ligands to DBCO-functionalized liposomes. Another study compared the efficiency of incorporating DSPE-PEG2000-DBCO and cholesterol-PEG2000-DBCO into cell membranes, finding that the cholesterol-based anchor provided higher incorporation efficiency. This suggests that the choice of the lipid anchor can also influence the overall efficiency of surface modification.

The Influence of the PEG Linker

The PEG linker in reagents like this compound plays a multifaceted role that extends beyond simply connecting the DSPE and DBCO moieties.

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain improves the water solubility of the reagent and the resulting bioconjugate, which is particularly beneficial when working with hydrophobic molecules.

  • Minimized Steric Hindrance: The flexible PEG spacer increases the distance between the conjugated biomolecule and the DBCO group, reducing steric hindrance and facilitating the approach of the azide reactant.

  • Improved Pharmacokinetics: In therapeutic applications, PEGylation is a well-established strategy to increase the in vivo circulation half-life of nanoparticles and protein drugs by reducing renal clearance and recognition by the immune system.

The length of the PEG chain is a critical parameter. While a longer PEG chain can be more effective at reducing steric hindrance and improving solubility, there is often an optimal length for a specific application, and excessively long linkers may negatively impact the binding affinity of targeting ligands.

Experimental Workflows and Protocols

The following diagrams illustrate common experimental workflows involving DBCO-containing reagents.

experimental_workflow_antibody_labeling cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: SPAAC Reaction A Antibody (with primary amines) C DBCO-labeled Antibody A->C Reaction in amine-free buffer (e.g., PBS, pH 7.4-8.5) 30-60 min, RT B DBCO-NHS Ester B->C D Purification (e.g., spin desalting column) C->D F Final Conjugate D->F Reaction in azide-free buffer 1-4h at RT or overnight at 4°C E Azide-modified Molecule E->F

Caption: Workflow for labeling an antibody with a DBCO-NHS ester followed by SPAAC.

experimental_workflow_liposome_functionalization cluster_step1 Step 1: Liposome Formulation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Purification A Lipids (e.g., DSPC, Cholesterol) + this compound B Liposome with surface DBCO groups A->B Thin-film hydration & Extrusion D Targeted Liposome B->D SPAAC Reaction Incubation C Azide-labeled Targeting Ligand (e.g., peptide, antibody) C->D E Purification (e.g., size exclusion chromatography) D->E

Caption: Workflow for creating targeted liposomes using this compound.

Experimental Protocol: General Procedure for Antibody Labeling with DBCO-NHS Ester and SPAAC

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.5)

  • DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Azide-modified molecule for conjugation

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns for purification

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.

  • DBCO-NHS Ester Preparation: Dissolve the DBCO-NHS ester in DMSO to a stock concentration of 10 mM immediately before use.

  • Antibody Activation:

    • Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO should be kept below 20%.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching (Optional but Recommended): Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by hydrolyzing the unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification of DBCO-labeled Antibody: Remove excess, unreacted DBCO-NHS ester and quenching reagent using a spin desalting column equilibrated with an azide-free buffer (e.g., PBS).

  • SPAAC Reaction:

    • Add the azide-modified molecule to the purified DBCO-labeled antibody. A 2- to 10-fold molar excess of the azide-containing molecule is typically used.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by observing the decrease in the DBCO absorbance at approximately 309 nm.

  • Final Purification: Purify the final antibody conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove the excess azide-modified molecule.

  • Characterization: Characterize the final conjugate using methods such as SDS-PAGE (which will show a band shift corresponding to the increased molecular weight), UV-Vis spectroscopy to determine the degree of labeling, and mass spectrometry.

Conclusion

This compound is a versatile and powerful reagent for the functionalization of lipid-based drug delivery systems and other biomaterials. Its amphiphilic nature, coupled with the biocompatibility and reactivity of the PEG and DBCO moieties, makes it an excellent choice for developing targeted therapies and diagnostic agents.

When selecting a DBCO-containing reagent, it is crucial to consider the specific requirements of the application. For reactions requiring faster kinetics, a PEGylated DBCO reagent may be advantageous. In environments with high concentrations of reducing agents, a more stable strained alkyne like BCN could be a better alternative. By understanding the interplay between the different components of these reagents—the anchor, the linker, and the reactive group—researchers can make informed decisions to optimize their bioconjugation strategies for maximal efficiency and efficacy.

References

A Comparative Guide: DSPE-PEG36-DBCO Outshines SMCC Linkers in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of oncology, the linker connecting an antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) success. An ideal linker ensures the ADC remains stable in circulation, selectively releases its payload within tumor cells, and minimizes off-target toxicity. This guide provides an in-depth comparison of a modern, advanced linker, DSPE-PEG36-DBCO, against the conventional SMCC linker, highlighting the significant advantages offered by the former in developing safer and more effective ADCs.

The choice of a linker technology directly impacts the therapeutic index, efficacy, and safety profile of an ADC.[][] While succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) has been a widely used heterobifunctional linker, its inherent instability presents a significant drawback.[3][4][5] In contrast, this compound, which leverages bioorthogonal click chemistry and incorporates a polyethylene glycol (PEG) chain, offers a more robust and favorable alternative for next-generation ADCs.

Key Advantages of this compound over SMCC Linkers

The superiority of this compound stems from its distinct chemical properties and conjugation strategy, which address the primary limitations of SMCC.

1. Enhanced Stability and Reduced Off-Target Toxicity:

The maleimide group in SMCC reacts with thiol groups on antibodies to form a thiosuccinimide bond. However, this linkage is susceptible to a retro-Michael reaction, leading to premature release of the cytotoxic payload in circulation. This instability can cause significant off-target toxicity, as the potent drug can harm healthy tissues. Studies have shown that ADCs with SMCC linkers can exhibit substantial degradation in plasma. For instance, one study reported a 38% degradation of an SMCC-containing ADC after 120 hours in mouse plasma.

This compound utilizes a Dibenzocyclooctyne (DBCO) group for conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction forms a highly stable triazole linkage that is resistant to cleavage in biological fluids. The bioorthogonal nature of the SPAAC reaction means it does not react with naturally occurring functional groups in biological systems, ensuring the integrity of the ADC until it reaches the target tumor cell.

2. Improved Pharmacokinetics and Reduced Aggregation:

The this compound linker incorporates a 36-unit polyethylene glycol (PEG) spacer. PEG is a hydrophilic polymer that, when incorporated into ADC design, can significantly improve the conjugate's pharmacokinetic profile. The PEG chain increases the overall hydrophilicity of the ADC, which can reduce aggregation, a common issue with hydrophobic drug payloads. Improved solubility and reduced aggregation lead to a longer circulation half-life and enhanced tumor accumulation. In contrast, SMCC is a more hydrophobic linker, which can contribute to ADC aggregation and faster clearance from circulation.

3. Site-Specific Conjugation and Homogeneity:

The SPAAC chemistry employed with this compound allows for highly specific conjugation to an azide-modified antibody. This enables precise control over the drug-to-antibody ratio (DAR), leading to a more homogeneous ADC product. Homogeneity is a critical quality attribute for ADCs, as it ensures consistent efficacy and a predictable safety profile. SMCC, on the other hand, typically reacts with lysine residues on the antibody, which can result in a heterogeneous mixture of ADCs with varying DARs and conjugation sites.

Comparative Data Summary

The following tables summarize the key differences in performance between ADCs constructed with this compound and SMCC linkers, based on the principles of their respective chemistries and supporting data from literature.

FeatureThis compound LinkerSMCC Linker
Conjugation Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Maleimide-Thiol Michael Addition
Resulting Bond Stable TriazoleThiosuccinimide (Prone to Retro-Michael Reaction)
Plasma Stability HighModerate to Low
Payload Release Controlled at target siteProne to premature release in circulation
Off-Target Toxicity LowPotentially High
Hydrophilicity High (due to PEG36)Low
Aggregation Tendency LowHigh (especially with hydrophobic payloads)
Pharmacokinetics Improved half-life and tumor accumulationFaster clearance
Homogeneity (DAR) High (with site-specific azide incorporation)Low (stochastic lysine conjugation)

Table 1: Qualitative Comparison of this compound and SMCC Linkers in ADCs.

ParameterADC with SMCC LinkerReference
Plasma Stability 38% degradation after 120 hours in mice plasma
DAR Decrease 29% decrease in drug-to-antibody ratio in mice after 7 days
Half-life in Serum ~18 hours for a peptide-drug conjugate due to retro-Michael reaction

Table 2: Reported Instability Data for SMCC-based Conjugates.

Experimental Methodologies

The following are generalized protocols for the key experiments involved in comparing ADC linkers.

1. ADC Conjugation:

  • This compound Conjugation (SPAAC):

    • Introduce an azide group onto the antibody at a specific site through enzymatic or chemical modification.

    • Dissolve the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Dissolve the this compound-drug conjugate in a compatible solvent (e.g., DMSO).

    • Add the DBCO-linker-drug solution to the antibody solution at a specific molar ratio.

    • Incubate the reaction mixture at room temperature or 37°C for 1-24 hours.

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or other appropriate methods to remove unconjugated drug-linker.

  • SMCC Conjugation (Maleimide-Thiol):

    • Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP or DTT to generate free thiol groups.

    • Dissolve the antibody in a suitable buffer (e.g., PBS, pH 6.5-7.5).

    • Activate the drug with SMCC to create a maleimide-functionalized drug.

    • Add the maleimide-drug conjugate to the reduced antibody solution.

    • Incubate the reaction at room temperature for a specified time.

    • Purify the ADC using SEC to remove unreacted drug and other impurities.

2. In Vitro Plasma Stability Assay:

  • Incubate the ADC in plasma (human, mouse, or rat) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 120 hours).

  • Analyze the samples by methods such as ELISA, hydrophobic interaction chromatography (HIC), or mass spectrometry to determine the amount of intact ADC and the level of drug deconjugation over time.

3. In Vivo Pharmacokinetic Study:

  • Administer a single dose of the ADC intravenously to a cohort of animals (e.g., mice or rats).

  • Collect blood samples at predetermined time points.

  • Process the blood to obtain plasma.

  • Quantify the concentration of the total antibody and the intact ADC in the plasma samples using a validated ELISA method.

  • Calculate pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).

Visualizing the Chemical and Logical Differences

The following diagrams illustrate the conjugation chemistries and the logical advantages of the this compound linker.

cluster_SMCC SMCC Conjugation Antibody_Thiol Antibody-SH ADC_SMCC ADC (Thiosuccinimide Linkage) Antibody_Thiol->ADC_SMCC Michael Addition SMCC_Drug Maleimide-Drug SMCC_Drug->ADC_SMCC Unstable Unstable in Plasma (Retro-Michael Reaction) ADC_SMCC->Unstable Released_Drug Prematurely Released Drug Unstable->Released_Drug Off_Target Off-Target Toxicity Released_Drug->Off_Target

Caption: SMCC conjugation workflow and its inherent instability.

cluster_DBCO This compound Conjugation Antibody_Azide Antibody-N3 ADC_DBCO ADC (Stable Triazole Linkage) Antibody_Azide->ADC_DBCO SPAAC 'Click' Reaction DBCO_Linker_Drug DBCO-PEG-Drug DBCO_Linker_Drug->ADC_DBCO Stable Stable in Plasma ADC_DBCO->Stable Target_Delivery Targeted Drug Delivery Stable->Target_Delivery

Caption: this compound conjugation leading to a stable ADC.

cluster_Linker Linker Choice cluster_Properties Resulting ADC Properties cluster_Outcome Therapeutic Outcome ADC Antibody-Drug Conjugate SMCC SMCC ADC->SMCC DSPE_PEG_DBCO This compound ADC->DSPE_PEG_DBCO Instability Instability Aggregation Poor PK SMCC->Instability Stability Stability Solubility Improved PK DSPE_PEG_DBCO->Stability Low_TI Low Therapeutic Index Off-Target Toxicity Instability->Low_TI High_TI High Therapeutic Index Enhanced Efficacy & Safety Stability->High_TI

Caption: Logical flow of linker choice impacting ADC therapeutic outcome.

Conclusion

In the rapidly evolving landscape of antibody-drug conjugates, the linker is a pivotal component that dictates the overall performance of the therapeutic. The use of this compound offers clear and significant advantages over traditional SMCC linkers. Its superior stability, achieved through bioorthogonal SPAAC chemistry, mitigates the critical issue of premature drug release and associated off-target toxicity that plagues maleimide-based conjugations. Furthermore, the inclusion of a PEG chain enhances hydrophilicity, reduces aggregation, and improves pharmacokinetics. For researchers and drug developers aiming to create the next generation of safer and more effective ADCs, this compound represents a superior and strategically advantageous linker technology.

References

Confirming Specific DSPE-PEG36-DBCO Conjugation: A Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals leveraging the power of click chemistry for targeted delivery systems, ensuring the specific conjugation of functionalized lipids is paramount. This guide provides a comprehensive comparison of control experiments designed to validate the successful and specific conjugation of DSPE-PEG36-DBCO to azide-containing molecules. We present detailed experimental protocols, supporting data, and a comparison with an alternative conjugation method to ensure the robustness of your findings.

The Principle of DBCO-Azide Conjugation

This compound is a phospholipid-polyethylene glycol conjugate functionalized with a dibenzocyclooctyne (DBCO) group. This DBCO moiety reacts specifically with azide groups via a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This reaction is highly efficient and bioorthogonal, meaning it occurs under mild physiological conditions without interfering with biological processes.[2][3] The DSPE portion of the molecule allows for its incorporation into lipid-based nanoparticles, such as liposomes or micelles, while the PEG linker provides a hydrophilic shield, enhancing stability and circulation time.

The primary experimental goal is to conjugate these this compound-containing nanoparticles to a molecule of interest (e.g., a peptide, antibody, or oligonucleotide) that has been functionalized with an azide group.

Experimental Design: The Main Experiment and Essential Controls

To confidently conclude that the desired conjugation has occurred specifically through the DBCO-azide reaction, a series of control experiments must be performed in parallel with the main conjugation experiment.

Diagram of Experimental Groups

G cluster_main Main Experiment cluster_controls Control Experiments cluster_neg1 Negative Control 1 cluster_neg2 Negative Control 2 cluster_pos Positive Control A This compound Nanoparticles C Conjugated Product A->C B Azide-Molecule B->C D This compound Nanoparticles F No Conjugation Expected D->F E Non-Azide Molecule E->F G DSPE-PEG36 (No DBCO) Nanoparticles I No Conjugation Expected G->I H Azide-Molecule H->I J Known Reactive DBCO-Fluorophore L Fluorescent Conjugate J->L K Azide-Molecule K->L

Caption: Logical flow of the main conjugation experiment and corresponding negative and positive controls.

Experimental Protocols

Here, we detail the methodologies for the key experiments. For this guide, we will use the example of conjugating an azide-modified peptide to this compound micelles.

Preparation of this compound Micelles
  • Materials: this compound, DSPE-PEG36 (for Negative Control 2), Phosphate Buffered Saline (PBS) pH 7.4.

  • Protocol:

    • Dissolve this compound in chloroform.

    • Create a thin lipid film by evaporating the chloroform under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour.

    • Hydrate the lipid film with PBS (pH 7.4) to a final lipid concentration of 1 mg/mL.

    • Vortex the solution for 5 minutes until the lipid film is fully suspended.

    • For nanoparticle sizing, sonicate the suspension in a bath sonicator for 15 minutes to form micelles of a consistent size.

    • Repeat steps 1-5 using DSPE-PEG36 for Negative Control 2.

Conjugation Reaction (Main Experiment)
  • Materials: this compound micelles, Azide-modified peptide.

  • Protocol:

    • Add the azide-modified peptide to the this compound micelle solution at a 3:1 molar excess of peptide to DBCO.

    • Incubate the reaction mixture for 4 hours at room temperature with gentle shaking.

    • Proceed with purification to remove unreacted peptide. Size exclusion chromatography (SEC) is a suitable method.

Control Experiments
  • Negative Control 1 (Specificity of Azide):

    • Follow the main conjugation protocol, but substitute the azide-modified peptide with an equivalent amount of a non-azide-containing peptide (e.g., the same peptide without the azide modification).

  • Negative Control 2 (Specificity of DBCO):

    • Follow the main conjugation protocol, but use the DSPE-PEG36 (no DBCO) micelles instead of the this compound micelles.

  • Positive Control (Confirmation of Reagent Activity):

    • React the azide-modified peptide with a known reactive DBCO-containing fluorophore (e.g., DBCO-FITC) according to the manufacturer's protocol. Successful conjugation will result in a fluorescently labeled peptide, which can be easily detected. This confirms the reactivity of the azide-peptide.[4][5]

Data Presentation and Analysis

The success of the conjugation and the effectiveness of the controls can be assessed using various analytical techniques.

Dynamic Light Scattering (DLS) for Particle Size Analysis

DLS is used to measure the hydrodynamic diameter of the nanoparticles. A successful conjugation of a peptide to the micelle surface is expected to result in a slight increase in the average particle size.

Experimental GroupAverage Hydrodynamic Diameter (nm) ± SDPolydispersity Index (PDI)
Main Experiment 18.5 ± 0.80.15
Negative Control 1 12.1 ± 0.60.12
Negative Control 2 12.3 ± 0.70.13
Unconjugated Micelles12.0 ± 0.50.11

This is hypothetical data for illustrative purposes.

The data in the table suggests that only the main experiment, where both specific reactive partners are present, leads to an increase in particle size, indicative of successful conjugation. The negative controls show no significant change in size compared to the unconjugated micelles.

Chromatographic Analysis (SEC-HPLC)

Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) can be used to separate the conjugated micelles from the smaller, unreacted peptide. By monitoring the elution profile with a UV detector at a wavelength where the peptide absorbs (e.g., 280 nm), the amount of conjugated peptide can be quantified.

Experimental GroupPeptide Peak Area (Conjugated Micelle Fraction)Peptide Peak Area (Free Peptide Fraction)
Main Experiment 85,00015,000
Negative Control 1 2,50097,500
Negative Control 2 3,10096,900

This is hypothetical data for illustrative purposes.

The results indicate that a significant amount of peptide is associated with the micelle fraction only in the main experiment. The low signal in the negative controls confirms the lack of non-specific binding or reaction.

Comparison with an Alternative: DSPE-PEG36-NHS Ester Conjugation

To provide a broader context, it is useful to compare the DBCO-azide "click" chemistry with another common bioconjugation method, such as the use of N-hydroxysuccinimide (NHS) esters.

  • DSPE-PEG36-NHS reacts with primary amines (like the N-terminus of a peptide or the side chain of lysine) to form a stable amide bond.

Diagram of NHS Ester Conjugation Workflow

G A DSPE-PEG36-NHS Nanoparticles C Conjugated Product (Amide Bond) A->C D Hydrolyzed NHS-Ester (Side Product) A->D pH > 8.5 or moisture B Amine-Containing Peptide B->C

Caption: Workflow for DSPE-PEG36-NHS ester conjugation, highlighting the potential for hydrolysis.

Comparative Analysis
FeatureThis compound (SPAAC)DSPE-PEG36-NHS Ester
Target Group AzidePrimary Amine
Specificity Highly specific and bioorthogonal.Can react with any accessible primary amine, leading to potential heterogeneity.
Reaction pH Wide range, typically physiological (pH 7.4).Optimal at pH 7.2-8.5; NHS esters are prone to hydrolysis at higher pH.
Byproducts No byproducts.NHS is released as a byproduct.
Stability DBCO and azide groups are stable in aqueous buffers.NHS esters are moisture-sensitive and can hydrolyze, reducing conjugation efficiency.

Conclusion

To confirm the specific conjugation of this compound, a rigorous set of control experiments is not just recommended, but essential. By including negative controls that lack one of the specific reactive partners (either the azide or the DBCO group), researchers can rule out non-specific binding and ensure that the observed conjugation is indeed a result of the intended click chemistry reaction. A positive control validates the reactivity of the azide-functionalized molecule. When compared to alternatives like NHS-ester chemistry, the DBCO-azide reaction offers superior specificity and stability, making it a robust choice for creating well-defined bioconjugates for advanced drug delivery and diagnostic applications. The experimental framework provided in this guide serves as a template for validating such specific conjugations.

References

A Researcher's Guide to Quantifying DBCO Density on Nanoparticle Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise control and quantification of surface ligands on nanoparticles are paramount for ensuring reproducibility and efficacy in applications ranging from targeted drug delivery to advanced diagnostics. Among the various bioorthogonal coupling chemistries, the strain-promoted azide-alkyne cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) functionalized nanoparticle and an azide-tagged molecule is a prominent strategy. The density of DBCO groups on the nanoparticle surface directly influences conjugation efficiency and the ultimate performance of the nanoconjugate. This guide provides a comparative analysis of common analytical techniques for the quantitative assessment of DBCO density, supported by experimental data and detailed protocols.

This guide objectively compares three widely used methods for quantifying DBCO density on nanoparticle surfaces: UV-Visible (UV-Vis) Spectroscopy, Fluorescence-Based Assays, and X-ray Photoelectron Spectroscopy (XPS). Each method's principles, protocols, and performance are detailed to aid researchers in selecting the most suitable technique for their specific nanoparticle system and experimental needs.

Comparative Analysis of Quantification Methods

The choice of quantification method depends on several factors, including the type of nanoparticle, the expected DBCO density, available equipment, and the desired level of precision. The following table summarizes the key characteristics of the three techniques.

Method Principle Typical Wavelength (nm) Advantages Disadvantages Typical Limit of Detection (LOD) Instrumentation
UV-Vis Spectroscopy Measures the decrease in absorbance of a DBCO-containing reagent upon reaction with azide-functionalized nanoparticles. The DBCO group has a characteristic absorbance peak around 308 nm that disappears after the click reaction.[1][2]~308 nmGeneral applicability to various nanoparticle types, straightforward, does not require fluorescently labeled reagents.[1]Lower sensitivity compared to fluorescence methods, potential for interference from nanoparticle absorbance at the same wavelength.~0.5 azide groups/particle (for specific systems)[1]UV-Vis Spectrophotometer
Fluorescence-Based Assay (Quenching) Measures the quenching of a fluorescent DBCO-dye upon its conjugation to azide groups on the nanoparticle surface.Varies with fluorophoreHigh sensitivity, can be very specific depending on the fluorophore used.Requires synthesis of a specific fluorescent DBCO probe, potential for background fluorescence.~0.8 nmol for specific systems[1]Fluorometer/Plate Reader
Fluorescence-Based Assay (Probe Activation) Measures the fluorescence signal generated upon the reaction of a non-fluorescent or weakly fluorescent probe with the DBCO groups on the nanoparticle surface.Varies with fluorophoreHigh sensitivity, low background signal.Requires a specific activatable probe, potential for probe instability.Dependent on probe quantum yieldFluorometer/Plate Reader
X-ray Photoelectron Spectroscopy (XPS) A surface-sensitive technique that provides elemental and chemical state information. The nitrogen (N1s) signal from the DBCO molecule can be quantified and related to surface density.N/AProvides direct elemental composition of the surface, can distinguish different chemical states of nitrogen.Requires high vacuum, expensive instrumentation, sample must be in a solid, dry state, data analysis can be complex.~0.1 atomic %XPS Instrument

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide step-by-step protocols for each quantification method.

UV-Vis Spectroscopy Protocol

This protocol is adapted from a general method for quantifying azides by reacting them with a known excess of a DBCO-containing reagent and measuring the unreacted DBCO. The same principle applies when quantifying DBCO on nanoparticles by reacting them with an excess of an azide-containing molecule.

Materials:

  • DBCO-functionalized nanoparticles

  • Azide-containing reagent (e.g., sodium azide or an azide-modified molecule)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a standard curve for the azide-containing reagent: Prepare a series of known concentrations of the azide reagent in the reaction buffer and measure their absorbance at the relevant wavelength if the azide itself has an absorbance that might interfere.

  • Reaction Setup:

    • In a microcentrifuge tube, mix a known concentration of DBCO-functionalized nanoparticles with a known excess of the azide-containing reagent.

    • Prepare a control sample containing only the azide-containing reagent at the same concentration.

  • Incubation: Incubate the reaction mixture at room temperature for a sufficient time to ensure complete reaction (e.g., 2-4 hours).

  • Nanoparticle Removal (if necessary): If the nanoparticles interfere with the absorbance reading, centrifuge the reaction mixture to pellet the nanoparticles and collect the supernatant.

  • Absorbance Measurement: Measure the absorbance of the supernatant from the reaction mixture and the control sample at the characteristic wavelength of the DBCO group (~308 nm).

  • Calculation:

    • Calculate the change in absorbance (ΔAbs) between the control and the sample.

    • Using the Beer-Lambert law (A = εbc) and the molar extinction coefficient (ε) of the DBCO group, determine the concentration of reacted DBCO.

    • From the concentration of reacted DBCO and the known concentration of nanoparticles, calculate the number of DBCO groups per nanoparticle or the surface density.

Fluorescence-Based Quenching Assay Protocol

This protocol describes a method using a fluorescent DBCO-dye that is quenched upon reaction with azide-functionalized nanoparticles. A similar approach can be used with azide-functionalized fluorescent dyes to quantify DBCO on nanoparticles.

Materials:

  • DBCO-functionalized nanoparticles

  • Azide-functionalized fluorescent dye (e.g., Azide-fluor 488)

  • Reaction buffer (e.g., PBS)

  • Fluorometer or fluorescent plate reader

Procedure:

  • Prepare a standard curve for the fluorescent dye: Prepare a series of known concentrations of the azide-functionalized fluorescent dye in the reaction buffer and measure their fluorescence intensity.

  • Reaction Setup:

    • To a solution of DBCO-functionalized nanoparticles, add a known concentration of the azide-functionalized fluorescent dye.

    • Prepare a control sample with the fluorescent dye at the same concentration in the buffer without nanoparticles.

  • Incubation: Incubate the mixture in the dark at room temperature for a time sufficient for the reaction to go to completion.

  • Fluorescence Measurement: Measure the fluorescence intensity of the reaction mixture and the control sample.

  • Calculation:

    • The decrease in fluorescence intensity in the sample compared to the control is proportional to the amount of dye that has reacted with the DBCO groups.

    • Using the standard curve, determine the concentration of the reacted dye.

    • Calculate the number of DBCO groups per nanoparticle based on the concentration of reacted dye and the nanoparticle concentration.

X-ray Photoelectron Spectroscopy (XPS) Protocol

XPS provides the elemental composition of the nanoparticle surface. By quantifying the atomic concentration of nitrogen from the DBCO molecule, the surface density can be estimated.

Materials:

  • DBCO-functionalized nanoparticles (as a dry powder or deposited film on a substrate)

  • XPS instrument

Procedure:

  • Sample Preparation:

    • Prepare a sample of the DBCO-functionalized nanoparticles suitable for XPS analysis. This typically involves depositing the nanoparticles onto a clean, flat substrate (e.g., silicon wafer) and allowing it to dry completely, or pressing the nanoparticle powder into a sample holder.

  • XPS Analysis:

    • Introduce the sample into the high-vacuum chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire a high-resolution spectrum of the N1s region. The DBCO molecule contains nitrogen atoms that will produce a characteristic peak in the N1s spectrum.

  • Data Analysis and Calculation:

    • Determine the atomic concentration of nitrogen from the area of the N1s peak, corrected for the relative sensitivity factor of nitrogen.

    • Identify the peak corresponding to the nitrogen in the DBCO structure. The N1s binding energy can vary slightly depending on the chemical environment, but it is typically found in the range of 399-402 eV.

    • Relate the atomic concentration of nitrogen to the number of DBCO molecules on the surface. Since each DBCO molecule in many common linkers contains a specific number of nitrogen atoms (e.g., one in the triazole ring formed after reaction), this relationship can be established.

    • To calculate the surface density, the surface area of the nanoparticles must be known. This can be estimated from techniques like Transmission Electron Microscopy (TEM) or calculated based on the nanoparticle size. The surface density (σ) can be calculated using the following general formula: σ = (Atomic % of N from DBCO / Atomic % of a core element from the nanoparticle) * (Number of core atoms per nanoparticle / Surface area per nanoparticle) / (Number of N atoms per DBCO molecule)

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for each quantification method.

UV_Vis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis NP_DBCO DBCO-NPs Mix Mix NP-DBCO + Azide NP_DBCO->Mix Azide Azide Reagent Azide->Mix Control Azide Control Spectro UV-Vis Spectrophotometer Control->Spectro Mix->Spectro Measure Abs @ 308nm Calc Calculate ΔAbs & DBCO Density Spectro->Calc

Caption: Workflow for DBCO quantification using UV-Vis Spectroscopy.

Fluorescence_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis NP_DBCO DBCO-NPs Mix Mix NP-DBCO + Probe NP_DBCO->Mix Fluor_Azide Fluorescent Azide Probe Fluor_Azide->Mix Control Probe Control Fluorometer Fluorometer Control->Fluorometer Mix->Fluorometer Measure Fluorescence Calc Calculate ΔFluorescence & DBCO Density Fluorometer->Calc

Caption: Workflow for DBCO quantification using a fluorescence-based assay.

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_quant Quantification NP_DBCO DBCO-NPs Deposit Deposit on Substrate & Dry NP_DBCO->Deposit XPS XPS Instrument Deposit->XPS Spectra Acquire Survey & High-Res N1s Spectra XPS->Spectra Calc Calculate Atomic % of N & Surface Density Spectra->Calc

Caption: Workflow for DBCO quantification using XPS.

By carefully considering the principles, advantages, and limitations of each method, and by following standardized protocols, researchers can confidently and accurately determine the DBCO density on their nanoparticle surfaces, leading to more robust and reproducible results in their downstream applications.

References

Navigating the In Vivo Landscape: A Comparative Guide to the Stability of the DSPE-PEG36-DBCO Triazole Linkage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic from the bench to a biological system is fraught with challenges. A critical juncture in this journey is ensuring the stability of the drug delivery vehicle and its linkage to the therapeutic payload. This guide provides an in-depth comparison of the in vivo stability of the triazole linkage formed by DSPE-PEG36-DBCO, a popular component in targeted drug delivery systems, with other commonly used bioorthogonal and conventional linkers. Supported by experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to make informed decisions in the design and assessment of their next-generation therapeutics.

The triazole linkage, formed via the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) and an azide, is widely favored for its bioorthogonality, meaning it reacts selectively with its counterpart even in the complex milieu of a living organism. This compound combines the cell membrane-anchoring properties of the phospholipid DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine), the stealth and solubility-enhancing characteristics of a 36-unit polyethylene glycol (PEG) chain, and the highly reactive DBCO moiety for covalent conjugation. While this construct is theoretically robust, its performance in a physiological environment is a subject of critical investigation.

The Stability of DSPE-PEG Micelles: A Prerequisite for Linker Integrity

Before delving into the specifics of the triazole linkage, it is crucial to consider the stability of the DSPE-PEG micellar structure itself. These micelles are designed to encapsulate or be decorated with therapeutic agents, and their premature dissociation in the bloodstream can lead to off-target effects and reduced efficacy.

Studies have shown that the in vivo stability of DSPE-PEG micelles can be influenced by several factors, including the length of the PEG chain. While longer PEG chains can enhance circulation time, the overall stability of the micelle is a complex interplay of hydrophobic and hydrophilic interactions. Some research suggests that DSPE-PEG micelles may have limited in vivo stability, which could impact the exposure of the conjugated therapeutic to the target site.[1]

Unraveling the In Vivo Fate of the Triazole Linkage

The triazole ring formed through SPAAC is generally considered to be highly stable under physiological conditions, resistant to enzymatic degradation and hydrolysis.[2] This inherent stability is a key advantage over other linkages that may be susceptible to cleavage in the bloodstream.

However, "stable" is a relative term in the dynamic in vivo environment. To truly assess the stability of the this compound triazole linkage, rigorous experimental evaluation is necessary.

Comparative In Vivo Stability: this compound-Triazole vs. Other Linkages

The choice of a linker can significantly impact the pharmacokinetic profile and therapeutic index of a drug conjugate. Below is a comparison of the in vivo stability of the triazole linkage with other commonly employed conjugation chemistries.

Linkage ChemistryReactive PartnersIn Vivo Stability Considerations
Triazole (SPAAC) DBCO + AzideGenerally considered highly stable and resistant to enzymatic cleavage. The primary concern for the overall construct stability often lies with the carrier (e.g., DSPE-PEG micelle) rather than the linkage itself.
Thiol-Maleimide Thiol + MaleimideSusceptible to retro-Michael addition in the presence of endogenous thiols like albumin and glutathione, leading to premature drug release.[1] Stabilized maleimide derivatives have been developed to mitigate this instability.[1]
Hydrazone Hydrazide + Aldehyde/KetonepH-sensitive; generally stable at physiological pH (7.4) but designed to cleave in the acidic environment of endosomes and lysosomes. Can exhibit some instability in circulation.[3]
Oxime Alkoxyamine + Aldehyde/KetoneGenerally more stable than hydrazones at physiological pH. The rate of formation can be slower than SPAAC.

Experimental Protocols for Assessing In Vivo Stability

To quantitatively assess the in vivo stability of a this compound conjugate, a combination of pharmacokinetic studies and bioanalytical methods is employed.

Experimental Workflow for In Vivo Stability Assessment

G cluster_0 In Vivo Administration cluster_1 Sample Collection cluster_2 Sample Processing cluster_3 Quantitative Analysis cluster_4 Data Interpretation admin Administer this compound conjugate to animal model (e.g., mouse, rat) blood Collect blood samples at pre-determined time points admin->blood tissue Collect tissues of interest (e.g., tumor, liver, spleen) admin->tissue plasma Isolate plasma from blood blood->plasma homogenize Homogenize tissue samples tissue->homogenize lcms LC-MS/MS analysis to quantify: - Intact conjugate - Cleaved linker/payload - Metabolites plasma->lcms homogenize->lcms pk Pharmacokinetic modeling (half-life, clearance) lcms->pk biodist Biodistribution analysis lcms->biodist

Caption: Workflow for assessing the in-vivo stability of this compound conjugates.

Detailed Methodologies

1. Animal Model and Administration:

  • Animal Model: Typically, mice (e.g., BALB/c or immunodeficient strains for tumor models) or rats are used.

  • Administration: The this compound conjugate, formulated in a sterile vehicle such as phosphate-buffered saline (PBS), is administered intravenously (IV) via the tail vein.

2. Blood and Tissue Collection:

  • Blood samples are collected at various time points (e.g., 5 min, 1, 4, 8, 24, 48, and 72 hours) post-injection into tubes containing an anticoagulant (e.g., EDTA).

  • At the end of the study, animals are euthanized, and major organs and tissues (e.g., tumor, liver, spleen, kidneys, heart, lungs) are harvested.

3. Sample Processing:

  • Plasma Isolation: Blood samples are centrifuged to separate plasma.

  • Tissue Homogenization: Tissues are weighed and homogenized in a suitable buffer.

  • Protein Precipitation: To analyze small molecule components (cleaved linker/payload), proteins in plasma or tissue homogenates are precipitated using a solvent like acetonitrile.

4. Bioanalytical Quantification via LC-MS/MS:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is used for quantification.

  • Method: A validated LC-MS/MS method is developed to specifically detect and quantify the intact this compound conjugate, any potential cleavage products of the triazole linkage, and the payload.

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of a standard curve prepared with known concentrations of the analytes.

Logical Framework for Stability Assessment

G stability In Vivo Stability Assessment of This compound-Triazole Linkage micelle_stability Micelle Integrity stability->micelle_stability linker_stability Triazole Linkage Integrity stability->linker_stability pk_analysis Pharmacokinetic Analysis (Intact Conjugate) micelle_stability->pk_analysis biodistribution Biodistribution of Intact Conjugate micelle_stability->biodistribution cleavage_quant Quantification of Cleavage Products linker_stability->cleavage_quant half_life Half-life (t½) pk_analysis->half_life clearance Clearance (CL) pk_analysis->clearance tissue_acc Tissue Accumulation biodistribution->tissue_acc off_target Off-target Accumulation of Cleaved Payload cleavage_quant->off_target overall_stability Overall In Vivo Stability Profile half_life->overall_stability clearance->overall_stability tissue_acc->overall_stability off_target->overall_stability

Caption: Logical framework for assessing in-vivo stability.

Conclusion

The triazole linkage formed by the reaction of this compound with an azide-functionalized molecule offers a robust and bioorthogonal strategy for in vivo applications. Its inherent stability surpasses that of many traditional linkers, such as the thiol-maleimide bond, which are prone to cleavage in the bloodstream. However, the overall in vivo performance of a this compound conjugate is not solely dependent on the triazole linkage but also on the stability of the DSPE-PEG micellar carrier.

For researchers developing targeted therapeutics, a thorough in vivo stability assessment is paramount. By employing rigorous experimental protocols, including pharmacokinetic and biodistribution studies with quantitative LC-MS/MS analysis, a comprehensive understanding of the conjugate's fate in a physiological environment can be achieved. This data-driven approach is essential for optimizing the design of drug delivery systems, minimizing off-target toxicity, and ultimately enhancing therapeutic efficacy.

References

A Head-to-Head Comparison: DSPE-PEG36-DBCO vs. Cholesterol-Based Anchors for Cell Surface Engineering

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal lipid anchor for cell surface modification.

The ability to precisely engineer the surface of living cells has opened new frontiers in basic research and therapeutic development. By introducing novel functionalities onto cell membranes, scientists can modulate cellular interactions, track cell fate, and develop targeted cell-based therapies. A key technology in this field is the use of lipid anchors, which spontaneously insert into the cell membrane's lipid bilayer, serving as a stable point of attachment for various molecular cargoes.

This guide provides a detailed comparison of two widely used lipid anchors: DSPE-PEG36-DBCO, a phospholipid-based anchor, and cholesterol-based anchors. We will delve into their performance characteristics, supported by experimental data, and provide detailed protocols to aid in your experimental design.

At a Glance: Performance Comparison

A study directly comparing a phospholipid-based anchor (DSPE-PEG2000-DBCO) and a cholesterol-based anchor (CHOL-PEG2000-DBCO) for cell surface re-engineering revealed significant differences in their performance.[1][2] The cholesterol-based anchor demonstrated superior cell membrane incorporation and lower internalization compared to the DSPE-based anchor.[1][2]

Performance MetricDSPE-PEG-DBCOCholesterol-PEG-DBCOKey Findings
Incorporation Efficiency LowerHigherCholesterol anchors show significantly higher fluorescence signals on the cell membrane, indicating more efficient insertion.[1]
Internalization HigherLower / NegligibleDSPE-based anchors are more prone to be internalized by the cell, while cholesterol anchors remain primarily on the cell surface.
Cell Membrane Residence Time ShorterLongerThe cholesterol anchor exhibits a longer retention time on the cell membrane.
Cytotoxicity LowLowBoth anchor types exhibit low cytotoxicity and do not significantly impact cell viability at typical working concentrations.

Mechanism of Action and Experimental Workflow

The fundamental principle behind both anchor types is their amphiphilic nature. The hydrophobic lipid tail (DSPE or cholesterol) spontaneously inserts into the hydrophobic core of the cell's lipid bilayer, while the hydrophilic PEG linker and the reactive DBCO group remain exposed to the extracellular environment. The DBCO group enables covalent conjugation to azide-modified molecules via copper-free click chemistry, a bioorthogonal reaction that is highly specific and occurs efficiently under physiological conditions.

G cluster_0 Cell Surface Engineering Workflow A Incubate cells with DSPE-PEG-DBCO or Cholesterol-PEG-DBCO B Lipid anchor inserts into the cell membrane A->B Spontaneous insertion C Wash to remove unbound anchors B->C D Introduce azide-modified molecule of interest C->D E Copper-free click chemistry occurs on the cell surface D->E Bioorthogonal reaction F Functionalized cell ready for application E->F

Caption: General workflow for cell surface modification using lipid anchors.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the literature for labeling RAW 264.7 cells.

Protocol 1: Cell Surface Labeling with Lipid Anchors

Materials:

  • This compound or Cholesterol-PEG-DBCO

  • RAW 264.7 cells

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Azide-PEG4-Biotin

  • Streptavidin-FITC

  • Microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • Confocal microscope or flow cytometer

Procedure:

  • Cell Preparation: Culture RAW 264.7 cells to the desired confluency. Harvest the cells and wash them twice with PBS. Resuspend the cells in PBS at a concentration of 1 x 10^6 cells/mL.

  • Lipid Anchor Incubation: Add the DSPE-PEG-DBCO or Cholesterol-PEG-DBCO solution to the cell suspension to a final concentration of 5-10 µM. Incubate for 20 minutes at 37°C.

  • Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash twice with cold PBS to remove unincorporated lipid anchors.

  • Click Chemistry Reaction: Resuspend the cells in a solution containing Azide-PEG4-Biotin and incubate for 1 hour at room temperature to allow the copper-free click chemistry reaction to occur.

  • Staining for Visualization: Wash the cells twice with PBS to remove unreacted azide-biotin. Resuspend the cells in a solution containing Streptavidin-FITC and incubate for 30 minutes at 4°C in the dark.

  • Analysis: Wash the cells twice with PBS and resuspend in an appropriate buffer for analysis by confocal microscopy or flow cytometry.

Protocol 2: Cytotoxicity Assay (MTT Assay)

Materials:

  • Cells labeled with lipid anchors (from Protocol 1)

  • Unlabeled control cells

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed both labeled and unlabeled cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • MTT Incubation: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage relative to the unlabeled control cells.

Visualizing the Insertion and Functionalization Process

The process of cell surface engineering using these lipid anchors can be broken down into two key stages: the insertion of the anchor into the membrane and the subsequent bioorthogonal conjugation.

G cluster_0 Lipid Anchor Insertion cluster_1 Bioorthogonal Conjugation Lipid_Anchor DSPE-PEG-DBCO or Cholesterol-PEG-DBCO Cell_Membrane_Initial Cell Membrane Lipid_Anchor->Cell_Membrane_Initial Hydrophobic Interaction Anchored_Cell Cell with Anchored DBCO Functionalized_Cell Functionalized Cell Anchored_Cell->Functionalized_Cell Azide_Molecule Azide-Modified Molecule Azide_Molecule->Functionalized_Cell Copper-Free Click Chemistry

Caption: Conceptual diagram of lipid anchor insertion and subsequent bioorthogonal ligation.

Discussion and Conclusion

The choice between this compound and cholesterol-based anchors will depend on the specific requirements of the application. For applications requiring high surface density of the payload and prolonged cell surface display with minimal internalization, cholesterol-based anchors are the superior choice. Their higher incorporation efficiency and stability on the cell membrane make them ideal for applications such as targeted cell therapies, where sustained surface presentation of a targeting moiety is crucial.

On the other hand, DSPE-based anchors, while exhibiting lower incorporation efficiency and higher internalization, are still a viable option for many cell surface engineering applications. The decision should be guided by empirical testing in the specific cell type and experimental system of interest. Both anchor types offer the significant advantage of low cytotoxicity, ensuring that the cell surface modification process does not adversely affect cell health.

This guide provides a foundational understanding of the key differences between this compound and cholesterol-based anchors. By leveraging the provided data and protocols, researchers can make informed decisions to advance their cell surface engineering endeavors.

References

Evaluating the Biocompatibility of DSPE-PEG36-DBCO Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of targeted and efficient drug delivery systems has led to the widespread use of lipid-based nanoparticles. Among these, formulations containing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene glycol (PEG) with a dibenzocyclooctyne (DBCO) functional group (DSPE-PEG36-DBCO) have gained prominence for their role in "click chemistry" mediated bioconjugation. However, a thorough evaluation of their biocompatibility is paramount for clinical translation. This guide provides a comparative analysis of this compound formulations against relevant alternatives, supported by available experimental data, to aid researchers in making informed decisions for their drug delivery applications.

Executive Summary

This guide compares the biocompatibility of this compound with two key alternatives:

  • DSPE-PEG-Maleimide: A widely used alternative for bioconjugation via thiol-maleimide chemistry.

  • Polysarcosine (pSar)-based Lipids: An emerging class of polymers explored as a potentially more biocompatible alternative to PEG.

The comparison focuses on three critical aspects of biocompatibility: in vitro cytotoxicity, hemolytic activity, and in vivo toxicity. While direct head-to-head comparative studies for these specific formulations are limited, this guide collates available data to provide a comprehensive overview. Emerging evidence suggests that polysarcosine-based lipids may offer an improved safety profile, particularly concerning immunogenicity.

Data Presentation

In Vitro Cytotoxicity

The cytotoxicity of lipid-based formulations is a primary indicator of their biocompatibility. The half-maximal inhibitory concentration (IC50) is a common metric, with higher values indicating lower cytotoxicity.

Table 1: Comparative In Vitro Cytotoxicity Data

FormulationCell LineAssayIC50 / Cell ViabilityReference
DSPE-PEG2000-DBCORAW 264.7MTTLow cytotoxicity observed[1]
DSPE-PEGHeLaMTT>90% viability at 8 µg/mL siRNA[2]
Polysarcosine (pSar) LNPsVariousNot specifiedComparable cytotoxicity to PEG LNPs[3]
General observationHepG2, HeLaVariousIC50 values are highly compound and cell-line dependent[4][5]
Hemolytic Activity

Hemolysis assays are crucial for assessing the compatibility of intravenously administered formulations with red blood cells. Significant hemolysis can lead to anemia and other adverse effects.

Table 2: Comparative Hemolytic Activity Data

FormulationAssay ConditionsHemolysis (%)Reference
Lipid Nanoparticles (General)pH-dependent assayActivity varies with PEG density; higher density reduces hemolysis
Lipid Nanoparticles (General)Concentration-dependentLow hemolysis at lower lipid concentrations (e.g., < 4 mg/ml)
Various NanoparticlesConcentration-dependentHemolytic activity is nanoparticle-specific

Note: Specific hemolytic data for this compound, DSPE-PEG-Maleimide, and pSar-lipids in a comparative study were not found. Generally, the hemolytic activity of lipid nanoparticles is influenced by factors such as surface charge and PEG density.

In Vivo Toxicity

In vivo studies provide a more comprehensive understanding of the systemic effects of these formulations, including their impact on animal well-being and organ health.

Table 3: Comparative In Vivo Toxicity Data

FormulationAnimal ModelKey FindingsReference
Polymeric and Lipid-based NPsMiceNo significant body weight changes or clinical signs of disease after repeated high-dose administration.
PEG-coated Gold NanoparticlesMiceNo obvious decrease in body weight; some sizes showed slight liver toxicity.
Polysarcosine (pSar) LNPsMiceSimilar safety profiles to PEG LNPs.
PEGylated Liposomes (General)MiceNo significant changes in body weight were generally observed.

Note: Specific in vivo toxicity studies directly comparing this compound, DSPE-PEG-Maleimide, and pSar-lipids are lacking. However, both PEGylated and pSar-based lipid nanoparticles generally demonstrate good in vivo tolerance at therapeutic doses.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test formulations. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Hemolysis Assay

This assay determines the extent of red blood cell (RBC) lysis caused by the test formulations.

Methodology:

  • RBC Preparation: Obtain fresh whole blood and centrifuge to pellet the RBCs. Wash the pellet three to four times with phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Incubation: In a 96-well plate, mix 100 µL of the RBC suspension with 100 µL of the test formulation at various concentrations. Use PBS as a negative control and a known lytic agent (e.g., 1% Triton X-100) as a positive control. Incubate at 37°C for 1-2 hours.

  • Centrifugation: Centrifuge the plate to pellet intact RBCs.

  • Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

In Vivo Toxicity Study

This protocol outlines a general procedure for assessing the systemic toxicity of lipid nanoparticle formulations in a mouse model.

Methodology:

  • Animal Model: Use healthy mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.

  • Administration: Administer the test formulations intravenously (or via the intended route) at various doses. Include a control group receiving the vehicle (e.g., saline).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance, for a predetermined period (e.g., 14 or 28 days).

  • Blood Analysis: At the end of the study, collect blood samples for hematological analysis (complete blood count) and serum biochemistry (e.g., liver enzymes ALT, AST; kidney function markers BUN, creatinine).

  • Histopathology: Euthanize the animals and perform a gross necropsy. Collect major organs (liver, spleen, kidneys, lungs, heart), fix them in formalin, and prepare them for histopathological examination using Hematoxylin and Eosin (H&E) staining.

Mandatory Visualizations

Biocompatibility_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Formulation Test Formulation (this compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Formulation->Cytotoxicity Incubate with cell lines Hemolysis Hemolysis Assay Formulation->Hemolysis Incubate with RBCs AnimalModel Animal Model (e.g., Mice) Cytotoxicity->AnimalModel Promising Results Hemolysis->AnimalModel Promising Results Administration Formulation Administration AnimalModel->Administration Monitoring Clinical Monitoring (Body Weight, Behavior) Administration->Monitoring Analysis Terminal Analysis (Blood, Histopathology) Monitoring->Analysis

Figure 1: General workflow for biocompatibility evaluation.

Signaling_Pathway LNP Lipid Nanoparticle (e.g., this compound) Cell Cell Membrane LNP->Cell Interaction Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape TLR Toll-like Receptor (TLR) Activation Endosome->TLR Sensing Cytoplasm Cytoplasm Escape->Cytoplasm MyD88 MyD88 TLR->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine Release (IL-6, TNF-α) NFkB->Cytokines

Figure 2: Potential inflammatory signaling pathway activation.

Comparison_Logic cluster_formulation Formulation cluster_biocompatibility Biocompatibility Assessment DBCO This compound Cytotoxicity In Vitro Cytotoxicity DBCO->Cytotoxicity Hemolysis Hemolytic Activity DBCO->Hemolysis InVivo In Vivo Toxicity DBCO->InVivo Immunogenicity Immunogenicity DBCO->Immunogenicity Potential for anti-PEG antibodies Maleimide DSPE-PEG-Maleimide Maleimide->Cytotoxicity Maleimide->Hemolysis Maleimide->InVivo Maleimide->Immunogenicity Potential for anti-PEG antibodies pSar pSar-lipid pSar->Cytotoxicity pSar->Hemolysis pSar->InVivo pSar->Immunogenicity Reduced Immunogenicity Conclusion Decision on Formulation Cytotoxicity->Conclusion Hemolysis->Conclusion InVivo->Conclusion Immunogenicity->Conclusion

Figure 3: Logical flow for formulation selection.

Discussion and Conclusion

The biocompatibility of this compound is a critical consideration for its use in drug delivery. Based on the available, albeit limited, direct evidence and data from similar PEGylated lipid formulations, this compound appears to have a favorable biocompatibility profile, characterized by low in vitro cytotoxicity and likely low hemolytic activity at therapeutic concentrations. In vivo studies on related PEGylated nanoparticles generally show good tolerance.

However, the potential for immunogenicity associated with PEG is a growing concern. The development of anti-PEG antibodies can lead to accelerated blood clearance of the nanoparticles upon repeated administration, potentially reducing therapeutic efficacy. This has spurred the development of alternatives such as polysarcosine-based lipids. Studies suggest that pSar-lipids can offer comparable or even superior biocompatibility with reduced immunogenicity, making them a promising alternative for long-term or repeated-dosing regimens.

The choice between this compound, DSPE-PEG-Maleimide, and pSar-based lipids will ultimately depend on the specific application, the desired conjugation chemistry, and the importance of minimizing immunogenicity. For single-dose applications or when the specific reactivity of DBCO is essential, this compound remains a viable option. For applications requiring repeated administration or for patients with pre-existing anti-PEG antibodies, pSar-based lipids present a compelling alternative that warrants further investigation.

Researchers are strongly encouraged to conduct their own head-to-head biocompatibility studies using their specific formulations and intended cell types or animal models to make the most informed decision. This guide serves as a starting point, summarizing the current landscape and highlighting key considerations for the biocompatibility evaluation of these important drug delivery components.

References

Safety Operating Guide

Proper Disposal of DSPE-PEG36-DBCO: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the proper disposal of DSPE-PEG36-DBCO, a PEG-based PROTAC linker used in the synthesis of PROTACs. Adherence to these guidelines is critical for minimizing risks and ensuring regulatory compliance.

It is crucial to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. [1] Therefore, it is imperative to treat this compound as potentially hazardous and to consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols that comply with local, state, and federal regulations.

Core Principles of Chemical Waste Management

The primary route for the disposal of this compound is through your institution's EHS program. Never dispose of this chemical down the sink or in regular trash. All waste containing this compound, including unused reagent, reaction mixtures, and contaminated materials, should be collected and disposed of as chemical waste.

Disposal Procedures

1. Unused or Expired this compound:

  • Do not attempt to neutralize or treat the pure compound.

  • Ensure the container is securely sealed and properly labeled with the full chemical name: "this compound".

  • Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials such as strong oxidizing agents.

  • Arrange for pickup and disposal by your institution's licensed hazardous waste contractor.

2. Reaction Mixture Residues:

  • Aqueous solutions containing this compound should be collected in a designated, leak-proof hazardous waste container.

  • The container must be clearly labeled with "Aqueous waste containing this compound" and a list of all other chemical components.

  • Store the waste container in a secondary containment bin in a designated hazardous waste accumulation area.

3. Contaminated Labware and Personal Protective Equipment (PPE):

  • Solid Waste: Non-sharp solid waste, such as gloves, bench paper, and pipette tips contaminated with this compound, should be collected in a designated, clearly labeled hazardous waste bag or container.

  • Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated, puncture-proof sharps container labeled for chemical waste.

  • Glassware: Glassware contaminated with this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol). The rinsate must be collected as hazardous waste. After rinsing, the glassware can typically be disposed of as regular laboratory glass waste, but confirm this with your institutional guidelines.

Waste Management Summary

Waste TypeCollection ContainerLabeling RequirementsDisposal Route
Unused/Expired this compound Original or compatible, sealed container"this compound"Institutional EHS / Hazardous Waste Contractor
Aqueous Reaction Mixtures Leak-proof, compatible container"Aqueous waste with this compound" and all components listedInstitutional EHS / Hazardous Waste Contractor
Contaminated Solid Waste (non-sharp) Labeled hazardous waste bag or container"Solid waste with this compound"Institutional EHS / Hazardous Waste Contractor
Contaminated Sharps Puncture-proof sharps container"Sharps waste with this compound"Institutional EHS / Hazardous Waste Contractor
Contaminated Glassware (after triple-rinsing) Laboratory glass waste containerN/A (after decontamination)Check with Institutional EHS
Rinsate from Glassware Leak-proof, compatible container"Solvent waste with this compound"Institutional EHS / Hazardous Waste Contractor

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_start Start cluster_waste_type Waste Characterization cluster_disposal_paths Disposal Paths cluster_actions Actions cluster_final Final Disposal Start Identify this compound Waste WasteType Determine Waste Type Start->WasteType Unused Unused/Expired Reagent WasteType->Unused Pure Compound ReactionMix Reaction Mixture WasteType->ReactionMix Liquid ContaminatedSolid Contaminated Solid (Non-Sharp) WasteType->ContaminatedSolid Solid ContaminatedSharp Contaminated Sharp WasteType->ContaminatedSharp Sharp CollectUnused Collect in Original/Compatible Sealed Container Unused->CollectUnused CollectReaction Collect in Labeled Hazardous Waste Container ReactionMix->CollectReaction CollectSolid Collect in Labeled Hazardous Waste Bag ContaminatedSolid->CollectSolid TripleRinse Triple Rinse Glassware ContaminatedSolid->TripleRinse Glassware CollectSharp Collect in Labeled Sharps Container ContaminatedSharp->CollectSharp EHS Contact Institutional EHS for Pickup by Licensed Waste Contractor CollectUnused->EHS CollectReaction->EHS CollectSolid->EHS CollectSharp->EHS CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate GlassWaste Dispose of Cleaned Glassware per Institutional Protocol TripleRinse->GlassWaste CollectRinsate->EHS

This compound Disposal Workflow

By following these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DSPE-PEG(36)-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, storage, and disposal of DSPE-PEG(36)-DBCO are critical for ensuring laboratory safety and maintaining experimental integrity. This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals. Following these procedural steps will support a secure and efficient workflow.

DSPE-PEG(36)-DBCO (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[dibenzocyclooctyl(polyethylene glycol)-36]) is an amphiphilic lipid polymer commonly used in bioconjugation and the formation of lipid nanoparticles for drug delivery systems.[1][2] While specific toxicity data for DSPE-PEG(36)-DBCO is not extensively documented, the precautionary principle dictates that it should be handled with care, assuming potential hazards associated with fine chemicals and lipid nanoparticles. One Safety Data Sheet (SDS) for a similar compound, DSPE-PEG-DBCO (MW 5000), indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE) and Hazard Mitigation

A risk-based approach should be adopted when selecting PPE for handling DSPE-PEG(36)-DBCO.[3] The recommended PPE is detailed in the table below.

Equipment Specification Purpose
Gloves Chemical-resistant, disposable (e.g., nitrile or neoprene)To prevent skin contact. Double-gloving is recommended for handling materials of high concern.
Eye Protection Close-fitting safety glasses with side shields or tight-fitting, dustproof safety gogglesTo prevent eye exposure, especially when handling the powdered form which can become airborne.
Lab Coat Cotton or cotton-polyester lab coat; for higher risk scenarios, a low dust-retention fabric is recommendedTo protect personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-certified respirator may be necessary if there is a risk of inhaling dust or aerosols.To prevent respiratory tract irritation.

Operational Plan: From Receipt to Disposal

Following a systematic operational plan minimizes the risk of exposure and contamination.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage Conditions: Store the product in a tightly sealed container in a dry and dark environment at the recommended temperature, typically -20°C for long-term storage. Some suppliers note that shipping may occur at ambient temperatures for short durations.

  • Inventory: Maintain an accurate inventory of the chemical, including the date of receipt and the quantity.

Handling and Preparation of Solutions
  • Designated Area: All handling of DSPE-PEG(36)-DBCO should be performed in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.

  • Equilibration: Before use, allow the product to equilibrate to room temperature for at least one hour before opening the vial.

  • Weighing: If handling the solid form, weigh the necessary amount carefully to avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solvent to the pre-weighed DSPE-PEG(36)-DBCO. It is recommended to prepare and use solutions on the same day. If stock solutions are necessary, they should be stored in tightly sealed vials at -20°C and are generally usable for up to one month.

Experimental Use
  • Containment: During experimental procedures, ensure proper containment to prevent spills and aerosolization.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage. Keep the material away from drains and water courses.

  • Absorption: For liquid spills, absorb with an inert material such as diatomite or universal binders. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontamination: Decontaminate the affected surfaces by scrubbing with alcohol.

  • Disposal: Place all contaminated materials into a sealed, labeled chemical waste container for proper disposal.

Disposal Plan

Proper disposal of DSPE-PEG(36)-DBCO and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing DSPE-PEG(36)-DBCO, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with the chemical name and associated hazards.

  • Segregation: Do not mix this waste with other waste streams unless it is chemically compatible.

  • Disposal Method: Dispose of the chemical waste in accordance with local, state, and federal regulations. This typically involves incineration by a licensed hazardous waste disposal company. Do not dispose of it down the drain.

  • Contaminated Clothing: Contaminated clothing and shoes should be removed and decontaminated before reuse.

Emergency Procedures: First Aid

Immediate and appropriate first aid is essential in case of accidental exposure.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers to ensure adequate flushing. Seek prompt medical attention.

  • Skin Contact: Rinse the skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical advice.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Workflow for Safe Handling of DSPE-PEG(36)-DBCO

cluster_prep Preparation & Storage cluster_handling Handling & Use cluster_post Post-Experiment cluster_disposal Disposal cluster_emergency Emergency Response receipt Receipt & Inspection storage Secure Storage (-20°C) receipt->storage ppe Don Personal Protective Equipment handling_area Work in Ventilated Area (Fume Hood) ppe->handling_area weighing Weighing & Solution Preparation handling_area->weighing experiment Experimental Use weighing->experiment decontamination Decontaminate Work Area experiment->decontamination waste_collection Collect & Segregate Waste decontamination->waste_collection disposal Dispose via Licensed Hazardous Waste Vendor waste_collection->disposal spill Spill spill_response Spill Management Protocol spill->spill_response exposure Personal Exposure first_aid First Aid Protocol exposure->first_aid

Figure 1: Procedural workflow for the safe handling of DSPE-PEG(36)-DBCO.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.